molecular formula C48H62N10O10S2 B612400 [Orn5]-URP TFA CAS No. 782485-03-4

[Orn5]-URP TFA

Cat. No.: B612400
CAS No.: 782485-03-4
M. Wt: 1003.2
InChI Key: BPLKRLYKWHXTMO-YRQLXXDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urotensin-II (UT) receptor antagonist. Unlike other U-II/URP analogs, it has no agonist activity.

Properties

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H62N10O10S2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68)/t27-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKRLYKWHXTMO-LSKWFVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62N10O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[Orn5]-URP TFA mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of [Orn5]-URP TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has been identified as a potent and selective antagonist of the urotensinergic system. This document provides a detailed overview of its mechanism of action, focusing on its interaction with the urotensin receptor (UT) and its impact on downstream signaling pathways. The information presented herein is a synthesis of available scientific literature, intended to support further research and drug development efforts targeting the urotensinergic system.

Introduction to the Urotensinergic System

The urotensinergic system plays a crucial role in a variety of physiological processes, including cardiovascular function, stress responses, and neuromodulation. The key components of this system are the endogenous peptide ligands, urotensin-II (UII) and urotensin-related peptide (URP), and their cognate receptor, the urotensin receptor (UT), also known as GPR14.[1][2] The UT receptor is a class A G protein-coupled receptor (GPCR) that is widely expressed in various tissues, including the cardiovascular system, central nervous system, and peripheral tissues.[1][3]

Activation of the UT receptor by its agonists, UII and URP, initiates a signaling cascade primarily through the Gαq subunit of the G protein.[1][2][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5][7] The resulting increase in intracellular calcium concentration is a critical event that mediates many of the physiological effects of UII and URP.

This compound: A Pure Antagonist of the Urotensin Receptor

[Orn5]-URP is a synthetic analog of URP that has been characterized as a pure and selective antagonist of the UT receptor. Unlike some other UII/URP analogs that exhibit partial agonist activity, [Orn5]-URP is devoid of any intrinsic agonistic activity. Its primary mechanism of action is to competitively block the binding of the endogenous agonists, UII and URP, to the UT receptor, thereby inhibiting their downstream signaling effects.

Binding Characteristics

Studies have shown that [Orn5]-URP selectively binds to the high-affinity state of the UT receptor. This is in contrast to some other analogs that interact with both high- and low-affinity binding sites. The specific binding to the high-affinity site is a key characteristic of its antagonist profile.

Functional Antagonism

The antagonistic nature of [Orn5]-URP has been demonstrated through functional assays, most notably by its ability to inhibit the increase in intracellular calcium concentration evoked by UII and URP. [Orn5]-URP produces a concentration-dependent inhibition of the calcium response to the natural ligands, resulting in a rightward shift of their dose-response curves. This is indicative of competitive antagonism at the UT receptor.

Signaling Pathways

The following diagram illustrates the signaling pathway of the urotensinergic system and the point of intervention for this compound.

cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space UII UII / URP UT UT Receptor (GPR14) UII->UT Binds & Activates Orn5 This compound Orn5->UT Binds & Blocks Gq Gαq UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ ER->Ca Releases Response Cellular Response Ca->Response Mediates

Caption: Signaling pathway of the urotensinergic system and antagonism by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature. Note: Specific values can vary depending on the experimental system and conditions.

Table 1: Binding Characteristics of Urotensinergic Ligands

CompoundReceptor BindingAffinity State
UII / URPAgonistHigh & Low
[Orn5]-URPAntagonistHigh

Table 2: Functional Activity of Urotensinergic Ligands

CompoundIntracellular Ca²⁺ MobilizationEffect on UII/URP-induced Ca²⁺ Mobilization
UII / URPAgonist (Increase)-
[Orn5]-URPNo effectCompetitive Antagonist (Inhibition)

Experimental Protocols

The characterization of this compound as a UT receptor antagonist relies on two key types of experiments: radioligand binding assays and intracellular calcium mobilization assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of [Orn5]-URP to the UT receptor.

prep Prepare cell membranes expressing UT receptor radioligand Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-UII) prep->radioligand competitor Add increasing concentrations of this compound radioligand->competitor incubate Incubate to allow binding to reach equilibrium competitor->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine binding affinity (Ki) measure->analyze

Caption: General workflow for a radioligand binding assay.

Detailed Methodology (General Protocol):

  • Membrane Preparation: Cells or tissues expressing the UT receptor are homogenized and centrifuged to isolate the membrane fraction.

  • Binding Reaction: The membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled UT receptor agonist (e.g., ¹²⁵I-UII or ¹²⁵I-URP) and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The reaction is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the functional effect of this compound on UT receptor signaling.

load Load cells expressing UT receptor with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) preincubate Pre-incubate cells with varying concentrations of this compound load->preincubate stimulate Stimulate cells with a fixed concentration of a UT receptor agonist (UII or URP) preincubate->stimulate measure Measure changes in intracellular Ca²⁺ concentration via fluorescence stimulate->measure analyze Analyze data to determine the inhibitory potency (IC₅₀) measure->analyze

Caption: General workflow for an intracellular calcium mobilization assay.

Detailed Methodology (General Protocol):

  • Cell Culture: Cells endogenously or heterologously expressing the UT receptor (e.g., rat cortical astrocytes) are cultured in appropriate multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) for a specific time at a controlled temperature.

  • Antagonist Pre-incubation: The cells are then washed and pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: A fixed concentration of a UT receptor agonist (UII or URP) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response (IC50).

Conclusion

This compound is a valuable pharmacological tool for studying the urotensinergic system. Its mechanism of action as a pure, competitive antagonist of the UT receptor makes it a lead compound for the development of therapeutics targeting diseases where the urotensinergic system is dysregulated. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers in the field. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted.

References

[Orn5]-URP TFA: A Technical Guide to its Binding Affinity for the Urotensin-II Receptor (UT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of [Orn5]-URP TFA, a potent and selective antagonist for the urotensin-II (UT) receptor. This document outlines the quantitative binding data, detailed experimental methodologies for assessing receptor affinity and function, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to [Orn5]-URP and the Urotensinergic System

The urotensinergic system, comprising the peptides urotensin-II (U-II) and urotensin-II related peptide (URP), and their common G protein-coupled receptor (UT), plays a significant role in a variety of physiological processes.[1][2] The UT receptor, also known as GPR14, is expressed in the central nervous system and various peripheral tissues, including the cardiovascular system.[3][4] Activation of the UT receptor by its endogenous agonists, U-II and URP, triggers a signaling cascade primarily through the Gαq/11 protein, leading to downstream cellular responses.[1]

[Orn5]-URP is a synthetic analog of URP that has been identified as a pure antagonist of the UT receptor, displaying no agonist activity.[5][6] This characteristic makes it a valuable tool for investigating the physiological and pathological roles of the urotensinergic system and a potential therapeutic agent. The trifluoroacetic acid (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process.

Quantitative Binding Affinity Data

The binding affinity of [Orn5]-URP for the UT receptor has been characterized primarily by its potency as an antagonist in functional assays. The following table summarizes the available quantitative data.

CompoundParameterValueSpecies/Assay SystemReference
[Orn5]-URPpEC507.24Rat aortic ring assay[5][6]

Note: The pEC50 value represents the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximal possible effect. While direct binding affinities (Ki) and inhibitory concentrations (IC50) from competitive radioligand binding assays are fundamental for a complete pharmacological profile, publicly available data for this compound is currently limited to this functional antagonist potency value.

UT Receptor Signaling Pathway

Upon binding of an agonist like U-II or URP, the UT receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11. This initiates a downstream signaling cascade as depicted in the diagram below. [Orn5]-URP competitively binds to the UT receptor, preventing this agonist-induced signaling.

UT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol UT_receptor UT Receptor G_protein Gαq/11 UT_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cellular_response Cellular Response (e.g., vasoconstriction) PKC->Cellular_response leads to Agonist Agonist (U-II / URP) Agonist->UT_receptor binds & activates Antagonist This compound Antagonist->UT_receptor binds & blocks

Caption: UT Receptor Signaling Pathway.

Experimental Protocols

The determination of the binding affinity and functional activity of compounds like this compound at the UT receptor involves a combination of binding and functional assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, e.g., [Orn5]-URP) to displace a radiolabeled ligand from the UT receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the UT receptor (e.g., from transfected HEK293 cells or native tissues).

  • Radioligand: A high-affinity radiolabeled UT receptor ligand (e.g., [¹²⁵I]-U-II).

  • Competitor: Unlabeled this compound.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the competitor (this compound).

  • Initiation: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value (the inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration, a key downstream event in UT receptor signaling.

Materials:

  • Cell Line: A cell line stably expressing the UT receptor (e.g., HEK293-UT or CHO-UT).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: U-II or URP.

  • Antagonist: this compound.

  • Fluorescence Plate Reader: With automated injection capabilities.

Procedure:

  • Cell Plating: Plate the UT receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a defined period.

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of the agonist (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal. The IC50 value for the antagonist is calculated by plotting the percentage of inhibition against the antagonist concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the binding affinity and functional activity of a UT receptor ligand.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment A1 Prepare UT Receptor Membrane Homogenate A3 Competitive Radioligand Binding Assay A1->A3 A2 Select Radioligand (e.g., [¹²⁵I]-U-II) A2->A3 A4 Data Analysis: Determine IC50 and Ki A3->A4 B4 Data Analysis: Determine IC50 / pA2 A4->B4 Correlate Binding and Function B1 Culture UT Receptor- Expressing Cells B2 Load Cells with Calcium-Sensitive Dye B1->B2 B3 Calcium Mobilization Assay (Antagonist Mode) B2->B3 B3->B4 Compound This compound Compound->A3 Compound->B3

Caption: Workflow for Ligand Characterization.

Conclusion

This compound is a valuable pharmacological tool for probing the urotensinergic system due to its nature as a pure and potent antagonist of the UT receptor. This guide has provided the available quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visual aids to understand the underlying molecular mechanisms and experimental procedures. Further studies, particularly comprehensive competitive binding assays, would be beneficial to fully elucidate its interaction with the UT receptor and support its potential development as a therapeutic agent.

References

The Role of [Orn5]-URP TFA in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urotensinergic system, primarily comprising the peptide ligands Urotensin-II (U-II) and Urotensin-II-Related Peptide (URP) and their cognate G protein-coupled receptor (UT), has emerged as a significant modulator of cardiovascular function and a promising target for therapeutic intervention in cardiovascular diseases. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[1] Elevated levels of U-II and increased expression of its receptor are associated with various cardiovascular pathologies, including heart failure, atherosclerosis, and hypertension.[2][3] This has spurred the development of UT receptor antagonists to probe the pathophysiological roles of the urotensinergic system and to evaluate their therapeutic potential. Among these antagonists is [Orn5]-URP TFA, a peptide-based antagonist that has shown utility in preclinical cardiovascular research. This technical guide provides an in-depth overview of the role of this compound and other UT receptor antagonists in cardiovascular research, detailing their mechanism of action, summarizing key quantitative data, providing experimental protocols, and illustrating relevant signaling pathways and workflows.

Introduction to the Urotensinergic System in Cardiovascular Regulation

The urotensinergic system plays a complex and multifaceted role in cardiovascular homeostasis. U-II and URP, the endogenous ligands for the UT receptor, are expressed in various cardiovascular tissues, including the heart and blood vessels.[4] Activation of the UT receptor, a Gq protein-coupled receptor, initiates a cascade of intracellular signaling events that lead to a range of physiological and pathophysiological effects.[5]

Key Cardiovascular Effects of U-II/URP:

  • Vasoconstriction: U-II is a potent vasoconstrictor in numerous vascular beds, an effect mediated through the contraction of vascular smooth muscle cells.[1]

  • Cardiac Contractility: The effects of U-II on cardiac contractility are complex, with some studies reporting positive inotropic effects while others show negative inotropy, depending on the species and experimental conditions.

  • Cardiac Remodeling: U-II is implicated in pathological cardiac remodeling, promoting cardiomyocyte hypertrophy (an increase in cell size) and cardiac fibrosis (the excessive deposition of extracellular matrix), which are hallmarks of heart failure.[6][7]

  • Atherosclerosis: The urotensinergic system is also linked to the pathogenesis of atherosclerosis, contributing to processes like vascular smooth muscle cell proliferation and inflammation within atherosclerotic plaques.[2][6][8]

Given the detrimental roles of an overactive urotensinergic system in cardiovascular disease, UT receptor antagonists have become invaluable tools for researchers.

This compound and Other UT Receptor Antagonists

This compound is a synthetic peptide analog of URP that acts as a selective antagonist of the UT receptor. The "Orn5" indicates the substitution of the fifth amino acid with ornithine, a modification that confers antagonistic properties. The "TFA" (trifluoroacetic acid) is a counterion commonly used in the purification of synthetic peptides and does not typically alter the biological activity of the peptide itself.

Other notable UT receptor antagonists used in cardiovascular research include:

  • SB-611812 and SB-710411: Non-peptide, orally active antagonists that have been extensively used in preclinical models of cardiovascular disease.[2][9][10]

  • Urantide: A potent peptide antagonist of the UT receptor.[11][12][13]

  • DS37001789: A novel and highly potent U-II receptor antagonist.[14]

These antagonists competitively block the binding of U-II and URP to the UT receptor, thereby inhibiting their downstream signaling and pathophysiological effects.

Quantitative Data on the Cardiovascular Effects of UT Receptor Antagonists

The following tables summarize key quantitative data from preclinical studies investigating the effects of UT receptor antagonists in cardiovascular models.

Table 1: In Vitro Efficacy of UT Receptor Antagonists

AntagonistPreparationAssaySpeciesEfficacy MetricValueReference
SB-611812Isolated AortaInhibition of U-II-induced contractionRatpA27.4[2]
SB-710411Isolated AortaInhibition of U-II-induced contractionRatpA28.2[9]
UrantideVascular Smooth Muscle CellsInhibition of U-II-induced proliferationRatIC5010⁻⁸ mol/L[12]
BIM-23127H9c2 CardiomyocytesInhibition of U-II-induced hypertrophyRatK_B34 ± 6 nM[15]
SB-657510Adult Rat Ventricular MyocytesReversal of U-II-induced hypertrophyRatConcentration1 µM[16][17]

Table 2: In Vivo Efficacy of UT Receptor Antagonists in Animal Models of Cardiovascular Disease

AntagonistAnimal ModelTreatmentKey FindingQuantitative ResultReference
SB-611812Rat model of heart failure (coronary artery ligation)30 mg/kg/day for 8 weeksAttenuated cardiac dysfunction and remodeling-[2]
SB-611812Rat model of restenosis (balloon angioplasty)30 mg/kg/dayReduced neointimal thickening60% reduction[2]
SB-710411Rat model of myocardial ischemia-reperfusion injury0.5, 1.0, 2.0 µg/kgProtected against injuryDose-dependent improvement in cardiac function[9]
DS37001789Mouse model of pressure-overload heart failure (TAC)0.2% in diet for 12 weeksAmeliorated mortality and improved cardiac functionSignificantly improved survival rate[14]
UrantideMonocrotaline-induced cardiac hypertrophyPretreatmentAttenuated the increase in plasma ANP levels-[18]

Signaling Pathways Modulated by UT Receptor Antagonists

The binding of U-II or URP to the UT receptor activates several downstream signaling pathways that contribute to its cardiovascular effects. UT receptor antagonists, including this compound, block these pathways.

Gq-PLC-IP3-Ca²⁺ Pathway and Vasoconstriction

Activation of the UT receptor leads to the activation of G protein Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm of vascular smooth muscle cells. This increase in intracellular Ca²⁺ is a primary trigger for vasoconstriction.[5][19]

Gq_Vasoconstriction_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm UII U-II / URP UT UT Receptor UII->UT Activates Gq Gq UT->Gq Activates Orn5URP This compound Orn5URP->UT Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_SR Ca²⁺ (SR) IP3->Ca2_SR Triggers Release Ca2_cyto ↑ [Ca²⁺]i Ca2_SR->Ca2_cyto Contraction Vasoconstriction Ca2_cyto->Contraction

Caption: U-II/URP signaling pathway leading to vasoconstriction.
RhoA/ROCK and MAPK Pathways in Cardiac Remodeling

In cardiomyocytes and cardiac fibroblasts, UT receptor activation also engages other signaling cascades, including the RhoA/Rho-kinase (ROCK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways are crucial mediators of cellular growth, proliferation, and extracellular matrix production, and their sustained activation by U-II contributes to cardiac hypertrophy and fibrosis. The MAPK family members involved include ERK1/2, p38, and JNK.[6][7]

Cardiac_Remodeling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UII U-II / URP UT UT Receptor UII->UT Activates Gq Gq UT->Gq Antagonist UT Antagonist (this compound) Antagonist->UT Inhibits RhoA RhoA Gq->RhoA MAPK_cascade MAPK Cascade (ERK1/2, p38) Gq->MAPK_cascade ROCK ROCK RhoA->ROCK Gene_expression Gene Expression (Hypertrophic & Fibrotic Genes) ROCK->Gene_expression MAPK_cascade->Gene_expression

Caption: U-II signaling in cardiac hypertrophy and fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of UT receptor antagonists in cardiovascular research. Below are protocols for key in vitro and in vivo experiments.

In Vitro Aortic Ring Assay for Vasoconstriction

This assay is used to assess the vasoconstrictor or vasodilator effects of compounds on isolated arterial segments.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Urotensin-II (agonist)

  • This compound or other UT receptor antagonist

  • Organ bath system with force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Protocol:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Connect the rings to force transducers to measure isometric tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with solution changes every 15-20 minutes.

  • To assess the antagonist effect of this compound, pre-incubate the aortic rings with the antagonist for a defined period (e.g., 30 minutes) before constructing a cumulative concentration-response curve to U-II.

  • Record the contractile responses and analyze the data to determine the potency of the antagonist (e.g., by calculating the pA2 value).

In Vitro Cardiomyocyte Hypertrophy Assay

This assay is used to determine the effect of UT receptor antagonists on U-II-induced cardiomyocyte hypertrophy.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or H9c2 cell line

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Urotensin-II

  • This compound or other UT receptor antagonist

  • Reagents for measuring cell size (e.g., phalloidin for F-actin staining) or protein synthesis (e.g., ³H-leucine)

  • Fluorescence microscope or scintillation counter

Protocol:

  • Culture NRVMs or H9c2 cells in appropriate culture plates.

  • Once the cells reach a suitable confluency, switch to a serum-free medium for 24 hours to induce quiescence.

  • Treat the cells with this compound or another antagonist for a specified pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with U-II for 24-48 hours.

  • Assess cardiomyocyte hypertrophy by:

    • Measuring cell surface area: Fix the cells, stain with a fluorescent dye like phalloidin to visualize the actin cytoskeleton, and measure the cell surface area using imaging software.

    • Measuring protein synthesis: Add ³H-leucine to the culture medium during the last few hours of stimulation. Lyse the cells, precipitate the protein, and measure the incorporated radioactivity using a scintillation counter.

  • Compare the results between control, U-II-stimulated, and antagonist-treated groups to determine the inhibitory effect of the antagonist on hypertrophy.

In Vivo Model of Heart Failure

Animal models of heart failure, such as coronary artery ligation, are used to evaluate the therapeutic potential of UT receptor antagonists in a more physiologically relevant setting.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Surgical instruments for thoracotomy

  • Ventilator

  • This compound or other UT receptor antagonist formulated for in vivo administration

  • Echocardiography equipment

Protocol:

  • Anesthetize the rats and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction and subsequent heart failure. Sham-operated animals undergo the same procedure without LAD ligation.

  • Administer this compound or vehicle to the rats daily, starting either before or after the surgery, for a specified duration (e.g., 4-8 weeks).

  • Monitor cardiac function periodically using echocardiography to assess parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

  • At the end of the study, euthanize the animals and harvest the hearts for histological analysis (e.g., to measure infarct size, fibrosis, and cardiomyocyte hypertrophy) and molecular analysis (e.g., to measure the expression of hypertrophic and fibrotic markers).

  • Compare the outcomes between the vehicle-treated and antagonist-treated groups to evaluate the therapeutic efficacy of the UT receptor antagonist.

Experimental_Workflow cluster_invivo In Vivo Assessment Aortic_Ring Aortic Ring Assay (Vasoconstriction) Heart_Failure_Model Animal Model of Heart Failure (e.g., Coronary Ligation) Aortic_Ring->Heart_Failure_Model Promising Results Cardiomyocyte_Hypertrophy Cardiomyocyte Hypertrophy Assay Cardiomyocyte_Hypertrophy->Heart_Failure_Model Fibroblast_Proliferation Cardiac Fibroblast Proliferation Assay Fibroblast_Proliferation->Heart_Failure_Model Hemodynamic_Measurement Hemodynamic Measurements (Blood Pressure, etc.) Heart_Failure_Model->Hemodynamic_Measurement Echocardiography Echocardiography (Cardiac Function) Heart_Failure_Model->Echocardiography Histology Histological Analysis (Fibrosis, Hypertrophy) Heart_Failure_Model->Histology Start UT Receptor Antagonist (this compound) Start->Aortic_Ring Start->Cardiomyocyte_Hypertrophy Start->Fibroblast_Proliferation

Caption: Experimental workflow for evaluating a UT receptor antagonist.

Conclusion and Future Directions

This compound and other UT receptor antagonists are powerful research tools that have significantly advanced our understanding of the role of the urotensinergic system in cardiovascular health and disease. Preclinical studies have consistently demonstrated that blockade of the UT receptor can ameliorate key pathological features of cardiovascular diseases, including vasoconstriction, cardiac hypertrophy, and fibrosis. These findings highlight the therapeutic potential of targeting the urotensinergic system for the treatment of conditions such as heart failure and atherosclerosis.

Future research in this area will likely focus on:

  • The development of more potent and selective UT receptor antagonists with favorable pharmacokinetic profiles for clinical use.

  • Elucidating the precise roles of the urotensinergic system in different cardiovascular cell types and in various stages of disease progression.

  • Conducting clinical trials to evaluate the safety and efficacy of UT receptor antagonists in patients with cardiovascular diseases.

The continued investigation of compounds like this compound will be instrumental in translating our knowledge of the urotensinergic system into novel and effective therapies for cardiovascular disorders.

References

[Orn5]-URP TFA: A Selective Urotensin Receptor Blocker - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [Orn5]-URP TFA, a potent and selective antagonist of the urotensin-II (UT) receptor. The urotensinergic system, comprising the endogenous ligands urotensin-II (U-II) and urotensin-II-related peptide (URP), and their common receptor, the G protein-coupled receptor UT, is implicated in a myriad of physiological and pathophysiological processes, including cardiovascular regulation, renal function, and cell proliferation. Consequently, the UT receptor has emerged as a promising therapeutic target. This document details the pharmacological profile of this compound, presenting its binding affinity and functional potency in comparison to endogenous ligands. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to facilitate further research and drug development efforts in this field.

Introduction to the Urotensinergic System

The urotensinergic system is a critical signaling pathway involved in a diverse range of biological functions. Its components include:

  • Urotensin-II (U-II): A potent vasoactive cyclic peptide, originally isolated from fish but also found in mammals, including humans.[1]

  • Urotensin-II-Related Peptide (URP): A paralog of U-II that also acts as an endogenous ligand for the UT receptor.[1]

  • Urotensin (UT) Receptor: A G protein-coupled receptor (GPCR), also known as GPR14, which is activated by both U-II and URP.[1]

Activation of the UT receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] The UT receptor can also signal through other pathways, including the RhoA/ROCK, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4]

Given its widespread physiological roles, dysregulation of the urotensinergic system has been linked to various diseases, making the UT receptor an attractive target for therapeutic intervention.

This compound: A Selective UT Receptor Antagonist

This compound is a synthetic peptide analog of URP that acts as a potent and selective antagonist of the UT receptor.[5] Unlike some other UT receptor antagonists that exhibit partial agonist activity, this compound is a pure antagonist, displaying no agonist activity.[5] This characteristic makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the urotensinergic system.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the endogenous ligands, U-II and URP, providing a comparative overview of their interaction with the UT receptor.

Table 1: Functional Antagonist Potency of this compound

CompoundAssayParameterValueReference
This compoundRat Aorta Ring AssaypEC507.24[5]

Table 2: Binding Affinity and Functional Potency of Endogenous UT Receptor Ligands

LigandAssayParameterValueReference
Urotensin-IIRadioligand Binding (human UT)Ki1.14 ± 0.01 nM[1]
Urotensin-IIRadioligand Binding (rat UT)Ki1.65 ± 0.04 nM[1]
Urotensin-IICalcium Mobilization (HEK293-hUT)EC500.62 ± 0.17 nM[6]
Urotensin-IICalcium Mobilization (HEK293-hUT)EC504.15 ± 1.06 nM[7]
Urotensin-II-Related Peptide (URP)Radioligand Binding (human UT)-High Affinity[1]

Signaling Pathways and Experimental Workflows

UT Receptor Signaling Pathways

The activation of the UT receptor by its endogenous ligands, U-II and URP, triggers multiple downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to intracellular calcium mobilization. Other significant pathways include the MAPK/ERK and RhoA/ROCK pathways.

UT_Signaling Ligand U-II / URP UT_Receptor UT Receptor (GPR14) Ligand->UT_Receptor Binds to Gq11 Gαq/11 UT_Receptor->Gq11 Activates MAPK_Pathway MAPK Pathway (ERK1/2) UT_Receptor->MAPK_Pathway Activates RhoA_Pathway RhoA/ROCK Pathway UT_Receptor->RhoA_Pathway Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca_ER->Cellular_Response PKC->Cellular_Response MAPK_Pathway->Cellular_Response RhoA_Pathway->Cellular_Response Orn5_URP This compound Orn5_URP->UT_Receptor Blocks

Figure 1: UT Receptor Signaling Pathways.

Experimental Workflow: Solid-Phase Peptide Synthesis

The synthesis of this compound and other peptide analogs is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in Solvent (e.g., NMP or DMF) Start->Swell Deprotection1 Fmoc Deprotection (Piperidine in DMF) Swell->Deprotection1 Wash1 Wash Resin Deprotection1->Wash1 Coupling Couple Fmoc-protected Amino Acid (e.g., with HATU/DIEA) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each Amino Acid Wash2->Repeat Deprotection_Final Final Fmoc Deprotection Repeat->Deprotection_Final Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Deprotection_Final->Cleavage Purification Purify Crude Peptide (RP-HPLC) Cleavage->Purification End Lyophilize and Characterize (Mass Spectrometry) Purification->End

Figure 2: Solid-Phase Peptide Synthesis Workflow.

Experimental Workflow: Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of unlabeled compounds, such as this compound, by measuring their ability to displace a radiolabeled ligand from the UT receptor.

Binding_Assay_Workflow Start Prepare Cell Membranes (expressing UT receptor) Incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., ¹²⁵I-U-II) - Varying concentrations of  this compound Start->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Generate competition curve - Calculate IC₅₀ and Ki Quantification->Analysis End Determine Binding Affinity Analysis->End

Figure 3: Radioligand Binding Assay Workflow.

Experimental Workflow: Calcium Mobilization Assay

Functional assays, such as the calcium mobilization assay, are used to assess the ability of a compound to act as an agonist or antagonist at the UT receptor. The intracellular calcium concentration is measured using a fluorescent calcium indicator.

Calcium_Assay_Workflow Start Seed Cells Expressing UT Receptor in Microplate Loading Load Cells with Calcium- Sensitive Fluorescent Dye (e.g., Fluo-4 AM) Start->Loading PreIncubation Pre-incubate with This compound (Antagonist Mode) Loading->PreIncubation Stimulation Stimulate with UT Receptor Agonist (e.g., U-II) PreIncubation->Stimulation Measurement Measure Fluorescence Intensity over Time (e.g., FLIPR) Stimulation->Measurement Analysis Data Analysis: - Generate dose-response curve - Calculate IC₅₀ Measurement->Analysis End Determine Functional Potency Analysis->End

Figure 4: Calcium Mobilization Assay Workflow.

Experimental Workflow: ERK1/2 Phosphorylation Assay

Western blotting is a common technique to measure the phosphorylation of downstream signaling molecules like ERK1/2, providing another method to assess the functional consequences of UT receptor activation and blockade.

ERK_Assay_Workflow Start Culture Cells Expressing UT Receptor Treatment Treat Cells: - this compound (pre-incubation) - U-II (stimulation) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE to Separate Proteins by Size Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block Non-specific Binding Sites Transfer->Blocking Antibody1 Incubate with Primary Antibody (anti-phospho-ERK1/2) Blocking->Antibody1 Antibody2 Incubate with Secondary Antibody (HRP-conjugated) Antibody1->Antibody2 Detection Detect Chemiluminescence Antibody2->Detection Analysis Re-probe with Total ERK1/2 Ab and Quantify Band Intensities Detection->Analysis End Determine Inhibition of ERK1/2 Phosphorylation Analysis->End

Figure 5: ERK1/2 Phosphorylation Western Blot Workflow.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis of [Orn5]-URP

This protocol describes the manual solid-phase synthesis of [Orn5]-URP using Fmoc/tBu chemistry.

  • Resin Preparation: Start with Rink Amide resin. Swell the resin in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH) to the deprotected resin. Activate the amino acid using a coupling reagent such as HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the [Orn5]-URP sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then dissolve it in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.[8][9]

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay to determine the Ki of this compound at the UT receptor.

  • Membrane Preparation: Homogenize cells or tissues expressing the UT receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA):

    • A fixed concentration of radiolabeled U-II (e.g., [¹²⁵I]U-II) at a concentration near its Kd.

    • A range of concentrations of the unlabeled competitor, this compound.

    • A known amount of membrane protein (e.g., 10-20 µg).

    • For total binding, omit the competitor.

    • For non-specific binding, add a high concentration of unlabeled U-II (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking solution (e.g., 0.3% polyethyleneimine). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12]

FLIPR-Based Calcium Mobilization Assay

This protocol describes a high-throughput method for measuring changes in intracellular calcium upon UT receptor activation and inhibition.

  • Cell Plating: Seed cells stably or transiently expressing the UT receptor into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: For antagonist mode, add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add a solution of the UT receptor agonist (e.g., U-II) to the wells while simultaneously monitoring the fluorescence intensity. Record the fluorescence signal over time (typically 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonist studies, determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the log concentration of the antagonist.[7][13][14]

ERK1/2 Phosphorylation Western Blot Assay

This protocol outlines the steps to measure the effect of this compound on U-II-induced ERK1/2 phosphorylation.

  • Cell Culture and Treatment: Culture cells expressing the UT receptor to near confluency. Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation. Pre-incubate the cells with different concentrations of this compound for 30-60 minutes. Stimulate the cells with U-II for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. To normalize the data, strip the membrane and re-probe it with an antibody against total ERK1/2. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.[5][15][16]

Conclusion

This compound is a valuable pharmacological tool for studying the urotensinergic system due to its potent and selective pure antagonist activity at the UT receptor. This guide has provided a comprehensive overview of its properties, including available quantitative data and detailed experimental protocols for its characterization. The provided information and visualizations are intended to support researchers and drug development professionals in their efforts to further investigate the therapeutic potential of targeting the UT receptor. Further studies are warranted to determine the Ki of this compound in competitive binding assays and its IC50 for the inhibition of agonist-induced ERK phosphorylation to provide a more complete pharmacological profile.

References

[Orn5]-URP TFA structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure and Synthesis of [Orn5]-URP TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Orn5]-URP is a synthetic peptide analog of the endogenous neuropeptide Urotensin-II-related peptide (URP). It is a potent and selective pure antagonist of the urotensin-II (UT) receptor. This document provides a comprehensive overview of the structure, synthesis pathway, and pharmacological characterization of [Orn5]-URP, presented as its trifluoroacetate (TFA) salt. Detailed experimental protocols for its synthesis and key characterization assays are provided, along with a summary of its quantitative pharmacological data. Visualizations of the synthesis workflow and the relevant signaling pathway are included to facilitate understanding.

Structure of [Orn5]-URP

[Orn5]-URP is an octapeptide with a disulfide bridge between the cysteine residues at positions 2 and 7, forming a cyclic hexapeptide core which is crucial for its biological activity. The primary structure of URP is Alanine-Cysteine-Phenylalanine-Tryptophan-Lysine-Tyrosine-Cysteine-Valine. In [Orn5]-URP, the lysine residue at position 5 is substituted with ornithine.

  • Full Amino Acid Sequence: Ala-Cys-Phe-Trp-Orn-Tyr-Cys-Val

  • Molecular Formula (peptide): C₅₃H₆₉N₁₁O₁₀S₂

  • Modification: Substitution of Lysine at position 5 with Ornithine.

  • Salt Form: Typically synthesized and purified as a trifluoroacetate (TFA) salt.

The "TFA" designation indicates that the purified peptide is isolated as a salt with trifluoroacetic acid (CF₃COOH), which is commonly used in the final cleavage and purification steps of solid-phase peptide synthesis.

Synthesis Pathway

The synthesis of [Orn5]-URP is achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Principles of Fmoc SPPS

Fmoc-SPPS involves a series of repeating steps:

  • Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • Activation and Coupling: The next Fmoc-protected amino acid is activated at its C-terminus and then coupled to the newly exposed N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The side chains of the amino acids are protected with acid-labile groups. The ornithine is incorporated using Fmoc-Orn(Boc)-OH, where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow Diagram

G cluster_synthesis Fmoc Solid-Phase Peptide Synthesis of [Orn5]-URP start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling_val Couple Fmoc-Val-OH deprotection1->coupling_val deprotection2 Fmoc Deprotection coupling_val->deprotection2 coupling_cys1 Couple Fmoc-Cys(Trt)-OH deprotection2->coupling_cys1 deprotection3 Fmoc Deprotection coupling_cys1->deprotection3 coupling_tyr Couple Fmoc-Tyr(tBu)-OH deprotection3->coupling_tyr deprotection4 Fmoc Deprotection coupling_tyr->deprotection4 coupling_orn Couple Fmoc-Orn(Boc)-OH deprotection4->coupling_orn deprotection5 Fmoc Deprotection coupling_orn->deprotection5 coupling_trp Couple Fmoc-Trp(Boc)-OH deprotection5->coupling_trp deprotection6 Fmoc Deprotection coupling_trp->deprotection6 coupling_phe Couple Fmoc-Phe-OH deprotection6->coupling_phe deprotection7 Fmoc Deprotection coupling_phe->deprotection7 coupling_cys2 Couple Fmoc-Cys(Trt)-OH deprotection7->coupling_cys2 deprotection8 Fmoc Deprotection coupling_cys2->deprotection8 coupling_ala Couple Fmoc-Ala-OH deprotection8->coupling_ala deprotection_final Final Fmoc Deprotection coupling_ala->deprotection_final cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) deprotection_final->cleavage cyclization Disulfide Bond Formation (Oxidation) cleavage->cyclization purification RP-HPLC Purification cyclization->purification lyophilization Lyophilization purification->lyophilization final_product This compound lyophilization->final_product

Caption: Workflow for the solid-phase synthesis of this compound.

Pharmacological Characterization

[Orn5]-URP has been characterized as a pure antagonist of the urotensin-II (UT) receptor. Unlike some other URP analogs, it does not exhibit partial agonist activity.[1] Its antagonist properties have been demonstrated in key functional assays.

Quantitative Data
ParameterValueAssayTissue/Cell TypeReference
pEC₅₀ 7.24Inhibition of U-II induced effectsRat Aorta[2]
Binding High-affinity sitesRadioligand displacementRat cortical astrocytes[3]

Note: pEC₅₀ is the negative logarithm of the half maximal effective concentration. A higher value indicates greater potency.

Urotensin-II Receptor Signaling Pathway

The UT receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq subunit.[4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4][5] This signaling cascade is involved in various physiological responses, including vasoconstriction. [Orn5]-URP acts by competitively binding to the UT receptor, thereby preventing the binding of the endogenous agonists U-II and URP and inhibiting this downstream signaling.

G cluster_pathway Urotensin-II Receptor Signaling and Antagonism by [Orn5]-URP UII_URP U-II / URP (Agonists) UT_receptor UT Receptor (GPR14) UII_URP->UT_receptor Activates Orn5_URP [Orn5]-URP (Antagonist) Orn5_URP->UT_receptor Blocks Gq Gαq UT_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_response PKC->Physiological_response

Caption: UT receptor signaling pathway and its inhibition by [Orn5]-URP.

Experimental Protocols

Solid-Phase Peptide Synthesis of [Orn5]-URP

This protocol is a representative method based on standard Fmoc-SPPS procedures.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in DMF for 1 hour.

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 12 minutes.

    • Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

    • Coupling: Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and add the solution to the resin. Agitate for 2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Sequence Assembly: The amino acids are coupled in the following order: Fmoc-Val-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Ala-OH.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2a.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.

  • Disulfide Bridge Formation: Dissolve the linear peptide in a dilute aqueous solution (e.g., 20% acetic acid) and adjust the pH to ~8.5. Stir the solution open to the air or use an oxidizing agent (e.g., H₂O₂) to facilitate the formation of the disulfide bond.

  • Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final this compound product as a white powder.

Rat Aortic Ring Contraction Assay

This assay is used to determine the antagonist effect of [Orn5]-URP on U-II-induced vasoconstriction.

  • Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability.

  • Antagonist Incubation: Add [Orn5]-URP to the organ baths at various concentrations and incubate for 20-30 minutes.

  • Agonist Challenge: Generate a cumulative concentration-response curve for the agonist (U-II or URP) in the presence of the antagonist.

  • Data Analysis: Measure the contractile responses isometrically. Calculate the pA₂ value or the IC₅₀ for the antagonist from the shift in the agonist's concentration-response curve.

Calcium Mobilization Assay in Rat Cortical Astrocytes

This assay assesses the ability of [Orn5]-URP to inhibit agonist-induced increases in intracellular calcium.[3]

  • Cell Culture: Culture primary rat cortical astrocytes until confluent.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a physiological salt solution to remove excess dye.

  • Antagonist Incubation: Incubate the cells with varying concentrations of [Orn5]-URP for a predetermined period.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of U-II or URP.

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Data Analysis: Quantify the peak fluorescence response and determine the inhibitory effect of [Orn5]-URP.

Conclusion

This compound is a valuable pharmacological tool for studying the urotensinergic system. Its well-defined structure, accessible synthesis via SPPS, and its characterization as a pure UT receptor antagonist make it a suitable candidate for further research into the physiological and pathological roles of U-II and URP. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to [Orn5]-URP TFA and Other Urotensin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [Orn5]-URP TFA in comparison to other prominent urotensin antagonists. It is designed to be a core resource for researchers and professionals involved in the study of the urotensinergic system and the development of novel therapeutics targeting the urotensin receptor. This document delves into the mechanism of action, quantitative pharmacological data, and detailed experimental protocols for the characterization of these compounds.

Introduction to the Urotensinergic System

The urotensinergic system plays a significant role in a multitude of physiological and pathological processes. Its key components are the peptide ligands, urotensin-II (U-II) and urotensin-II-related peptide (URP), and their cognate G protein-coupled receptor, the urotensin receptor (UTR or GPR14)[1][2]. U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date[3][4][5]. The activation of the urotensin receptor, primarily coupled to Gαq/11, initiates a signaling cascade through phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i)[2][3]. This system is implicated in cardiovascular regulation, renal function, and the pathophysiology of various diseases, including heart failure, atherosclerosis, and diabetes, making it a compelling target for therapeutic intervention[1][4].

The development of selective antagonists for the urotensin receptor is a critical area of research aimed at mitigating the detrimental effects of excessive urotensinergic signaling. These antagonists are invaluable tools for elucidating the physiological roles of U-II and URP and hold promise as novel therapeutic agents. This guide focuses on a comparative analysis of this compound and other key urotensin antagonists.

Comparative Pharmacology of Urotensin Antagonists

A variety of peptide and non-peptide antagonists targeting the urotensin receptor have been developed. This section provides a comparative summary of their pharmacological properties, with a focus on their binding affinities and functional potencies.

Table 1: Comparative Binding Affinities (Ki) of Urotensin Antagonists

CompoundReceptor SpeciesCell Line/TissueRadioligandKi (nM)pKiReference(s)
[Orn5]-URP RatCortical Astrocytes[125I]URPBinds to high-affinity sites-[1]
Urantide HumanCHO-K1 cells[125I]U-II5.018.3 ± 0.04[2]
Palosuran HumanCHO cells (membranes)[125I]U-II5-[1]
HumanCHO cells (intact)[125I]U-II276-[1]
MonkeyCell membranes[125I]U-II4-[1]
RatCell membranes[125I]U-II>1000-[1]
SB-611812 -----Data not found
BIM-23127 HumanHEK293 cells[125I]hU-II2006.70 ± 0.05[2]
RatHEK293 cells[125I]hU-II63.17.20 ± 0.14[2]
KR-36676 ---0.7-[6]
KR-36996 ---4.44-[6]

Table 2: Comparative Functional Potencies of Urotensin Antagonists

CompoundAssay TypeSpecies/Cell LineParameterValueReference(s)
This compound Calcium MobilizationRat Cortical AstrocytesPure antagonist, no agonist activity-[1]
--pEC50 (as antagonist)7.24[3]
Urantide Aortic Ring ContractionRatpKB8.3 ± 0.09[2]
Calcium MobilizationHuman CHO cellsPartial AgonistpEC50 = 8.11
Palosuran Calcium MobilizationHuman CHO cellsIC50323 ± 67 nM[1]
Aortic Ring ContractionRatpD'(2)5.2
Aortic Ring ContractionMonkeyKb>1.6 μM[1]
SB-611812 Mitogenic AssayRat Cardiac FibroblastsInhibition of U-II induced proliferationSignificant at 1 µM
BIM-23127 Calcium MobilizationHuman HEK293 cellspA27.54 ± 0.14[2]
Calcium MobilizationRat HEK293 cellspA27.70 ± 0.05[2]
Aortic Ring ContractionRatpIC506.66 ± 0.04[2]

*this compound has been identified as a pure and selective antagonist of the urotensin receptor, demonstrating no agonist activity in calcium mobilization assays in rat cortical astrocytes[1]. This is a significant advantage over some other peptide-based antagonists, such as Urantide, which can exhibit partial agonist activity in certain experimental systems[7].

Non-peptide antagonists like Palosuran and SB-611812 offer the benefit of oral bioavailability. Palosuran, however, shows a significant discrepancy between its binding affinity in membrane preparations and its functional activity in intact cells and tissues, which may explain its limited clinical efficacy[1].

Signaling Pathways and Experimental Workflows

The binding of U-II or URP to the urotensin receptor (UTR) initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαq/11. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, mediates various downstream cellular responses, including vasoconstriction and cell proliferation[2][3].

Urotensin_Signaling_Pathway Ligand U-II / URP UTR Urotensin Receptor (UTR/GPR14) Ligand->UTR Binds G_protein Gαq/11 UTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca_release->Response PKC->Response Antagonist Urotensin Antagonist Antagonist->UTR Blocks

Caption: Urotensin receptor signaling pathway.

The characterization of a novel urotensin antagonist typically follows a multi-step process, starting from initial binding assays to functional cellular and tissue-based assays, and finally to in vivo models.

Antagonist_Characterization_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays Binding_Assay->Functional_Assay Calcium_Assay Calcium Mobilization Assay (Determine IC50/pA2) Functional_Assay->Calcium_Assay Aortic_Ring_Assay Aortic Ring Contraction Assay (Determine pKB/pA2) Functional_Assay->Aortic_Ring_Assay PK_PD Pharmacokinetics & Pharmacodynamics Calcium_Assay->PK_PD Aortic_Ring_Assay->PK_PD Disease_Model Disease Models (e.g., Hypertension, Heart Failure) PK_PD->Disease_Model

Caption: Experimental workflow for urotensin antagonist characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of urotensin antagonists.

This assay is used to determine the binding affinity (Ki) of a compound for the urotensin receptor.

  • Materials:

    • Cell membranes expressing the urotensin receptor (e.g., from CHO-K1 or HEK293 cells).

    • Radioligand (e.g., [125I]U-II).

    • Test antagonist compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled antagonist.

    • For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled U-II.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the antagonist from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of an antagonist to inhibit the U-II-induced increase in intracellular calcium.

  • Materials:

    • Cells stably expressing the urotensin receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Test antagonist compound at various concentrations.

    • U-II agonist solution.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the antagonist to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Add the U-II agonist to all wells at a concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence signal for a few minutes to capture the calcium transient.

    • Analyze the data to determine the IC50 of the antagonist in inhibiting the U-II-induced calcium response. For competitive antagonists, a pA2 value can be calculated from Schild analysis.

This ex vivo assay assesses the functional antagonism of a compound on U-II-induced vasoconstriction in isolated arterial tissue.

  • Materials:

    • Thoracic aorta from a suitable animal model (e.g., rat).

    • Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2).

    • Test antagonist compound at various concentrations.

    • U-II agonist solution.

    • Organ bath system with force transducers.

  • Procedure:

    • Euthanize the animal and carefully dissect the thoracic aorta.

    • Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

    • To assess antagonist activity, pre-incubate the rings with varying concentrations of the antagonist for a specified duration (e.g., 30-60 minutes).

    • Construct a cumulative concentration-response curve to U-II in the presence and absence of the antagonist.

    • Record the contractile force generated by the aortic rings.

    • Analyze the data to determine the effect of the antagonist on the U-II dose-response curve. For a competitive antagonist, a parallel rightward shift of the curve will be observed, from which a pA2 or pKB value can be calculated.

Conclusion

The development of potent and selective urotensin receptor antagonists is a promising avenue for the treatment of various cardiovascular and metabolic diseases. This compound stands out as a pure antagonist, devoid of the partial agonist activity that can confound the interpretation of results with other peptide-based antagonists. While non-peptide antagonists offer advantages in terms of pharmacokinetics, their development has faced challenges, including species selectivity and discrepancies between in vitro and in vivo efficacy.

This guide provides a foundational resource for researchers in the field, offering a comparative analysis of key urotensin antagonists, detailed experimental protocols for their characterization, and a clear visualization of the underlying signaling pathways and experimental workflows. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to develop next-generation urotensin receptor modulators with improved pharmacological profiles.

References

Biological functions of the urotensin-II system

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Functions of the Urotensin-II System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urotensin-II (U-II), a cyclic peptide first isolated from teleost fish, has been identified as the endogenous ligand for the G protein-coupled receptor 14 (GPR14), now known as the urotensin receptor (UT).[1][2] Human U-II is an 11-amino acid peptide and is recognized as the most potent endogenous vasoconstrictor discovered to date, with a potency in some vascular beds reportedly greater than that of endothelin-1.[2][3][4][5] The U-II system, which includes U-II, the U-II-related peptide (URP), and the UT receptor, is widely expressed throughout the cardiovascular, renal, central nervous, pulmonary, and metabolic systems.[2][6] Elevated plasma levels of U-II and increased expression of its receptor are associated with numerous pathological conditions, including hypertension, heart failure, atherosclerosis, diabetes, and renal failure.[2][4] This guide provides a comprehensive overview of the U-II system's signaling pathways, its diverse biological functions, key quantitative data, and detailed experimental methodologies, highlighting its significance as a promising therapeutic target.

The Urotensin-II System: Peptides and Receptor

The urotensin-II system comprises two known endogenous peptide ligands and a single receptor.

  • Urotensin-II (U-II): The primary ligand, a cyclic peptide whose structure is highly conserved across species.[2] The human form (hU-II) is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) generated by proteolytic cleavage from a larger precursor.[4][7][8] The biological activity resides in the cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-), which is connected by a disulfide bond.[9][10]

  • Urotensin-II-Related Peptide (URP): A second endogenous ligand found in various tissues, often at lower concentrations than U-II, with the exception of reproductive tissues where its levels are higher.[6][11]

  • Urotensin Receptor (UT): A Class A G protein-coupled receptor (GPCR), formerly known as GPR14.[2][11] It is a 386-amino acid protein that, upon binding U-II or URP, couples primarily to Gαq/11 proteins to initiate downstream signaling cascades.[10][11]

The distribution of U-II and its receptor is extensive. In humans, UT receptor mRNA is expressed in cardiovascular and renal tissues, while U-II mRNA is found at high levels in the kidney and right atrium.[1] The receptor is also present in cardiac myocytes, vascular smooth muscle cells, endothelial cells, the spinal cord, and various regions of the central nervous system.[9][11]

Signaling Pathways of the Urotensin-II System

Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway.[10][11] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

Beyond this canonical pathway, U-II signaling involves several other critical effectors that contribute to its diverse biological actions:

  • RhoA/Rho-kinase (ROCK): This pathway is crucial for U-II-induced vasoconstriction and vascular smooth muscle cell (VSMC) proliferation.[1][12]

  • Mitogen-Activated Protein Kinases (MAPKs): U-II activates multiple MAPK pathways, including ERK1/2, p38, and JNK, which are involved in cell proliferation, hypertrophy, and inflammation.[1][13] For instance, U-II promotes hypertrophy in cardiomyocytes via ERK1/2 and p38 signaling.[1]

  • PI3K/Akt Pathway: This pathway is also implicated in U-II-mediated cell growth and survival.[1][13]

  • NADPH Oxidase: U-II is a novel activator of NADPH oxidase in human pulmonary artery smooth muscle cells, leading to the production of reactive oxygen species (ROS) that can act as second messengers in signaling pathways.[1][2]

UII_Signaling_Pathway cluster_responses Cellular Responses UII Urotensin-II (U-II) or URP UTR UT Receptor (GPR14) UII->UTR Binds Gq Gαq/11 UTR->Gq Activates MAPK MAPKs (ERK1/2, p38, JNK) UTR->MAPK G-protein independent? PI3K PI3K/Akt UTR->PI3K NADPH NADPH Oxidase UTR->NADPH PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA/ROCK Gq->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction PKC->MAPK Fibrosis Fibrosis PKC->Fibrosis RhoA->Vasoconstriction Proliferation Cell Proliferation & Hypertrophy MAPK->Proliferation MAPK->Fibrosis PI3K->Proliferation ROS ↑ ROS NADPH->ROS Inflammation Inflammation ROS->Inflammation

Caption: Urotensin-II receptor signaling cascade.

Biological Functions and Pathophysiological Roles

The U-II system is implicated in a wide array of physiological processes and disease states.

Cardiovascular System

U-II's effects on the cardiovascular system are complex and can be species- and vessel-dependent.[1][4]

  • Vasoconstriction: U-II is a potent vasoconstrictor in isolated large arteries from humans, non-human primates, pigs, dogs, and rabbits.[1] In humans in vivo, intra-arterial infusion of U-II causes a potent, dose-dependent reduction in forearm blood flow, confirming its vasoconstrictor action.[14] This effect is primarily endothelium-independent and mediated through the direct action on vascular smooth muscle cells.[4]

  • Vasodilation: Paradoxically, U-II can also induce endothelium-dependent vasodilation in some vascular beds, such as rat small arteries.[9][15]

  • Cardiac Effects: U-II exerts direct effects on the heart. It can induce positive inotropic effects in human and rat myocardium.[7] However, it has also been linked to negative inotropic effects and cardiac dysfunction, particularly in in vivo studies in monkeys where it caused a dramatic decrease in blood pressure and circulatory collapse.[1] The U-II system is upregulated in conditions like myocardial infarction and heart failure, where it is thought to contribute to cardiac remodeling, fibrosis, and cardiomyocyte hypertrophy.[1][2][7]

Renal System

The kidney is a major site of both U-II production and action.[1][16]

  • Renal Hemodynamics: The effects of U-II on renal function are conflicting. Some studies in rats show that exogenous U-II can increase the glomerular filtration rate (GFR) and promote water and sodium excretion, while others report a reduction in these variables.[16] However, the use of a UT receptor antagonist (urantide) increased GFR, diuresis, and natriuresis, suggesting a tonic, restrictive influence of endogenous U-II on renal function.[16]

  • Pathophysiology: The U-II system is strongly implicated in chronic kidney disease (CKD).[6][17] Plasma U-II levels are elevated in patients with renal failure.[4] In animal models, UT receptor antagonists like palosuran have been shown to mitigate the decline in GFR and renal blood flow in diabetic rats, suggesting a role for U-II in the progression of diabetic nephropathy.[6][9]

Central Nervous System (CNS)

Both U-II and its receptor are expressed throughout the CNS, including the spinal cord and various brain regions, indicating important central roles.[11][18]

  • Cardiovascular Control: Central administration of U-II can elicit powerful cardiovascular responses.[18] Microinjection into specific brain nuclei in rats produces distinct effects: depressor and bradycardiac responses in the A1 medullary area, but pressor and tachycardic responses in the paraventricular and arcuate nuclei.[19]

  • Neurotransmitter Release: U-II evokes the release of several "wakefulness-promoting" neurotransmitters from rat cerebrocortical slices, including norepinephrine, dopamine, serotonin, and histamine, suggesting a role in regulating the sleep-wake cycle.[20]

  • Cerebral Blood Flow: In rats, intracerebroventricular administration of U-II induces a significant and long-lasting increase in cerebral blood flow.[21] However, in the context of cerebral ischemia, U-II treatment exacerbated brain damage.[21]

Metabolic System

The U-II system is increasingly recognized as a key player in metabolic regulation and diseases like metabolic syndrome and type 2 diabetes.[3][15]

  • Insulin Secretion: U-II can directly inhibit glucose-induced insulin secretion from pancreatic β-cells.[2][10]

  • Insulin Resistance: Elevated U-II levels are associated with insulin resistance.[15] Genetic knockout of the U-II gene in mice leads to reduced serum glucose and insulin and improved glucose tolerance.[22]

  • Inflammation: U-II participates in a positive feedback loop with inflammatory cytokines, where each stimulates the expression of the other.[3][22] This chronic inflammation is a key factor in the development of insulin resistance and atherosclerosis.[3]

Oncology

The U-II/UT system has been implicated in the growth and progression of several cancers.[4][23]

  • Cell Proliferation and Invasion: The U-II/UT axis regulates cell growth, motility, and invasion in various cancer cell lines, including colon, bladder, prostate, breast, and glioblastoma.[23][24]

  • Overexpression in Tumors: The UT receptor is overexpressed in multiple human tumors. For example, UTR mRNA expression is increased eightfold in colon cancer compared to normal tissue.[25] In hepatocellular carcinoma, both U-II and UT mRNA levels are significantly elevated, and increased U-II expression is associated with a poor prognosis.[26]

  • Angiogenesis: U-II acts as a pro-angiogenic factor, stimulating endothelial tube formation and the recruitment of pro-angiogenic cells, which is critical for tumor growth.[24][26]

Quantitative Data Summary

The following tables summarize key quantitative data related to the U-II system's function and expression.

Table 1: Potency of Urotensin-II in Neurotransmitter Release (Data extracted from experiments on rat cerebrocortical slices)[20]

NeurotransmitterpEC₅₀ (Mean ± SEM)Emax (% of Basal, Mean ± SEM)
Norepinephrine8.78 ± 0.17138 ± 2%
DopamineSimilar to NorepinephrineNot specified
SerotoninSimilar to NorepinephrineNot specified
HistamineSimilar to NorepinephrineNot specified
GlutamateLow potency (>100 nM)Did not saturate

Table 2: Physiological Effects of Urotensin-II Administration

Species/ModelAdministration RouteDoseEffectMagnitude of ChangeReference
Healthy HumansIntra-arterial (brachial)0.1–300 pmol/minVasoconstrictionDose-dependent reduction in forearm blood flow[14]
Anesthetized RatsIntracerebroventricular10 nmolIncreased Cerebral Blood Flow+61% at 1 hour[21]
Anesthetized RatsIntracerebroventricular (post-ischemia)10 nmolIncreased Infarction Volume+40%[21]
Cynomolgus MonkeysIntravenous (bolus)0.03 - 0.3 nmol/kgDecreased Blood Pressure, Circulatory CollapseDose-dependent cardiovascular dysfunction[1]

Table 3: U-II/UT Expression in Pathological Conditions

ConditionTissueAnalyteMethodFold/Percent Change vs. ControlReference
Colon CancerHuman Colon TissueUTR mRNANot specified~8-fold increase[25]
Colon AdenocarcinomaHuman Colon TissueUTR ProteinImmunohistochemistry65-90% of cells positive (vs. 5-30% in normal)[25]
Hepatocellular CarcinomaHuman Liver TissueU-II mRNART-qPCR~6-fold increase[26]
Hepatocellular CarcinomaHuman Liver TissueUT mRNART-qPCR~10-fold increase[26]

Detailed Experimental Protocols

This section outlines methodologies for key experiments used to characterize the U-II system.

Protocol: In Vivo Forearm Blood Flow Measurement

(Based on methodology described for human studies)[14]

  • Subject Preparation: Healthy volunteers are studied in a supine position in a temperature-controlled room.

  • Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

  • Blood Flow Measurement: Forearm blood flow (FBF) is measured using venous occlusion plethysmography with a mercury-in-silastic strain gauge placed around the forearm.

  • Infusion Protocol: A baseline FBF is established. U-II is then infused intra-arterially at escalating doses (e.g., 0.1 to 300 pmol/min). FBF is measured continuously. The contralateral arm serves as a time-matched control.

  • Data Analysis: Changes in FBF are calculated as a percentage change from the baseline measurement before the infusion started.

UII_Pathophysiology UII_System U-II System Upregulation CV_Disease Cardiovascular Disease (Hypertension, Heart Failure, Atherosclerosis) UII_System->CV_Disease Contributes to Renal_Disease Renal Disease (CKD, Diabetic Nephropathy) UII_System->Renal_Disease Contributes to Metabolic_Syndrome Metabolic Syndrome (Insulin Resistance, Diabetes) UII_System->Metabolic_Syndrome Contributes to Cancer Cancer (Proliferation, Angiogenesis, Invasion) UII_System->Cancer Promotes CNS_Disorders CNS & Inflammatory Disorders UII_System->CNS_Disorders Implicated in Antagonists UT Receptor Antagonists (e.g., Palosuran, Urantide) Antagonists->UII_System Block

References

[Orn5]-URP TFA: A Potent Antagonist of the Urotensinergic System and its Implications for Vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [Orn5]-Urotensin II-Related Peptide (URP) Trifluoroacetate (TFA), a significant modulator of the urotensinergic system. Contrary to implications of vasoconstrictive effects, current scientific literature establishes [Orn5]-URP as a potent and selective antagonist of the Urotensin-II (UT) receptor. This guide will detail its pharmacological profile, the experimental protocols used for its characterization, and its role in the context of vasoconstriction, which it inhibits rather than promotes.

Executive Summary

[Orn5]-URP is a synthetic analog of Urotensin II-Related Peptide (URP). The substitution of the native amino acid at position 5 with Ornithine results in a molecule that competitively blocks the Urotensin-II (UT) receptor. This antagonism prevents the binding of endogenous agonists like Urotensin-II (U-II) and URP, which are known to be among the most potent vasoconstrictors identified.[1][2][3] Consequently, [Orn5]-URP does not induce vasoconstriction; instead, it has the potential to inhibit vasoconstriction mediated by the urotensinergic system. This makes it a valuable tool for studying the physiological and pathological roles of U-II and URP and a potential therapeutic agent for conditions characterized by excessive vasoconstriction.

Pharmacological Profile of [Orn5]-URP

[Orn5]-URP has been characterized as a pure and selective antagonist of the UT receptor.[4][5] It displays no intrinsic agonist activity, meaning it does not activate the receptor to initiate a biological response.[4] Its primary function is to occupy the receptor's binding site, thereby preventing agonists from binding and eliciting their effects.

Quantitative Data on Antagonist Potency

The antagonist potency of [Orn5]-URP has been quantified in various experimental settings. The following table summarizes the key data:

ParameterValueSpecies/TissueAssayReference
pEC50 7.24Not SpecifiedNot Specified[4]
Activity Pure AntagonistRat Aortic RingsContraction Assay[5]
Activity No Agonist ActivityRat Cortical Astrocytes[Ca2+]c Mobilization[5]

Note: pEC50 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.

Experimental Protocols

The characterization of [Orn5]-URP as a UT receptor antagonist has been established through various in vitro experiments. The following are detailed methodologies for key experiments cited in the literature.

Rat Aortic Ring Contraction Assay

This ex vivo assay is a classical method to assess the vasoconstrictor or vasodilator properties of a compound.

Objective: To determine if [Orn5]-URP induces contraction of vascular smooth muscle or inhibits agonist-induced contraction.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from rats and cleaned of adherent connective and fatty tissues. The aortas are then cut into rings of approximately 2-4 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Tension Recording: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied, and the rings are allowed to equilibrate.

  • Viability Check: The viability of the aortic rings is confirmed by inducing a contraction with a known vasoconstrictor, such as potassium chloride (KCl) or phenylephrine.

  • Antagonist Activity Assessment:

    • To test for agonist activity, increasing concentrations of [Orn5]-URP are added to the organ bath, and any changes in tension are recorded. For a pure antagonist, no contraction is expected.

    • To determine antagonist potency, concentration-response curves to a UT receptor agonist (e.g., U-II or URP) are generated in the absence and presence of increasing concentrations of [Orn5]-URP. An antagonist will cause a rightward shift in the agonist's concentration-response curve.

Intracellular Calcium ([Ca2+]c) Mobilization Assay

This in vitro assay is used to determine if a compound can activate a G-protein coupled receptor (GPCR) that signals through the release of intracellular calcium.

Objective: To assess whether [Orn5]-URP can induce an increase in intracellular calcium in cells expressing the UT receptor, or if it can block an agonist-induced calcium increase.

Methodology:

  • Cell Culture: Cells endogenously expressing the UT receptor (e.g., rat cortical astrocytes) or cells engineered to express the receptor are cultured in appropriate media.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to free calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.

  • Compound Addition and Measurement:

    • To test for agonist activity, [Orn5]-URP is added to the cells, and changes in fluorescence, indicating an increase in intracellular calcium, are monitored.

    • To determine antagonist activity, the cells are pre-incubated with [Orn5]-URP before the addition of a UT receptor agonist (U-II or URP). The ability of [Orn5]-URP to inhibit the agonist-induced increase in fluorescence is quantified.

Signaling Pathways and Mechanism of Action

The urotensinergic system plays a crucial role in regulating vascular tone. The binding of agonists like U-II and URP to the UT receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to vasoconstriction.

Urotensinergic Signaling Pathway Leading to Vasoconstriction

G_protein_signaling UII_URP U-II / URP UTR UT Receptor (GPR14) UII_URP->UTR Binds to Gq11 Gq/11 Protein UTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Vasoconstriction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Agonist-mediated UT receptor signaling pathway leading to vasoconstriction.

Mechanism of Antagonism by [Orn5]-URP

[Orn5]-URP acts by competitively binding to the UT receptor, thereby preventing the initiation of the signaling cascade shown above.

Antagonist_Action Orn5_URP [Orn5]-URP UTR UT Receptor Orn5_URP->UTR Binds to and blocks UII_URP U-II / URP UII_URP->UTR Signaling Downstream Signaling (PLC, IP3, Ca²⁺ release) UTR->Signaling No Activation Vasoconstriction Vasoconstriction Signaling->Vasoconstriction Inhibition of

Caption: [Orn5]-URP competitively antagonizes the UT receptor, inhibiting vasoconstriction.

Experimental Workflow Visualization

The process of identifying and characterizing a compound like [Orn5]-URP involves a logical flow of experiments.

Experimental_Workflow Start Hypothesis: Ornithine substitution alters URP activity Synthesis Peptide Synthesis and Purification ([Orn5]-URP TFA) Start->Synthesis Binding_Assay Receptor Binding Assay (Determine affinity for UT receptor) Synthesis->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay Agonist_Test Agonist Activity Test (e.g., Aortic Ring Contraction) Functional_Assay->Agonist_Test Antagonist_Test Antagonist Activity Test (e.g., Calcium Mobilization) Functional_Assay->Antagonist_Test No_Effect No Vasoconstriction Agonist_Test->No_Effect Inhibition Inhibition of Agonist-Induced Response Antagonist_Test->Inhibition Conclusion Conclusion: [Orn5]-URP is a UT Receptor Antagonist No_Effect->Conclusion Inhibition->Conclusion

Caption: Workflow for the pharmacological characterization of [Orn5]-URP.

Conclusion

This compound is a valuable pharmacological tool that functions as a potent and selective antagonist of the UT receptor. It does not possess intrinsic vasoconstrictor properties; on the contrary, it acts to inhibit the vasoconstriction mediated by the endogenous ligands of the urotensinergic system. This technical guide has provided a detailed overview of its antagonist profile, the experimental methods used for its characterization, and its mechanism of action. For researchers and professionals in drug development, [Orn5]-URP represents a key compound for investigating the roles of the urotensinergic system in cardiovascular health and disease, and for exploring the therapeutic potential of UT receptor antagonism.

References

Methodological & Application

Application Notes and Protocols for [Orn5]-URP TFA in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a synthetic peptide analog of Urotensin-II Related Peptide (URP). It is a potent and selective antagonist of the Urotensin-II Receptor (UTR), a G protein-coupled receptor (GPCR).[1] Urotensin-II (U-II) and URP are the endogenous ligands for the UTR and are implicated in a variety of physiological processes, including cardiovascular function. This compound serves as a valuable tool for investigating the physiological and pathological roles of the urotensinergic system. The trifluoroacetate (TFA) salt form is a common result of solid-phase peptide synthesis. While generally not interfering with in-vitro assays at low concentrations, it is crucial to perform appropriate vehicle controls.

This document provides detailed protocols for the in-vitro characterization of this compound, focusing on its antagonist activity at the UTR. The primary assays described are the Calcium Mobilization Assay and the ERK1/2 Phosphorylation Assay, both common methods for assessing GPCR function.

Mechanism of Action

This compound acts as a competitive antagonist at the Urotensin-II Receptor.[1] By binding to the receptor, it blocks the binding of the endogenous agonists, Urotensin-II and URP, thereby inhibiting the downstream signaling cascade. The primary signaling pathway activated by UTR is the Gαq pathway, which stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium ([Ca2+]). [Orn5]-URP has been shown to be a pure antagonist, meaning it does not elicit any agonist activity on its own in assays such as calcium mobilization and rat aortic ring contraction.[1]

Signaling Pathway

The Urotensin-II Receptor (UTR) is a G protein-coupled receptor that primarily signals through the Gαq subunit. Upon agonist binding (Urotensin-II or URP), the receptor undergoes a conformational change, activating Gαq. This initiates a downstream signaling cascade as depicted in the diagram below.

UTR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum UTR UTR Gq Gαq UTR->Gq Activates ERK ERK1/2 UTR->ERK Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R Binds & Opens Ca2 Ca²⁺ Downstream Downstream Cellular Responses Ca2->Downstream pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Downstream Ca_store Ca²⁺ Store Ca_store->Ca2 Release Agonist U-II / URP Agonist->UTR Binds & Activates Antagonist This compound Antagonist->UTR Binds & Blocks

Figure 1: UTR Signaling Pathway and Point of Antagonism by this compound.

Data Presentation

Quantitative data for the antagonist activity of this compound should be determined and presented in a clear, tabular format. The following tables provide templates for presenting data from calcium mobilization and ERK1/2 phosphorylation assays.

Table 1: Antagonist Potency of this compound in a Calcium Mobilization Assay

ParameterAgonist UsedAgonist ConcentrationThis compound IC50 (nM)Schild SlopepA2
Intracellular Ca2+ Release Urotensin-IIEC80User DeterminedUser DeterminedUser Determined
Intracellular Ca2+ Release URPEC80User DeterminedUser DeterminedUser Determined

IC50: The concentration of antagonist that inhibits 50% of the agonist response. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. A Schild slope of 1 suggests competitive antagonism.

Table 2: Antagonist Potency of this compound in an ERK1/2 Phosphorylation Assay

ParameterAgonist UsedAgonist ConcentrationThis compound IC50 (nM)
p-ERK1/2 Levels Urotensin-IIEC80User Determined
p-ERK1/2 Levels URPEC80User Determined

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the UTR.

Calcium_Mobilization_Workflow A 1. Seed UTR-expressing cells in 96-well plates B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate cells with varying concentrations of This compound or vehicle B->C D 4. Stimulate cells with an agonist (U-II or URP) at EC80 C->D E 5. Measure fluorescence intensity over time using a plate reader D->E F 6. Analyze data to determine IC50 and/or pA2 values E->F

Figure 2: Workflow for the Calcium Mobilization Antagonist Assay.
  • UTR-expressing cells (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well plates

  • Urotensin-II or URP (agonist)

  • This compound (antagonist)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorometric plate reader with automated injection capabilities

  • Cell Seeding:

    • Seed UTR-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

    • Aspirate the cell culture medium and add 100 µL of the loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Leave 100 µL of Assay Buffer in each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.

    • Add 100 µL of the this compound dilutions or vehicle (for control wells) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Measurement:

    • Prepare the agonist (U-II or URP) at a concentration that will yield an EC80 response in your assay system.

    • Place the cell plate into the fluorometric plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Automatically inject the agonist solution into each well.

    • Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) every 1-2 seconds for at least 60-90 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the control wells (agonist alone).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the pA2 value, perform the assay with a full agonist dose-response curve in the presence of several fixed concentrations of this compound.

ERK1/2 Phosphorylation Assay

This assay measures the ability of this compound to inhibit agonist-induced phosphorylation of Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2), a downstream event in the UTR signaling cascade.

ERK_Phosphorylation_Workflow A 1. Seed UTR-expressing cells and serum-starve overnight B 2. Pre-incubate cells with varying concentrations of This compound or vehicle A->B C 3. Stimulate cells with an agonist (U-II or URP) at EC80 for a predetermined time (e.g., 5-10 min) B->C D 4. Lyse the cells and collect the protein lysates C->D E 5. Detect phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using Western Blot or ELISA D->E F 6. Quantify the p-ERK/total ERK ratio and determine the IC50 value E->F

Figure 3: Workflow for the ERK1/2 Phosphorylation Antagonist Assay.
  • UTR-expressing cells

  • Cell culture plates (e.g., 12-well or 24-well)

  • Urotensin-II or URP (agonist)

  • This compound (antagonist)

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment or ELISA plate reader

  • Cell Culture and Serum Starvation:

    • Seed UTR-expressing cells in appropriate culture plates.

    • Once the cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the serum-starved cells with various concentrations of this compound or vehicle for 15-30 minutes.

    • Stimulate the cells with an EC80 concentration of U-II or URP for the optimal time to induce ERK phosphorylation (typically 5-10 minutes, to be determined empirically).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Detection of ERK Phosphorylation (Western Blot):

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total ERK using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each sample.

    • Normalize the data to the control (agonist alone).

    • Plot the normalized ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a valuable research tool for studying the urotensinergic system. Its demonstrated antagonist activity at the UTR allows for the elucidation of the receptor's role in various physiological and pathological conditions. The protocols provided herein offer robust methods for the in-vitro characterization of this compound and other potential UTR modulators. It is recommended that researchers optimize these protocols for their specific cell systems and experimental conditions.

References

Application Notes and Protocols: [Orn5]-URP TFA for Isolated Aortic Ring Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of [Orn5]-URP TFA, a selective antagonist of the urotensin-II receptor (UT), in isolated aortic ring studies. Urotensin-II (U-II) and Urotensin-II Related Peptide (URP) are potent vasoconstrictors, and their receptor (UT) is a G-protein coupled receptor implicated in various cardiovascular functions. Understanding the effects of antagonists like this compound is crucial for the development of novel therapeutics targeting cardiovascular diseases.

[Orn5]-URP has been identified as a pure and selective antagonist in rat aortic ring contraction assays, exhibiting no intrinsic agonistic activity.[1] Its mechanism of action involves the competitive blockade of URP- and UII-induced vasoconstriction.[1] These studies are vital for characterizing the pharmacological profile of UT receptor antagonists and their potential therapeutic applications.

Data Presentation

Table 1: Pharmacological Profile of Urotensin Receptor Antagonists in Rat Aortic Rings
CompoundAgonist ChallengedpA2 / pKB ValueAntagonism TypeReference
[Orn5]-URP Urotensin-II / URP~7.24 (pEC50)Competitive[1]
Urantidehuman Urotensin-II8.3 ± 0.09Competitive[2][3]
[Pen5,Orn8]hU-II(4–11)human Urotensin-II7.4 ± 0.06Competitive[2][3]
Palosuranhuman Urotensin-II5.2 (pD'2)Competitive[4]

Note: The pEC50 for [Orn5]-URP is indicative of its antagonist potency. A precise pA2 or pKB value from Schild analysis in aortic rings is recommended for definitive characterization.

Experimental Protocols

Preparation of Isolated Aortic Rings

This protocol is adapted from established methodologies for studying vascular reactivity in isolated rodent aortas.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2 / 5% CO2)

  • Standard dissecting tools (forceps, scissors)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat via an approved ethical protocol.

  • Perform a midline abdominal incision and carefully expose the thoracic aorta.

  • Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Cut the cleaned aorta into rings of approximately 3-4 mm in length.

  • For studies on vascular smooth muscle effects, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or wooden stick. Endothelial integrity should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).

  • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

  • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

Protocol for Evaluating the Antagonist Activity of this compound

This protocol is designed to determine the competitive antagonist nature of this compound and to calculate its potency (pA2 or pKB).

Procedure:

  • Viability and Reference Contraction: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or a depolarizing concentration of KCl (e.g., 60-80 mM) to ensure tissue viability and to establish a reference contraction. Wash the tissues and allow them to return to baseline.

  • Antagonist Incubation: Incubate the aortic rings with a specific concentration of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) or vehicle (Krebs-Henseleit solution) for a pre-determined period (e.g., 30-60 minutes).

  • Cumulative Concentration-Response Curve to Agonist: Following the incubation period, generate a cumulative concentration-response curve for a urotensin receptor agonist (e.g., Urotensin-II or URP). Start with a low concentration of the agonist and increase it stepwise (e.g., in half-log increments) until a maximal response is achieved.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pKB value is equivalent to the pA2 for a competitive antagonist.

Mandatory Visualizations

Signaling Pathway Diagram

Urotensin_Signaling_Antagonism cluster_EC_Membrane Vascular Smooth Muscle Cell Membrane cluster_Intracellular Intracellular Signaling Cascade URP URP / U-II UT_receptor UT Receptor (Gq-coupled GPCR) URP->UT_receptor Activates Gq Gαq UT_receptor->Gq Activates Orn5_URP This compound Orn5_URP->UT_receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Antagonism of the Urotensin Signaling Pathway by this compound.

Experimental Workflow Diagram

Aortic_Ring_Workflow cluster_Preparation Tissue Preparation cluster_Experiment Antagonist Protocol cluster_Analysis Data Analysis A1 Aorta Excision from Wistar Rat A2 Cleaning and Sectioning into 3-4 mm Rings A1->A2 A3 Mounting in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) A2->A3 A4 Equilibration (60-90 min, 1.5-2.0 g tension) A3->A4 B1 Viability Check (Phenylephrine or KCl contraction) A4->B1 B2 Incubation with this compound (various concentrations) or Vehicle B1->B2 B3 Cumulative Concentration-Response Curve to URP / U-II B2->B3 C1 Calculate EC50 and Dose Ratios B3->C1 C2 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C1->C2 C3 Determine pA2/pKB and Slope C2->C3

Caption: Experimental Workflow for Aortic Ring Antagonist Assay.

References

Application Notes and Protocols for [Orn5]-URP TFA in Rodent Cardiovascular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urotensin-II (U-II) and Urotensin-II Related Peptide (URP) are potent vasoactive peptides that play a significant role in cardiovascular regulation. Their effects are mediated through the Urotensin receptor (UT), a G-protein coupled receptor. [Orn5]-URP is a synthetic analog of URP and has been identified as a pure antagonist of the UT receptor.[1] The trifluoroacetic acid (TFA) salt form is a common preparation for synthetic peptides to ensure stability and solubility. These application notes provide detailed protocols for the use of [Orn5]-URP TFA in rodent models to investigate the pathophysiology of the urotensinergic system in cardiovascular diseases.

Data Presentation

In Vivo Antagonist Dosage

The following table summarizes a recommended dosage for a potent UT receptor antagonist, urantide, in a rat model of atherosclerosis-related kidney injury. While this dosage is for urantide, it serves as a valuable starting point for dose-ranging studies with this compound due to their shared mechanism of action.

CompoundSpeciesModelDosageAdministration RouteReference
UrantideRat (Atherosclerosis model)Atherosclerosis-related kidney injury30 µg/kgNot specified[2]
In Vitro Antagonist Concentrations

The following table provides concentrations of UT receptor antagonists used in in vitro preparations, which can be adapted for experiments using this compound.

CompoundPreparationConcentrationEffectReference
UrantideRat isolated thoracic aorta1 µMBlocked U-II-induced contractions[3]
PalosuranIsolated perfused rat hearts1 µMAntagonized U-II and URP effects[4]

Signaling Pathway

The binding of U-II or URP to the UT receptor activates several downstream signaling cascades implicated in cardiovascular function and pathology. This compound, as a UT receptor antagonist, is expected to inhibit these pathways.

Urotensin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cardiovascular Effects U-II / URP U-II / URP UT_receptor UT Receptor (GPR14) U-II / URP->UT_receptor Binds Gq Gαq UT_receptor->Gq Activates RhoA RhoA/Rho-kinase UT_receptor->RhoA MAPK MAPK Pathway (ERK1/2, p38) UT_receptor->MAPK PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Hypertrophy Hypertrophy PKC->Hypertrophy RhoA->Vasoconstriction MAPK->Hypertrophy Fibrosis Fibrosis MAPK->Fibrosis This compound This compound This compound->UT_receptor Blocks

Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Effects in Rats

This protocol describes the methodology for evaluating the in vivo effects of this compound on systemic hemodynamics in anesthetized rats.

In_Vivo_Protocol cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_measurement Hemodynamic Monitoring animal Sprague-Dawley Rat anesthesia Anesthetize (e.g., isoflurane) animal->anesthesia cannulation Cannulate Femoral Artery & Vein anesthesia->cannulation stabilization Stabilization Period cannulation->stabilization treatment_admin Administer this compound (Intravenous Bolus or Infusion) stabilization->treatment_admin agonist_challenge Administer U-II or URP (Agonist Challenge) treatment_admin->agonist_challenge bp_hr Record Blood Pressure and Heart Rate (via Arterial Cannula) agonist_challenge->bp_hr data_analysis Data Analysis bp_hr->data_analysis

Caption: Experimental workflow for in vivo cardiovascular assessment in rats.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Surgical Preparation:

    • Surgically expose the femoral artery and vein.

    • Insert and secure cannulas into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.

  • Hemodynamic Monitoring:

    • Connect the arterial cannula to a pressure transducer to continuously record mean arterial pressure (MAP) and heart rate (HR).

    • Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain baseline hemodynamic readings.

  • Drug Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).

    • Administer a bolus intravenous injection or a continuous infusion of this compound at the desired dose.

    • Following the administration of the antagonist, an agonist challenge with U-II or URP can be performed to assess the inhibitory effect of this compound.

  • Data Analysis:

    • Record hemodynamic parameters continuously throughout the experiment.

    • Analyze the changes in MAP and HR in response to the administration of this compound and the subsequent agonist challenge, comparing them to baseline values and vehicle-treated controls.

Protocol 2: Ex Vivo Assessment of Vascular Reactivity in Isolated Rat Aortic Rings

This protocol details the methodology for studying the effect of this compound on the vascular reactivity of isolated rat thoracic aorta.

Ex_Vivo_Protocol cluster_preparation Tissue Preparation cluster_mounting Organ Bath Setup cluster_experiment Experimental Procedure aorta_isolation Isolate Thoracic Aorta ring_prep Prepare Aortic Rings (2-3 mm) aorta_isolation->ring_prep endothelium_removal Optional: Endothelium Denudation ring_prep->endothelium_removal mounting Mount Rings in Organ Bath endothelium_removal->mounting equilibration Equilibrate in Krebs Solution mounting->equilibration viability_check Assess Viability (e.g., KCl) equilibration->viability_check antagonist_incubation Incubate with this compound viability_check->antagonist_incubation agonist_curve Cumulative Concentration-Response Curve to U-II or URP antagonist_incubation->agonist_curve data_recording Record Isometric Tension agonist_curve->data_recording

Caption: Workflow for ex vivo vascular reactivity studies using isolated aortic rings.

Methodology:

  • Tissue Preparation:

    • Euthanize a rat and carefully excise the thoracic aorta.

    • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

    • For studies on endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2 g) for a period of 60-90 minutes.

    • Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Experimental Protocol:

    • After washout and return to baseline tension, incubate the rings with this compound at the desired concentration for a specified period (e.g., 30 minutes).

    • Construct a cumulative concentration-response curve to U-II or URP by adding increasing concentrations of the agonist to the organ bath.

    • Record the isometric tension generated by the aortic rings in response to the agonist.

  • Data Analysis:

    • Compare the concentration-response curves to the agonist in the presence and absence of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the urotensinergic system in cardiovascular health and disease. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo and ex vivo experiments in rodent models. Appropriate dose-ranging studies are recommended to determine the optimal concentration of this compound for specific experimental conditions.

References

Application Notes and Protocols for [Orn5]-URP TFA in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a potent and selective antagonist of the urotensin-II receptor (UT), a G-protein coupled receptor implicated in a variety of cardiovascular functions. The urotensin system, which includes the ligands urotensin-II (UII) and urotensin-II related peptide (URP), is often upregulated in cardiovascular diseases such as hypertension. UII is recognized as one of the most potent endogenous vasoconstrictors. Consequently, antagonism of the UT receptor presents a promising therapeutic strategy for the management of hypertension.

[Orn5]-URP is a synthetic analog of URP and has been characterized as a pure antagonist, devoid of the partial agonist activity observed with some other UT receptor antagonists. The trifluoroacetate (TFA) salt form is a common counterion for purified synthetic peptides. These application notes provide an overview of the utility of this compound in hypertension research, including its mechanism of action, relevant signaling pathways, and detailed protocols for its use in in vitro and proposed in vivo experimental models.

Mechanism of Action

This compound competitively binds to the urotensin-II receptor (UT), thereby blocking the binding of the endogenous agonists UII and URP. The activation of the UT receptor by its native ligands typically initiates a signaling cascade through Gαq, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations ([Ca²⁺]i). This cascade in vascular smooth muscle cells (VSMCs) culminates in vasoconstriction. In hypertensive states, the urotensin system is often over-activated, contributing to elevated vascular tone and blood pressure. By antagonizing the UT receptor, this compound can inhibit these downstream signaling events, leading to vasodilation and a potential reduction in blood pressure.

Data Presentation

In Vitro Efficacy of [Orn5]-URP
ParameterValueCell/Tissue TypeAssay DescriptionReference
pEC₅₀7.24Rat Cortical AstrocytesInhibition of URP-induced [Ca²⁺]c increase[1]
ActivityPure AntagonistRat Aortic Rings & Rat Cortical AstrocytesAssessed for intrinsic agonist activity and antagonism of UII/URP-induced responses.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathway of the urotensin system and the inhibitory action of this compound.

urotensin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol UII_URP UII / URP UT_receptor UT Receptor (GPR14) UII_URP->UT_receptor Binds & Activates Orn5_URP This compound Orn5_URP->UT_receptor Binds & Blocks Gq Gαq UT_receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

Caption: Urotensin signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Protocol 1: In Vitro Vascular Reactivity in Aortic Rings from Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the ability of this compound to inhibit UII-induced vasoconstriction in isolated aortic rings from a hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (age- and weight-matched).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Urotensin-II (human or rat).

  • This compound.

  • Phenylephrine.

  • Acetylcholine.

  • Organ bath system with force transducers.

  • Carbogen gas (95% O₂, 5% CO₂).

Procedure:

  • Tissue Preparation:

    • Euthanize SHR and WKY rats according to approved animal care protocols.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Dissect the aorta free of adipose and connective tissue and cut it into 2-3 mm rings.

    • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • Contract the rings with phenylephrine (e.g., 1 µM) to test for viability.

    • Once a stable contraction is achieved, assess endothelium integrity by inducing relaxation with acetylcholine (e.g., 10 µM). Rings showing more than 80% relaxation are considered endothelium-intact.

  • Antagonist Incubation:

    • Wash the rings and allow them to return to baseline tension.

    • Incubate the rings with this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle for 30 minutes.

  • UII-Induced Contraction:

    • Generate a cumulative concentration-response curve to UII (e.g., 10⁻¹² to 10⁻⁷ M) in the presence and absence of this compound.

    • Record the isometric tension developed at each concentration.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).

    • Construct concentration-response curves and determine the pA₂ value for this compound to quantify its antagonist potency.

vascular_reactivity_workflow A Aortic Ring Preparation (SHR & WKY rats) B Equilibration in Organ Bath A->B C Viability & Endothelium Integrity Check B->C D Incubation with This compound or Vehicle C->D E Cumulative Concentration- Response to Urotensin-II D->E F Data Analysis (pA₂ determination) E->F

Caption: Workflow for in vitro vascular reactivity studies.

Protocol 2: Proposed In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Disclaimer: The following protocol is a proposed methodology based on standard practices for similar compounds, as specific in vivo data for this compound in hypertension models is not currently available in the literature.

Objective:

To investigate the effect of acute administration of this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving Spontaneously Hypertensive Rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) control rats.

  • Telemetry system for continuous blood pressure monitoring (e.g., DSI PhysioTel).

  • This compound.

  • Sterile saline (vehicle).

  • Catheters for intravenous administration.

Procedure:

  • Surgical Implantation of Telemetry Probes:

    • Under appropriate anesthesia, surgically implant telemetry probes into the abdominal aorta of the rats.

    • Allow a recovery period of at least one week post-surgery.

  • Baseline Blood Pressure Recording:

    • House the rats in individual cages and allow them to acclimatize to the recording environment.

    • Record baseline MAP and HR for at least 24-48 hours to establish a stable diurnal rhythm.

  • Drug Administration:

    • On the day of the experiment, continue to record baseline data for a few hours.

    • Administer this compound or vehicle intravenously (e.g., via a pre-implanted jugular vein catheter).

    • A potential dosing regimen could be a bolus injection followed by a continuous infusion, with doses selected based on in vitro potency and solubility.

  • Post-Administration Monitoring:

    • Continuously monitor MAP and HR for several hours post-administration to observe the onset, magnitude, and duration of any effect.

  • Data Analysis:

    • Calculate the change in MAP and HR from the pre-dose baseline for each rat.

    • Compare the responses between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

in_vivo_protocol A Telemetry Probe Implantation (SHR & WKY rats) B Post-Surgical Recovery (≥ 1 week) A->B C Baseline Blood Pressure & Heart Rate Recording B->C D Intravenous Administration of this compound or Vehicle C->D E Continuous Post-Dose Monitoring of BP & HR D->E F Data Analysis (Change from Baseline) E->F

Caption: Proposed workflow for in vivo blood pressure studies.

Conclusion

This compound is a valuable research tool for investigating the role of the urotensin system in the pathophysiology of hypertension. Its characterization as a pure and potent antagonist makes it a suitable candidate for in vitro studies to elucidate the cellular and tissue-level mechanisms of urotensin-II-mediated effects. While in vivo data in hypertensive models is currently lacking, the protocols provided herein offer a framework for conducting such investigations. Further research is warranted to determine the therapeutic potential of this compound in the management of hypertension.

References

Application Notes and Protocols for Studying Cardiac Hypertrophy with [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is initially an adaptive response to pressure or volume overload but often progresses to heart failure. The urotensinergic system, comprising the peptide urotensin-II (U-II) and its G protein-coupled receptor (UT receptor), has emerged as a significant contributor to cardiovascular pathophysiology. Elevated levels of U-II and its receptor are observed in various cardiovascular diseases, including heart failure, and have been shown to induce hypertrophic responses in cardiomyocytes. Consequently, antagonism of the UT receptor presents a promising therapeutic strategy for mitigating pathological cardiac remodeling.

Mechanism of Action: Urotensin-II Signaling in Cardiac Hypertrophy

Urotensin-II, upon binding to its Gq protein-coupled receptor on cardiomyocytes, initiates a signaling cascade that promotes hypertrophic growth. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the activation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38. Activation of these pathways culminates in the phosphorylation of transcription factors that regulate the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). [Orn5]-URP TFA, as a UT receptor antagonist, is designed to competitively block the binding of U-II to its receptor, thereby inhibiting the initiation of this hypertrophic signaling cascade.

Signaling Pathway Diagram

UrotensinII_Signaling cluster_membrane Cardiomyocyte Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response UII Urotensin-II UT_receptor UT Receptor UII->UT_receptor Orn5URP This compound Orn5URP->UT_receptor Inhibition Gq Gq UT_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK1/2, p38) PKC->MAPK_cascade Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) Transcription_Factors->Hypertrophic_Genes Hypertrophy Cardiac Hypertrophy (Increased cell size, protein synthesis) Hypertrophic_Genes->Hypertrophy

Caption: Urotensin-II signaling pathway leading to cardiac hypertrophy.

Data Presentation

The following tables summarize quantitative data for various urotensin-II receptor antagonists in cardiac hypertrophy models. This data can serve as a benchmark when evaluating this compound.

Table 1: In Vitro Potency of Urotensin-II Receptor Antagonists

CompoundAssay SystemParameterValueReference
BIM-23127U-II-induced hypertrophy in H9c2 cardiomyocytesKB34 ± 6 nM
SB-657510U-II-induced changes in L/W ratio in adult rat ventricular myocytesIC501 µM
KR-36996U-II-induced cellular hypertrophy in H9c2UT cellsInhibitionSignificant

Table 2: In Vivo Efficacy of Urotensin-II Receptor Antagonists in Cardiac Hypertrophy Models

CompoundAnimal ModelHypertrophy ParameterEffectReference
UrantideMonocrotaline-induced right ventricular hypertrophy in ratsVentricular weightSignificantly attenuated
KR-36996Transverse Aortic Constriction (TAC) in miceLeft ventricular weight40% decrease (P<0.05)
SB-611812Coronary artery ligation in ratsCardiomyocyte hypertrophy and ventricular dilatationMarked reductions

Experimental Protocols

In Vitro Application: Inhibition of Cardiomyocyte Hypertrophy

This protocol describes the use of a UT receptor antagonist to inhibit agonist-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).

Experimental Workflow: In Vitro Cardiomyocyte Hypertrophy Assay

InVitro_Workflow cluster_quantification Quantification Methods start Start: Isolate NRVMs from 1-2 day old rat pups culture Culture NRVMs for 24-48 hours start->culture induce Induce Hypertrophy: - Starve cells (serum-free media) - Treat with U-II (e.g., 100 nM) or Phenylephrine (e.g., 50 µM) culture->induce treat Co-treat with this compound (dose-response, e.g., 1 nM to 10 µM) induce->treat incubate Incubate for 48 hours treat->incubate quantify Quantify Hypertrophy incubate->quantify end End: Data Analysis quantify->end imaging Immunofluorescence: - Stain for α-actinin and DAPI - Measure cell surface area quantify->imaging protein_synthesis Protein Synthesis Assay: - [3H]-leucine incorporation quantify->protein_synthesis gene_expression Gene Expression (qPCR): - ANP, BNP, β-MHC quantify->gene_expression protein_expression Protein Expression (Western Blot): - Phospho-ERK, Phospho-p38 quantify->protein_expression

Caption: Workflow for in vitro assessment of this compound on cardiomyocyte hypertrophy.

Detailed Protocol:

  • NRVM Isolation and Culture:

    • Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups using enzymatic digestion.

    • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.

    • Plate cardiomyocytes on fibronectin-coated culture dishes in DMEM/F12 supplemented with 10% fetal bovine serum.

    • Culture for 24-48 hours to allow for cell attachment and recovery.

  • Induction of Hypertrophy and Antagonist Treatment:

    • After 24-48 hours, replace the culture medium with serum-free medium for 12-24 hours to synchronize the cells.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Induce hypertrophy by adding a pro-hypertrophic agonist such as Urotensin-II (e.g., 100 nM) or Phenylephrine (e.g., 50 µM).

    • Include appropriate controls: untreated cells, cells treated with agonist alone, and cells treated with antagonist alone.

    • Incubate for 48 hours.

  • Quantification of Hypertrophy:

    • Cell Surface Area Measurement:

      • Fix cells with 4% paraformaldehyde.

      • Permeabilize with 0.1% Triton X-100.

      • Stain with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear stain (e.g., DAPI).

      • Capture images using a fluorescence microscope and quantify the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).

    • Protein Synthesis Assay:

      • During the last 24 hours of incubation, add [3H]-leucine to the culture medium.

      • At the end of the experiment, lyse the cells and precipitate the protein.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Gene Expression Analysis (qPCR):

      • Isolate total RNA from the cells.

      • Perform reverse transcription to synthesize cDNA.

      • Use qPCR to measure the relative expression of hypertrophic marker genes (ANP, BNP, β-MHC), normalizing to a housekeeping gene (e.g., GAPDH).

    • Western Blot Analysis:

      • Lyse cells and determine protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe with primary antibodies against total and phosphorylated forms of ERK1/2 and p38 to assess signaling pathway inhibition.

In Vivo Application: Attenuation of Pressure Overload-Induced Cardiac Hypertrophy

This protocol outlines the use of a UT receptor antagonist in a murine model of transverse aortic constriction (TAC), a widely used model for pressure overload-induced cardiac hypertrophy.

Experimental Workflow: In Vivo TAC Model

InVivo_Workflow cluster_analysis Analytical Methods start Start: Acclimatize mice (e.g., C57BL/6, 8-10 weeks old) baseline_echo Baseline Echocardiography start->baseline_echo surgery Surgical Procedure: - Anesthetize mice - Perform TAC or sham surgery baseline_echo->surgery post_op Post-operative care and recovery surgery->post_op treatment Treatment Administration: - this compound or vehicle - (e.g., daily via osmotic mini-pump or IP injection) post_op->treatment monitoring Monitor animal health and perform weekly echocardiography treatment->monitoring endpoint Endpoint (e.g., 4 weeks post-TAC) monitoring->endpoint analysis Terminal Analysis endpoint->analysis end End: Data Interpretation analysis->end gravimetry Gravimetry: - Heart weight to body weight ratio - Lung weight to body weight ratio analysis->gravimetry echo Final Echocardiography: - LV wall thickness, chamber dimensions, fractional shortening analysis->echo histology Histology: - H&E for myocyte cross-sectional area - Masson's Trichrome for fibrosis analysis->histology molecular Molecular Analysis (qPCR/Western): - Hypertrophic and fibrotic markers analysis->molecular

Caption: Workflow for in vivo evaluation of this compound in a TAC mouse model.

Detailed Protocol:

  • Animals and Pre-operative Procedures:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • Acclimatize animals for at least one week.

    • Perform baseline transthoracic echocardiography to assess cardiac function and dimensions.

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize the mouse (e.g., isoflurane or ketamine/xylazine).

    • Perform a thoracotomy to expose the aortic arch.

    • Place a ligature (e.g., 7-0 silk suture) around the aorta between the innominate and left common carotid arteries, tied snugly against a 27-gauge needle.

    • Remove the needle to create a defined constriction.

    • For the sham group, perform the same procedure without tightening the ligature.

    • Close the chest and allow the animal to recover. Provide appropriate post-operative analgesia.

  • Antagonist Administration:

    • Treatment with this compound or vehicle should commence shortly after surgery.

    • Administration can be achieved via continuous infusion using osmotic mini-pumps or through daily injections (e.g., intraperitoneal or subcutaneous). The dose and route will need to be optimized.

  • Monitoring and Functional Assessment:

    • Monitor the animals daily for the first week and regularly thereafter.

    • Perform weekly echocardiography to serially assess cardiac dimensions (left ventricular wall thickness, chamber diameter) and function (ejection fraction, fractional shortening).

  • Terminal Analysis (e.g., at 4 weeks post-TAC):

    • At the study endpoint, perform final echocardiography.

    • Euthanize the animals and collect hearts and lungs.

    • Gravimetric Analysis: Measure the heart weight to body weight ratio (HW/BW) and lung weight to body weight ratio (LW/BW) as indices of cardiac hypertrophy and pulmonary congestion, respectively.

    • Histological Analysis:

      • Fix the heart in 10% formalin and embed in paraffin.

      • Stain sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.

      • Use Masson's Trichrome or Picrosirius Red staining to assess the degree of cardiac fibrosis.

    • Molecular Analysis:

      • Snap-freeze a portion of the ventricle in liquid nitrogen for RNA and protein extraction.

      • Perform qPCR to analyze the expression of hypertrophic (ANP, BNP, β-MHC) and fibrotic (Collagen I, Collagen III) genes.

      • Use Western blotting to assess the activation of pro-hypertrophic signaling pathways.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental needs, available resources, and institutional guidelines for animal care and use. Optimization of antagonist concentration, treatment duration, and timing of assessments will be necessary.

Application Notes & Protocols: [Orn5]-URP TFA for Renal Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[Orn5]-URP TFA is a synthetic analog of Urotensin-II Related Peptide (URP), a member of the urotensin-II (U-II) family of vasoactive peptides. The urotensinergic system, comprising U-II, URP, and their common G protein-coupled receptor (UT receptor), is a significant regulator of cardiovascular and renal function. In the kidney, the UT receptor is expressed in the renal vasculature, glomeruli, and tubular epithelial cells. Activation of the UT receptor by agonists like this compound can modulate renal blood flow (RBF), glomerular filtration rate (GFR), and tubular reabsorption of water and electrolytes. The effects of the U-II system in the kidney are complex, with reports of both vasoconstrictor and vasodilator actions, suggesting a nuanced role in renal physiology and pathophysiology.[1][2][3][4] This document provides detailed experimental protocols to investigate the effects of this compound on renal function, targeting researchers in nephrology, cardiovascular pharmacology, and drug development.

Key Signaling Pathways

The binding of this compound to the UT receptor, a Gq/11-coupled receptor, initiates a primary signaling cascade that leads to an increase in intracellular calcium concentration. This is a key mechanism underlying its physiological effects in renal cells.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand This compound receptor UT Receptor ligand->receptor binds g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates response Cellular Responses (e.g., vasoconstriction, cell proliferation) ca2->response pkc->response

Caption: this compound signaling pathway via the UT receptor.

Experimental Protocols

Protocol 1: In Vivo Assessment of Renal Hemodynamics and Excretory Function in Rodents

This protocol describes the methodology to evaluate the effects of this compound on systemic and renal hemodynamics, as well as renal excretory function in anesthetized rats.

Materials:

  • This compound

  • Anesthetic (e.g., sodium pentobarbital or isoflurane)

  • Heparinized saline

  • Surgical instruments

  • Catheters (PE-50, PE-10)

  • Pressure transducer and data acquisition system

  • Renal blood flow probe and flowmeter

  • Metabolic cage for urine collection

  • Analytical kits for creatinine and electrolytes

Experimental Workflow:

experimental_workflow A Animal Acclimatization B Anesthesia & Surgical Preparation (Catheterization of artery, vein, and bladder) A->B C Placement of Renal Blood Flow Probe B->C D Stabilization Period (60-90 min) C->D E Baseline Data Collection (Blood pressure, RBF, urine) D->E F Intravenous Infusion of This compound or Vehicle E->F G Experimental Data Collection (Continuous monitoring and timed urine samples) F->G H Blood Sampling for Analysis G->H I Data Analysis (MAP, RVR, GFR, Na+ excretion) H->I

Caption: Workflow for in vivo renal function studies.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a thermostatically controlled heating pad to maintain body temperature.

  • Surgical Instrumentation:

    • Insert a catheter into the femoral artery for continuous monitoring of mean arterial pressure (MAP).

    • Insert a catheter into the femoral vein for the infusion of this compound or vehicle.

    • Cannulate the bladder for timed urine collection.

    • Through a flank incision, carefully expose the left renal artery and place a calibrated blood flow probe around it to measure renal blood flow (RBF).

  • Stabilization: Allow the animal to stabilize for 60-90 minutes after surgery.

  • Baseline Measurement: Collect a baseline urine sample and record stable MAP and RBF for a 30-minute period.

  • Drug Administration: Infuse this compound intravenously at desired doses. A vehicle control group should be run in parallel.

  • Experimental Measurements: Continuously record MAP and RBF. Collect urine at regular intervals (e.g., every 20-30 minutes) throughout the infusion period.

  • Blood Sampling: At the end of the experiment, collect a blood sample via the arterial catheter for plasma analysis.

  • Data Analysis:

    • Calculate Renal Vascular Resistance (RVR) as MAP/RBF.

    • Measure urine flow rate.

    • Determine plasma and urine creatinine concentrations to calculate Glomerular Filtration Rate (GFR).

    • Measure plasma and urine sodium concentrations to calculate sodium excretion.

Protocol 2: In Vitro Assessment of Renal Artery Reactivity using Wire Myography

This protocol outlines the procedure for studying the direct vasoactive effects of this compound on isolated rat renal artery segments.

Materials:

  • This compound

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or other vasoconstrictors (e.g., KCl)

  • Acetylcholine (ACh)

  • Wire myograph system

  • Dissection microscope and fine surgical instruments

Procedure:

  • Tissue Dissection: Euthanize a rat and carefully dissect the renal arteries in ice-cold Krebs-Henseleit solution.

  • Artery Preparation: Cut the renal arteries into 2 mm rings, taking care not to damage the endothelium.

  • Mounting: Mount the arterial rings on the pins of the wire myograph jaws in the organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • Equilibration and Normalization: Allow the tissues to equilibrate for at least 30 minutes. Then, normalize the vessel diameter to a resting tension that approximates physiological pressure.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

    • Pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to test for endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

  • Concentration-Response Curve:

    • After washing out the previous drugs and allowing the tissue to return to baseline, pre-contract the arterial rings with a submaximal concentration of phenylephrine.

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in tension until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis: Express the relaxation or contraction responses as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 or IC50 values.

Data Presentation

The following tables provide a template for presenting quantitative data from the experiments described. Please note: The data presented here are representative examples based on studies with Urotensin-II and may not reflect the exact values for this compound.

Table 1: Effects of this compound on Systemic and Renal Hemodynamics in Anesthetized Rats

Treatment GroupDose (nmol/kg/min)Mean Arterial Pressure (mmHg)Renal Blood Flow (mL/min)Renal Vascular Resistance (mmHg/mL/min)
Vehicle-110 ± 56.2 ± 0.417.7 ± 1.2
This compound0.1105 ± 66.5 ± 0.516.2 ± 1.1
This compound1.098 ± 77.1 ± 0.613.8 ± 1.0*
This compound1085 ± 8 7.8 ± 0.710.9 ± 0.9**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Table 2: Effects of this compound on Renal Excretory Function in Anesthetized Rats

Treatment GroupDose (nmol/kg/min)Glomerular Filtration Rate (mL/min)Urine Flow Rate (µL/min)Sodium Excretion (µmol/min)
Vehicle-1.8 ± 0.215 ± 21.5 ± 0.3
This compound0.11.9 ± 0.218 ± 31.7 ± 0.4
This compound1.02.2 ± 0.325 ± 42.8 ± 0.5*
This compound102.5 ± 0.4 35 ± 54.2 ± 0.6**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.

Table 3: Vasoactive Effects of this compound on Isolated Rat Renal Arteries

AgonistPre-constrictorMax Response (% of PE contraction)EC50 (nM)
This compoundPhenylephrine (1 µM)85 ± 7 (Contraction)15 ± 3

Data are presented as mean ± SEM.

Conclusion

These application notes provide a detailed framework for the investigation of this compound's effects on renal function. The provided protocols for in vivo and in vitro studies, along with templates for data presentation, offer a comprehensive approach for researchers. The complex and sometimes contradictory effects of the urotensinergic system in the kidney underscore the importance of carefully designed experiments to elucidate the specific actions of this compound.[1][3] These studies will contribute to a better understanding of the role of URP analogs in renal physiology and their potential as therapeutic agents for renal diseases.

References

Application Notes and Protocols: [Orn5]-URP TFA for Investigating Urotensin Receptor (UT) Expression in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urotensin-II receptor (UT), a G-protein coupled receptor (GPCR), and its ligand, urotensin-II (U-II), have emerged as significant players in the pathophysiology of various cancers. The U-II/UT system is implicated in key processes of cancer progression, including cell proliferation, migration, and invasion.[1][2] Overexpression of the UT receptor has been documented in a range of human cancers, such as colon, bladder, prostate, breast, and glioblastoma, making it a compelling target for novel diagnostic and therapeutic strategies.[1][2][3]

[Orn5]-URP TFA is a potent and selective antagonist for the urotensin-II receptor. This trifluoroacetate salt of a Urotensin-II-related peptide (URP) analog, where the ornithine residue is at position 5, serves as a valuable tool for investigating the expression and function of the UT receptor in cancer cell lines. Its fluorescent properties provide a safer and more efficient alternative to traditional radioligand binding assays for studying GPCRs.[4]

This document provides detailed application notes and protocols for utilizing this compound to characterize UT receptor expression in tumor cell lines.

UT Receptor Signaling in Cancer

Activation of the UT receptor by its endogenous ligand U-II initiates a cascade of intracellular signaling events that contribute to tumorigenesis. The primary signaling pathways involved are:

  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Leads to the activation of downstream kinases that promote cell proliferation.

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Plays a crucial role in cell growth, differentiation, and survival.[5]

  • Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: A central pathway in regulating cell survival, proliferation, and metabolism.[5]

  • RhoA/ROCK Pathway: Involved in the regulation of cell motility and invasion.[5]

These pathways collectively contribute to the enhanced proliferative and migratory phenotype of cancer cells expressing the UT receptor.[5]

UT_Signaling_Pathway UT Receptor Signaling Pathway in Cancer cluster_membrane Cell Membrane UII Urotensin-II (U-II) UTR Urotensin Receptor (UT) UII->UTR Binds Gq Gq UTR->Gq Activates Ras Ras UTR->Ras PI3K PI3K UTR->PI3K RhoA RhoA UTR->RhoA PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf Proliferation Cell Proliferation PKC->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ROCK ROCK RhoA->ROCK Migration Cell Migration & Invasion ROCK->Migration Plate_Reader_Workflow Workflow for Plate Reader-Based Binding Assay start Start seed Seed cells in a 96-well black, clear-bottom plate start->seed culture Culture overnight seed->culture wash1 Wash cells with binding buffer culture->wash1 add_competitor Add unlabeled competitor (various concentrations) wash1->add_competitor add_ligand Add this compound (constant concentration) add_competitor->add_ligand incubate Incubate at 4°C add_ligand->incubate wash2 Wash cells to remove unbound ligand incubate->wash2 read Read fluorescence (Plate Reader) wash2->read analyze Analyze data to determine IC50/Ki read->analyze end End analyze->end

References

Application Notes and Protocols for In-vivo Administration of [Orn5]-URP TFA in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Orn5]-URP TFA is a synthetic analog of Urotensin-II Related Peptide (URP). URP, along with Urotensin-II (U-II), is an endogenous ligand for the G protein-coupled urotensin-II receptor (UTR), which is also known as GPR14. The urotensinergic system is recognized for its potent effects on the cardiovascular system, where it can induce vasoconstriction or vasodilation depending on the vascular bed and species.[1][2][3][4][5] The substitution of an Ornithine residue at position 5 of URP may modulate its binding affinity, potency, and pharmacokinetic profile. The trifluoroacetate (TFA) salt form is common for synthetic peptides.

These application notes provide a comprehensive guide for the in-vivo administration of this compound in mice, including detailed experimental protocols, data presentation, and visualization of the relevant signaling pathway.

Data Presentation

Table 1: In-vivo Administration Parameters for Urotensin-II Analogs in Mice
CompoundDosage RangeAdministration RouteVehicleObserved EffectsReference
[Orn8]U-II1 - 30 nmol/kgIntravenous (IV)SalineDose-dependent stimulation of plasma extravasation in various tissues.
Urotensin-II (U-II)0.1 - 100 nmol/kgIntraperitoneal (IP)Normal SalineImproved glucose tolerance in high-fat diet-fed mice.[6]
Urotensin-II (U-II)300 - 3000 pmol/kgIntravenous (IV) BolusNot SpecifiedDecreased blood pressure and tachycardia.[3]
Urotensin-II (U-II)Not SpecifiedIntracerebroventricular (ICV)Not SpecifiedIncreased mean arterial pressure and tachycardia.[7]

Experimental Protocols

Peptide Reconstitution and Handling

Proper reconstitution of lyophilized this compound is critical for maintaining its biological activity and ensuring accurate dosing.

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free water, saline (0.9% NaCl), or a suitable buffer (e.g., PBS, pH 7.4)[8][9]

  • For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used for initial dissolution, followed by dilution in an aqueous vehicle.[10][11]

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

Protocol:

  • Before opening, centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

  • Based on the desired stock concentration, calculate the required volume of solvent.

  • Slowly add the solvent to the vial, allowing it to run down the side.[9]

  • Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation.[9]

  • If the peptide is difficult to dissolve, sonication in a water bath for a short period may be helpful.

  • Once dissolved, the peptide solution can be aliquoted into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution may be stored at 4°C for a few days, depending on its stability.

In-vivo Administration in Mice

The choice of administration route will depend on the experimental goals, such as investigating systemic cardiovascular effects or localized actions.

Animals:

  • Male CD-1 or C57BL/6J mice are commonly used for cardiovascular studies.[6][12] The choice of strain should be justified based on the specific research question.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All animal procedures must be approved by the institution's Animal Care and Use Committee.

Administration Routes:

  • Intravenous (IV) Injection (Tail Vein): For rapid systemic distribution and assessment of immediate cardiovascular responses.

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a suitable restrainer.

    • Clean the tail with an alcohol wipe.

    • Using a 27-30 gauge needle, inject the desired volume of this compound solution into one of the lateral tail veins.

    • Confirm successful injection by the absence of a subcutaneous bleb.

  • Intraperitoneal (IP) Injection: For systemic administration with a slower absorption profile compared to IV.

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

Dosage and Vehicle:

  • Based on studies with similar urotensin analogs, a starting dose range of 1-100 nmol/kg is recommended.[6] A dose-response study should be performed to determine the optimal concentration for the desired effect.

  • A common vehicle for in-vivo administration of peptides is sterile 0.9% saline or phosphate-buffered saline (PBS).[12] For peptides requiring an organic solvent for initial dissolution, the final concentration of the organic solvent (e.g., DMSO) in the injected solution should be minimized (ideally less than 10%) to avoid vehicle-induced toxicity.[12]

Measurement of Cardiovascular Parameters

Blood Pressure and Heart Rate:

  • Tail-cuff Plethysmography: A non-invasive method for measuring systolic blood pressure and heart rate in conscious mice. Mice should be acclimated to the procedure to minimize stress-induced artifacts.

  • Telemetry: For continuous monitoring of blood pressure, heart rate, and activity in freely moving mice. This method requires surgical implantation of a telemetric transmitter.

Evans Blue Vascular Permeability Assay

This protocol is adapted from established methods to assess plasma extravasation.[13][14][15][16][17]

Materials:

  • Evans blue dye solution (e.g., 30 mg/mL in sterile saline)[16]

  • Formamide[13][14]

  • Spectrophotometer

Protocol:

  • Anesthetize the mouse according to an approved protocol.

  • Inject Evans blue solution intravenously (e.g., 50 µL of a 30 mg/mL solution).[16]

  • After a short circulation time (e.g., 2 minutes), inject this compound intravenously at the desired dose.[14]

  • After a defined period (e.g., 18 minutes), perfuse the mouse transcardially with saline to remove intravascular dye.[14]

  • Dissect tissues of interest (e.g., heart, lungs, kidneys, gastrointestinal tract).

  • Record the wet weight of the tissues.

  • Dry the tissues (e.g., at 60°C for 48 hours) and record the dry weight.

  • Extract the Evans blue dye from the tissues by incubating in formamide (e.g., for 48-72 hours at room temperature).[14][16]

  • Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.[13][16]

  • Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans blue concentrations.

Mandatory Visualization

Urotensin-II Receptor Signaling Pathway

UTR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane [Orn5]-URP [Orn5]-URP UTR UTR (GPR14) [Orn5]-URP->UTR Gq Gq UTR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release triggers PKC PKC DAG->PKC activates CaMKII CaMKII Ca_release->CaMKII activates MAPK_pathway MAPK_pathway PKC->MAPK_pathway activates Cellular_responses Cellular_responses CaMKII->Cellular_responses MAPK_pathway->Cellular_responses

Experimental Workflow for In-vivo Administration and Analysis

experimental_workflow cluster_preparation Preparation cluster_administration In-vivo Administration cluster_analysis Endpoint Analysis Reconstitute Reconstitute This compound Prepare_Dose Prepare Dosing Solution Reconstitute->Prepare_Dose Administer Administer to Mice (IV or IP) Prepare_Dose->Administer Monitor_BP Monitor Blood Pressure & Heart Rate Administer->Monitor_BP Evans_Blue Perform Evans Blue Assay Administer->Evans_Blue Tissue_Harvest Harvest Tissues for Further Analysis Administer->Tissue_Harvest Data_Analysis Data Analysis & Interpretation Monitor_BP->Data_Analysis Evans_Blue->Data_Analysis Tissue_Harvest->Data_Analysis

References

Troubleshooting & Optimization

Optimizing [Orn5]-URP TFA concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with [Orn5]-URP TFA. Our goal is to help you optimize your experiments for maximum inhibition and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide that likely acts as an antagonist to the urotensin-II (UT) receptor. Urotensin-II (U-II) and Urotensin-II Related Peptide (URP) are endogenous cyclic peptides that bind to the G protein-coupled UT receptor, triggering a variety of physiological responses, including vasoconstriction and cell proliferation.[1][2][3][4] this compound is an analog of URP where the fifth amino acid has been substituted with Ornithine. As an antagonist, it is designed to bind to the UT receptor without activating it, thereby blocking the binding of the natural ligands (U-II and URP) and inhibiting their downstream signaling pathways.

The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion used in the purification of synthetic peptides.

Q2: What is the significance of the TFA salt and can it affect my experiments?

Trifluoroacetic acid (TFA) is used during the synthesis and purification of peptides. While it is effective for these purposes, residual TFA in the final peptide product can sometimes interfere with biological assays.[5][6] It has been reported that TFA can inhibit the proliferation of certain cell types, which could lead to false positive results or variability in your experiments.[6][7] If you observe unexpected inhibitory effects or poor reproducibility, it may be beneficial to consider using a peptide preparation with a different counterion, such as hydrochloride (HCl), or to perform buffer exchange to remove the TFA.

Q3: How should I properly handle and store this compound?

For optimal stability and performance, proper handling and storage of peptide reagents are crucial. Here are some general guidelines:

  • Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the lyophilized powder into smaller, single-use amounts based on your experimental needs.[5][6]

  • Reconstitution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent. For initial stock solutions, sterile water or a buffer compatible with your assay is often a good choice. If solubility is an issue, consult the manufacturer's recommendations or test small amounts in different solvents.

  • Storage of Solutions: It is generally not recommended to store peptides in solution for long periods.[6] If necessary, store stock solutions at -80°C and use them within a month. Avoid repeated freeze-thaw cycles of the solution.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration for maximum inhibition.

Q4: I'm having trouble dissolving the this compound peptide. What should I do?

Poor peptide solubility can lead to inaccurate concentration calculations and assay variability.[5] If you are experiencing difficulty dissolving your peptide, consider the following steps:

  • Consult the Certificate of Analysis (CoA): The manufacturer may provide specific recommendations for solubilization.

  • Test Different Solvents: Try dissolving a small amount of the peptide in different solvents. For many peptides, sterile distilled water is a good starting point. If the peptide is basic, a dilute acetic acid solution may help. If it is acidic, a dilute ammonium bicarbonate solution might be effective. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, but be mindful of their compatibility with your assay system.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • pH Adjustment: The pH of the solvent can significantly impact the solubility of a peptide. Adjusting the pH of your buffer may improve solubility.

Q5: My experimental results are inconsistent or show unexpected inhibition. What could be the problem?

Inconsistent results can be frustrating and hinder the progress of your research. Several factors could be contributing to this issue:

  • TFA Interference: As mentioned in the FAQ, the TFA counterion can have direct biological effects.[5][6][7] Consider this as a potential source of variability, especially in cell-based assays.

  • Peptide Degradation: Peptides are susceptible to degradation through oxidation (especially those containing Cys, Met, or Trp), hydrolysis, or repeated freeze-thaw cycles.[5] Ensure proper storage and handling, and always prepare fresh solutions for your experiments.

  • Inaccurate Quantification: The net peptide content of a lyophilized powder can vary. To ensure you are using the correct concentration, consider performing an amino acid analysis to determine the exact amount of peptide in your preparation.[7]

  • Experimental Controls: Always include appropriate positive and negative controls in your experiments. A positive control (e.g., a known inhibitor of the UT receptor) will help validate your assay, while a negative control (e.g., vehicle-only) will help identify any background effects.[8]

Q6: How do I determine the optimal concentration of this compound for maximum inhibition?

The optimal concentration of an inhibitor is dependent on the specific experimental system. A dose-response experiment is the standard method for determining the potency of an inhibitor, often expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow for Determining Optimal Inhibitor Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Incubate Cells/Reagents with Diluted Inhibitor A->C B Prepare Cells/Reagents for Assay B->C D Add Agonist (e.g., Urotensin-II) to Stimulate Receptor C->D E Measure Assay Endpoint (e.g., Calcium Flux, Reporter Gene) D->E F Plot Dose-Response Curve (Inhibition vs. log[Inhibitor]) E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC50 of this compound.

Data Presentation

To effectively determine the optimal concentration, quantitative data should be collected and organized. Below are template tables for recording your experimental data.

Table 1: Serial Dilution Preparation

Stock Concentration (mM)Dilution FactorFinal Concentration (µM)Volume of Peptide (µL)Volume of Buffer (µL)
1101001090
110010199
1100010.199.9
...............

Table 2: Dose-Response Experiment Data

This compound (µM)Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean % InhibitionStd. Deviation
100
10
1
0.1
0.01
0 (Control)00000

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Cell-Based Calcium Mobilization Assay

This protocol provides a general framework. Specific cell lines, reagents, and incubation times should be optimized for your system.

Materials:

  • HEK293 cells stably expressing the human urotensin-II receptor (hUT)

  • This compound

  • Human Urotensin-II (hU-II) as the agonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Seeding: Seed the hUT-expressing HEK293 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the dye manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Inhibitor Addition: Prepare serial dilutions of this compound in the assay buffer. After dye loading, wash the cells with assay buffer and then add the different concentrations of the inhibitor to the wells. Include wells with buffer only as a negative control. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader capable of kinetic reads. Add a pre-determined concentration of the agonist (hU-II) to all wells to stimulate the receptor. The concentration of hU-II used should be one that elicits a sub-maximal response (e.g., EC80) to allow for measurable inhibition.

  • Data Analysis: The fluorescence signal, corresponding to intracellular calcium levels, is recorded over time. The peak fluorescence intensity after agonist addition is used to determine the level of inhibition for each concentration of this compound. Calculate the percentage of inhibition relative to the control wells (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Urotensin-II Receptor Signaling and Antagonist Inhibition

G cluster_membrane Cell Membrane cluster_pathway Signaling Cascade UT_Receptor UT Receptor (GPR14) G_Protein Gq/11 UT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response Urotensin_II Urotensin-II (Agonist) Urotensin_II->UT_Receptor Binds & Activates Orn5_URP This compound (Antagonist) Inhibition X Inhibition->UT_Receptor Blocks Binding

Caption: Antagonistic action of this compound on the UT receptor pathway.

Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results Observed Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Controls_Bad No Check_Controls->Controls_Bad Check_Peptide_Prep Review peptide preparation and handling Controls_OK->Check_Peptide_Prep Assay_Issue Troubleshoot assay components and protocol (reagents, cells, etc.) Controls_Bad->Assay_Issue Fresh_Aliquots Using fresh aliquots? Avoiding freeze-thaw? Check_Peptide_Prep->Fresh_Aliquots Fresh_OK Yes Fresh_Aliquots->Fresh_OK Fresh_Bad No Fresh_Aliquots->Fresh_Bad Check_Solubility Is the peptide fully dissolved? Any precipitation? Fresh_OK->Check_Solubility Improve_Handling Implement proper aliquoting and handling procedures Fresh_Bad->Improve_Handling Consider_TFA Consider potential TFA interference Test_TFA_Effect Test vehicle with TFA alone. Consider buffer exchange or different salt form. Consider_TFA->Test_TFA_Effect Final_Check If issues persist, consider peptide quantification (amino acid analysis) Test_TFA_Effect->Final_Check Solubility_OK Yes Check_Solubility->Solubility_OK Solubility_Bad No Check_Solubility->Solubility_Bad Solubility_OK->Consider_TFA Optimize_Solubility Optimize solubilization protocol (see Q4) Solubility_Bad->Optimize_Solubility

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: [Orn5]-URP TFA Stability and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with [Orn5]-URP TFA. The following troubleshooting guides and FAQs address common issues related to the trifluoroacetate (TFA) salt form and assessing peptide stability in different buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my [Orn5]-URP peptide supplied as a TFA salt?

Synthetic peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) in the mobile phase.[1][2][3] During the purification and subsequent lyophilization process, TFA associates with the positively charged amino groups of the peptide, forming a TFA salt.[4] This is a standard outcome of the synthesis and purification process.

Q2: Can the TFA salt of [Orn5]-URP affect my experiments?

Yes, the presence of residual TFA can significantly impact experimental results.[1] Potential issues include:

  • Altered Biological Activity: TFA can alter the secondary structure and solubility of the peptide, potentially affecting its biological function and receptor binding.[1][2]

  • Cytotoxicity: TFA can be cytotoxic even at low concentrations, which can interfere with cell-based assays.[1]

  • Inaccurate Quantification: The presence of TFA as a counterion can affect the peptide's mass, leading to inaccuracies in peptide quantification.[2]

  • Interference with Spectroscopic Measurements: TFA can interfere with physicochemical characterizations, such as infrared spectroscopy.[5]

Q3: When should I consider removing TFA from my [Orn5]-URP peptide?

TFA removal is highly recommended for a variety of sensitive applications.[1] Consider removing TFA if you are conducting:

  • Cellular assays

  • In vivo studies

  • Structural studies (e.g., NMR, crystallography)

  • Mass spectrometry-based quantification

  • Any application where high reproducibility and biological relevance are critical.[1][4]

For less sensitive applications like polyclonal antibody production or non-quantitative Western blotting, the presence of TFA may be tolerable.[1]

Q4: What are the common methods for removing TFA from peptides?

The most common methods for TFA removal involve exchanging the TFA counter-ion with a more biocompatible one, such as chloride (HCl) or acetate.[2][5][6] The two primary techniques are:

  • TFA/HCl Exchange: This involves dissolving the peptide in a dilute HCl solution followed by lyophilization. This process is often repeated several times to ensure complete exchange.[1][6]

  • TFA/Acetate Exchange using Ion-Exchange Chromatography: This method uses an anion exchange resin to capture the peptide while TFA is washed away. The peptide is then eluted with a solution containing the desired counter-ion, such as acetate.[2][6]

Q5: Which salt form (e.g., acetate, hydrochloride) is best for my [Orn5]-URP peptide?

The optimal salt form can depend on the specific application and the peptide sequence.

  • Acetate salts are often preferred for biological applications as acetate is more biocompatible than TFA.[3][4] They can also result in a better lyophilized product.[3]

  • Hydrochloride (HCl) salts are another common choice and can offer better stability against oxidation for peptides containing free sulfhydryl groups.[3]

The choice may also influence peptide solubility and secondary structure.[3] It is often advisable to start with an acetate salt form to avoid potential complications later in development.[3]

Troubleshooting Guides

Issue 1: Low or inconsistent biological activity of [Orn5]-URP.

  • Possible Cause: Interference from residual TFA.

  • Troubleshooting Steps:

    • Quantify TFA content: If possible, determine the percentage of TFA in your peptide sample.

    • Perform TFA removal: Use one of the recommended TFA removal protocols (see Experimental Protocols section).

    • Re-evaluate activity: After TFA removal, repeat the biological assay to see if the activity and consistency improve.

Issue 2: Poor peptide solubility in a specific buffer.

  • Possible Cause: The salt form of the peptide or the properties of the buffer.

  • Troubleshooting Steps:

    • Change the salt form: If you are using the TFA salt, consider switching to an acetate or HCl salt, as this can impact solubility.[3]

    • Optimize the buffer:

      • Adjust the pH of the buffer. The solubility of peptides is generally lowest at their isoelectric point (pI).

      • Test a range of buffers with different compositions.

      • Consider the use of solubilizing agents, but be mindful of their potential effects on your experiment.

Issue 3: Low peptide yield after TFA removal.

  • Possible Cause: Peptide loss during the TFA removal process.

  • Troubleshooting Steps:

    • Handle with care: Be mindful of losses during transfers between tubes and during lyophilization. Ensure the peptide is fully dissolved and transferred at each step.[2]

    • Check for precipitation: Changes in salt form can affect solubility and may lead to precipitation. If precipitation occurs, try to redissolve the peptide in a different buffer or with gentle sonication.[2]

    • Optimize the protocol: The efficiency of TFA removal can be peptide-dependent. You may need to adjust the number of exchange cycles or the concentration of the exchange buffer.[2]

Data Presentation

Table 1: Comparison of TFA Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical TFA Reduction
TFA/HCl Exchange Repeated dissolution in dilute HCl and lyophilization to replace TFA with Cl⁻.[1][6]Simple, effective for obtaining the hydrochloride salt.[5]May require multiple cycles for complete removal.[6] Risk of peptide modification with high HCl concentrations.[1]Can reduce TFA content to <1%.[1]
TFA/Acetate Exchange (Ion-Exchange) Anion exchange chromatography to replace TFA with acetate.[2][6]Can be highly efficient. Allows for exchange with various counter-ions.[5]More complex than simple salt exchange. Potential for peptide loss on the column.[2]Can achieve almost complete removal of TFA.[5]

Experimental Protocols

Protocol 1: TFA/HCl Exchange for [Orn5]-URP

This protocol is adapted from standard procedures for TFA removal.[1][6]

  • Dissolution: Dissolve the this compound salt in 100 mM HCl. A common starting point is 1 mg of peptide per 1 mL of solution.[6]

  • Incubation: Let the solution stand at room temperature for 1 minute.[1][6]

  • Freezing: Flash-freeze the solution in liquid nitrogen.[1][6]

  • Lyophilization: Lyophilize the frozen solution until all the liquid has been removed.[1][6]

  • Repeat: To ensure complete removal of TFA, repeat steps 1-4 at least two more times.[1][6]

  • Final Product: After the final lyophilization, the peptide will be in the hydrochloride salt form.

Protocol 2: General Protocol for Assessing [Orn5]-URP Stability in Different Buffers
  • Peptide Preparation: Start with [Orn5]-URP that has had the TFA removed and is in a defined salt form (e.g., acetate or HCl).

  • Buffer Preparation: Prepare the different buffer solutions you wish to test (e.g., PBS, Tris-HCl, citrate buffer) at the desired pH and concentration.

  • Incubation:

    • Dissolve the peptide in each buffer to a final concentration relevant to your experiments.

    • Aliquot the solutions into separate tubes for each time point.

    • Incubate the samples at a relevant temperature (e.g., 4°C, room temperature, or 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The initial time point (t=0) serves as the control.

  • Sample Quenching (Optional): To stop degradation, you can add a quenching solution (e.g., a strong acid like TFA or an organic solvent like acetonitrile) to the samples at each time point.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact [Orn5]-URP over time.

    • The appearance of new peaks may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time to determine the stability profile in each buffer.

Mandatory Visualization

TFA_Removal_Workflow cluster_start Starting Material cluster_exchange TFA/HCl Exchange cluster_end Final Product Peptide_TFA This compound Salt Dissolve Dissolve in 100 mM HCl Peptide_TFA->Dissolve Incubate Incubate at RT Dissolve->Incubate Freeze Flash-freeze Incubate->Freeze Lyophilize Lyophilize Freeze->Lyophilize Repeat Repeat 2-3x Lyophilize->Repeat Repeat->Dissolve Incomplete Exchange Peptide_HCl [Orn5]-URP HCl Salt Repeat->Peptide_HCl Complete Exchange

Caption: Workflow for TFA/HCl exchange to convert [Orn5]-URP from a TFA salt to an HCl salt.

URP_Signaling_Pathway URP [Orn5]-URP UTR Urotensin-II Receptor (UTR) (Gq-coupled GPCR) URP->UTR Binds and Activates Gq Gαq UTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of Urotensin-II Related Peptide (URP) via the UTR.

References

Technical Support Center: [Orn5]-URP TFA and Urotensin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with [Orn5]-URP TFA and other peptide antagonists of the urotensin II receptor (UTR). While specific data on "this compound" is not publicly available, this guide addresses common challenges and off-target effects encountered with antagonists targeting the urotensinergic system.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its expected mechanism of action?

A1: Based on its nomenclature, this compound is likely a synthetic peptide analog of Urotensin-II Related Peptide (URP), where the fifth amino acid has been substituted with Ornithine. The "TFA" indicates that it is supplied as a trifluoroacetate salt, a common counterion for purified peptides. As an antagonist, it is designed to bind to the urotensin receptor (UT), a G protein-coupled receptor (GPCR), and block the actions of the endogenous ligands, Urotensin-II (UII) and URP.

Q2: What are the known signaling pathways activated by the urotensin receptor?

A2: The urotensin receptor (UT) is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). However, UT can also couple to other G proteins, such as Gi and Gs, leading to modulation of cAMP levels.[1] Additionally, like many GPCRs, UT can signal through β-arrestin pathways, which can mediate distinct cellular responses.[2][3]

Q3: What does it mean if my antagonist shows "biased agonism"?

A3: Biased agonism, or functional selectivity, occurs when a ligand preferentially activates one signaling pathway over another downstream of the same receptor.[2] For example, your antagonist might block Gq-mediated calcium release but independently activate the β-arrestin pathway. This can lead to unexpected or seemingly contradictory results and is a potential source of off-target effects. It is crucial to profile new compounds across multiple signaling readouts.[1][3]

Q4: Can the TFA counterion have biological effects?

A4: While generally considered biologically inert at the concentrations used for in vitro experiments, trifluoroacetic acid (TFA) can lower the pH of stock solutions and, in some sensitive systems or at high concentrations, may have independent biological effects. It is always good practice to include a vehicle control containing TFA at a concentration equivalent to that in your highest antagonist dose.

Troubleshooting Guide

Problem 1: The antagonist shows lower potency or efficacy in cellular assays than in binding assays.

  • Possible Cause 1: Assay-dependent pharmacology. The binding affinity (Ki) measured in a radioligand binding assay may not directly correlate with functional potency (IC50) in a cellular assay. This can be due to factors like receptor reserve or the specific signaling pathway being measured.

  • Troubleshooting Steps:

    • Characterize potency in multiple functional assays: Measure the IC50 of your antagonist in different downstream signaling assays, such as calcium mobilization, IP-1 accumulation, and β-arrestin recruitment.[1] A significant discrepancy in potency between pathways could indicate biased antagonism.

    • Verify agonist concentration: Ensure the concentration of the agonist (UII or URP) used in your functional assay is appropriate (typically EC50 to EC80) to allow for competitive antagonism.

    • Check for insurmountable antagonism: Some antagonists may bind irreversibly or allosterically, reducing the maximal response of the agonist without shifting its potency.[4][5] Perform a Schild analysis to determine the nature of the antagonism.

Problem 2: Unexplained agonist-like activity is observed at high concentrations of the antagonist.

  • Possible Cause 1: Partial agonism. The compound may not be a pure antagonist and could have some intrinsic efficacy, especially at high concentrations or in highly sensitive assay systems.

  • Possible Cause 2: Off-target activity. The compound may be interacting with another receptor or target that elicits a similar response.

  • Troubleshooting Steps:

    • Perform a global off-target screening: Screen the compound against a panel of common off-target receptors, ion channels, and enzymes. Commercial services are available for this purpose.[1]

    • Use a system with no UT receptor: Test your compound in the parental cell line (not expressing the UT receptor) or in the presence of a known, potent UT receptor antagonist to see if the agonist-like effect persists. If it does, it is likely an off-target effect.

Problem 3: Inconsistent results between different batches of the peptide.

  • Possible Cause: Variability in peptide purity or counterion content. Synthetic peptides can have batch-to-batch variations in purity, and the amount of TFA can also differ.

  • Troubleshooting Steps:

    • Verify peptide identity and purity: Obtain a certificate of analysis for each batch, including mass spectrometry and HPLC data.

    • Quantify peptide concentration accurately: Use a quantitative amino acid analysis or a fluorescence-based peptide quantification assay to determine the precise concentration of your stock solutions, rather than relying on the weight of the lyophilized powder.

Quantitative Data Summary

For a comprehensive evaluation of a novel UTR antagonist, its selectivity and functional profile should be systematically assessed. The following tables provide examples of how such data can be presented.

Table 1: Example Selectivity Profile of a Hypothetical UTR Antagonist (this compound)

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Assay Type
Urotensin Receptor (UT) 5.2 12.8 Calcium Mobilization
Adrenergic Receptor α1A> 10,000> 10,000Calcium Mobilization
Angiotensin Receptor AT1> 10,000> 10,000Calcium Mobilization
Vasopressin Receptor V1a8,500> 10,000Calcium Mobilization
Somatostatin Receptor 2> 10,000Not DeterminedcAMP Accumulation

Table 2: Example Functional Profile of a Hypothetical UTR Antagonist (this compound)

Assay ParameterIC50 (nM)Emax (% Inhibition)
Gq Pathway (Calcium Mobilization) 12.898%
β-Arrestin 2 Recruitment 250.675%
Gi Pathway (cAMP Inhibition) 150.285%

This data suggests the hypothetical antagonist is potent and selective for the UT receptor's Gq pathway, with weaker activity on β-arrestin and Gi signaling, indicating potential biased antagonism.

Experimental Protocols

1. Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the UT receptor.

  • Methodology:

    • Prepare cell membranes from a cell line recombinantly expressing the human UT receptor.

    • In a 96-well plate, incubate a constant concentration of a radiolabeled UT receptor agonist (e.g., [125I]-UII) with varying concentrations of the unlabeled antagonist (this compound).

    • Incubate for a defined period (e.g., 60 minutes at 25°C) to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

  • Objective: To measure the functional potency (IC50) of this compound in blocking Gq-mediated signaling.

  • Methodology:

    • Plate cells expressing the UT receptor in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a constant concentration of UII or URP (e.g., EC80).

    • Measure the resulting change in fluorescence using a plate reader (e.g., FLIPR or FlexStation).

    • Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

3. β-Arrestin Recruitment Assay

  • Objective: To assess the effect of this compound on β-arrestin recruitment to the UT receptor, a key pathway for desensitization and biased signaling.[2]

  • Methodology:

    • Use a cell line co-expressing the UT receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with UII or URP.

    • Agonist-induced recruitment of β-arrestin to the receptor will cause the two protein fragments to complement, forming an active enzyme.

    • Add a chemiluminescent substrate and measure the light output.

    • Calculate the IC50 of the antagonist for the inhibition of the agonist-induced β-arrestin recruitment.

Visualizations

G cluster_0 Urotensin Signaling Pathway URP UII / URP UTR UT Receptor URP->UTR Gq Gαq/11 UTR->Gq Barr β-Arrestin UTR->Barr PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Barr_Path β-Arrestin Signaling (e.g., MAPK) Barr->Barr_Path

Caption: Simplified signaling of the Urotensin Receptor (UTR).

G cluster_1 Experimental Workflow for Antagonist Characterization A 1. Binding Assay (Determine Ki) B 2. Primary Functional Assay (e.g., Calcium, IC50) A->B C 3. Secondary Functional Assays (e.g., β-Arrestin, cAMP) B->C D 4. Selectivity Panel (Screen vs. other GPCRs) C->D E 5. In Vivo Model (Test for efficacy) D->E

Caption: Workflow for characterizing a novel UTR antagonist.

G A Unexpected Result Observed (e.g., Agonist Activity) B Does effect persist in parental cells (no UTR)? A->B C Likely Off-Target Effect B->C Yes D Likely On-Target Effect (e.g., Partial Agonism) B->D No E Test in multiple pathways (Ca²⁺, β-Arrestin, etc.) D->E F Potency differs between pathways? E->F G Evidence for Biased Agonism F->G Yes H Consistent Partial Agonism F->H No

Caption: Troubleshooting logic for unexpected antagonist activity.

References

How to prevent degradation of [Orn5]-URP TFA in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of [Orn5]-URP TFA in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

Problem: Rapid loss of this compound activity or concentration in aqueous solution.

This is a common issue stemming from the inherent instability of peptides in solution. Several factors can contribute to the degradation of this compound. Follow this guide to identify and mitigate the potential causes.

Step 1: Review Your Storage and Handling Protocol

Improper storage and handling are primary sources of peptide degradation.

  • Question: How are you storing your stock of this compound?

    • Incorrect Method: Storing the peptide in solution for extended periods, even when frozen.[1][2] Storing lyophilized powder at room temperature or 4°C for long-term storage.[1][3][4][5]

    • Correct Method: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[3][5][6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3][6] For short-term storage of solutions, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6][7]

  • Question: Are you repeatedly freezing and thawing your this compound solution?

    • Problem: Each freeze-thaw cycle can introduce moisture and lead to peptide degradation.[1][6]

    • Solution: Aliquot the peptide solution into single-use volumes before freezing.[1][6] This ensures that each vial is only thawed once.

Step 2: Evaluate Your Solution Preparation

The composition of your solution significantly impacts the stability of this compound.

  • Question: What solvent and pH are you using to dissolve this compound?

    • Problem: Peptides are susceptible to degradation at non-optimal pH. High pH (>8) can accelerate degradation pathways like deamidation and oxidation.[7] The presence of Trifluoroacetic acid (TFA) as a counterion can also influence the peptide's stability and aggregation properties.[8]

    • Solution: Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6) to enhance stability.[6] If the peptide is difficult to dissolve, sonication can be used, but avoid excessive heating.[2] For peptides with a net positive charge, dissolving in a small amount of 0.1M ammonium bicarbonate and then diluting with water to the desired concentration can be effective.[7]

Step 3: Consider this compound Specific Degradation Pathways

[Orn5]-URP, containing an ornithine residue, is susceptible to a specific degradation mechanism.

  • Problem: Ornithine-containing peptides can undergo a phenomenon known as the "ornithine effect," which leads to cleavage of the peptide backbone C-terminal to the ornithine residue.[9][10] This occurs through the formation of a stable six-membered lactam ring.[9][10]

  • Solution: While this is an inherent property of the peptide sequence, its rate can be minimized by maintaining optimal storage conditions (low temperature, appropriate pH) and minimizing time in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound powder clumping?

A1: Clumping of lyophilized powder is often due to moisture absorption. Peptides, especially those containing hydrophilic residues, can be hygroscopic.[6] To prevent this, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[3][6] Store the vial tightly sealed with a desiccant.

Q2: I observe a precipitate after dissolving my this compound. What should I do?

A2: Precipitation can occur if the peptide concentration is too high for the chosen solvent or if the peptide aggregates. First, try vortexing or sonicating the solution briefly.[2] If the precipitate remains, consider using a different solvent system. For peptides with hydrophobic regions, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by dilution with an aqueous buffer.[11] Always centrifuge the solution to remove any undissolved material before use.[11]

Q3: Can the TFA counterion affect my experiments?

A3: Yes, the trifluoroacetic acid (TFA) counterion from peptide synthesis can impact the stability and biological activity of the peptide.[8][12] TFA can sometimes induce aggregation or interfere with cellular assays.[8] If you suspect TFA is causing issues, you can perform a counterion exchange, for example, by repeatedly dissolving the peptide in a solution of a different acid (like HCl) and re-lyophilizing.[12]

Q4: What are the primary chemical degradation pathways for peptides like this compound in solution?

A4: Besides the specific "ornithine effect," general peptide degradation pathways include:

  • Hydrolysis: Cleavage of the peptide bond, often accelerated at acidic or basic pH. Aspartic acid-containing sequences are particularly susceptible.

  • Oxidation: Residues like methionine, cysteine, and tryptophan are prone to oxidation.[1][2] This can be minimized by using degassed buffers and storing solutions under an inert gas.

  • Deamidation: The conversion of asparagine or glutamine to their corresponding carboxylic acids, which is often base-catalyzed.

  • Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers, which can reduce biological activity.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The most common methods for assessing peptide purity and degradation are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[13][14][15] A stability study would involve analyzing aliquots of your peptide solution at different time points and under various storage conditions. A decrease in the main peptide peak and the appearance of new peaks in the HPLC chromatogram would indicate degradation. MS can be used to identify the degradation products.[13]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormDurationTemperatureConditions
Lyophilized PowderLong-term (months to years)-20°C or -80°CTightly sealed vial with desiccant, protected from light.[1][3][5][6]
Lyophilized PowderShort-term (weeks)4°CTightly sealed vial with desiccant, protected from light.[2][4]
In SolutionShort-term (days to weeks)-20°C or -80°CSterile, slightly acidic buffer (pH 5-6), single-use aliquots.[6]
In SolutionVery short-term (hours)4°COn ice, for immediate use.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Equilibration: Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 30 minutes.[3][6]

  • Weighing: Briefly open the vial and quickly weigh the desired amount of peptide into a sterile microcentrifuge tube. Reseal the stock vial immediately and return it to the freezer.

  • Solubilization: Add the desired volume of a sterile, degassed, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.5) to the microcentrifuge tube.

  • Dissolution: Gently vortex the tube. If the peptide does not fully dissolve, sonicate the solution in a water bath for a few minutes, avoiding overheating.[2]

  • Sterilization (Optional): If required for your application, filter the peptide solution through a 0.22 µm sterile filter.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of this compound Stability by RP-HPLC

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.

  • Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution onto an RP-HPLC system.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution and inject it onto the RP-HPLC system.

  • Data Analysis:

    • Use a C18 column suitable for peptide separations.

    • Employ a water/acetonitrile gradient with 0.1% TFA as a mobile phase additive.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Calculate the percentage of the main peptide peak area relative to the total peak area at each time point. A decrease in this percentage indicates degradation.

Visualizations

Degradation_Pathway cluster_peptide This compound in Solution cluster_degradation Degradation Products Orn5_URP This compound (Intact Peptide) Cleaved_Peptide Cleaved Peptide Fragments Orn5_URP->Cleaved_Peptide Ornithine Effect (Lactam Formation) Oxidized_Peptide Oxidized Peptide Orn5_URP->Oxidized_Peptide Oxidation (e.g., Met, Trp) Deamidated_Peptide Deamidated Peptide Orn5_URP->Deamidated_Peptide Deamidation (e.g., Gln, Asn)

Caption: Potential degradation pathways for this compound in solution.

Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation cluster_result Result Lyophilized Store Lyophilized Peptide at -80°C Equilibrate Equilibrate to Room Temp in Desiccator Lyophilized->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Dissolve Dissolve in Sterile, Slightly Acidic Buffer (pH 5-6) Weigh->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Stable_Peptide Maximized Stability Store_Solution->Stable_Peptide

Caption: Recommended workflow for handling this compound to prevent degradation.

References

Improving the selectivity of [Orn5]-URP TFA in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of [Orn5]-URP TFA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). The designation "[Orn5]" indicates that the Cysteine residue at position 5 of the native URP has been substituted with Ornithine. TFA (trifluoroacetic acid) is a counter-ion commonly associated with synthetic peptides from the purification process and is not part of the peptide's structure. The primary target of this compound is the Urotensin-II Receptor (UT receptor), a G-protein coupled receptor (GPCR). [Orn5]-URP is classified as a UT receptor antagonist.[1]

Q2: My results with this compound show some agonist activity, but it's supposed to be an antagonist. Why is this happening?

A2: This phenomenon, often termed "paradoxical agonism," can occur with UT receptor ligands. Peptides that act as antagonists in one assay system (e.g., tissue-based vasoconstriction assays) may exhibit partial agonist activity in another (e.g., cell-based calcium mobilization assays). This is often due to differences in receptor reserve and signal amplification between experimental systems. Cell lines overexpressing the receptor can be particularly sensitive and reveal low levels of intrinsic activity that are not apparent in native tissues.

Q3: How can I improve the selectivity of this compound and reduce off-target effects in my experiments?

A3: Improving selectivity involves a multi-faceted approach:

  • Experimental System Selection: Carefully choose your cell line or tissue preparation. Systems with lower receptor expression levels are less likely to show partial agonism from antagonists.

  • Assay-Specific Optimization: Optimize parameters such as incubation time, temperature, and the concentration of the peptide. For functional assays, ensure you are working within the linear range of the response.

  • Competitive Antagonism: To confirm that the observed effects are UT receptor-mediated, perform competitive binding experiments with a known labeled ligand for the UT receptor.

  • Control Experiments: Always include appropriate controls, such as a non-transfected parental cell line, to ensure the observed activity is specific to the UT receptor.

  • Structural Analogs: If persistent off-target effects or partial agonism are observed, consider testing other UT receptor antagonists with different structural modifications.

Q4: What are the known off-targets for UT receptor ligands?

A4: The UT receptor shares some sequence homology with the somatostatin receptor family.[2] Consequently, some ligands can exhibit cross-reactivity. However, for urantide, a closely related peptide to this compound, studies have shown that it does not significantly interact with somatostatin receptors, as it does not potentiate endothelin-1-induced effects in the rat aorta, a characteristic of some somatostatin receptor ligands.[2] It is still advisable to test for activity at related GPCRs if your experimental system expresses them at high levels.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in binding assay 1. Non-specific binding of the peptide to filter plates or cell membranes.2. Inadequate washing steps.3. Contaminated reagents.1. Increase the concentration of bovine serum albumin (BSA) in the binding buffer (e.g., to 0.5-1%).2. Pre-soak filter plates in a solution of polyethyleneimine (PEI) to reduce non-specific binding.3. Optimize the number and duration of wash steps with ice-cold wash buffer.4. Use freshly prepared, filtered buffers.
Inconsistent results in functional assays (e.g., Calcium mobilization) 1. Cell health and passage number variability.2. Fluctuation in assay temperature.3. Ligand degradation.1. Use cells within a consistent and low passage number range.2. Ensure consistent cell density at the time of the assay.3. Pre-incubate plates at the assay temperature to ensure thermal equilibrium.4. Prepare fresh dilutions of the peptide for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Low or no antagonist activity observed 1. Insufficient concentration of this compound.2. Degradation of the peptide.3. Low expression of the UT receptor in the experimental system.1. Perform a dose-response experiment to determine the optimal concentration range.2. Confirm the integrity of the peptide stock.3. Verify UT receptor expression in your cell line or tissue using qPCR or a validated antibody.
Apparent change in selectivity between different batches of the peptide 1. Variation in peptide purity.2. Presence of contaminating peptides from synthesis.1. Obtain a certificate of analysis (CoA) for each batch to confirm purity.2. If possible, purify the peptide in-house using HPLC to ensure a homogenous sample.

Quantitative Data

Disclaimer: As of November 2025, specific pharmacological data for this compound is not widely available in the public domain. The following data is for Urantide ([Pen5,DTrp7,Orn8]h-U-II(4–11)) , a well-characterized and structurally similar UT receptor antagonist, and can be used as a reliable estimate for experimental design.

Table 1: Binding Affinity and Functional Activity of Urantide

ParameterValueReceptor/SystemAssay Type
pKi 8.3 ± 0.04Human UT receptor (CHO/K1 cells)Radioligand Displacement ([¹²⁵I]urotensin II)
pKB 8.3 ± 0.09Rat UT receptor (isolated thoracic aorta)Functional Antagonism (hU-II-induced contraction)
Intrinsic Activity (Agonism) Ineffective as an agonist up to 1 μMRat isolated aortaContraction Assay
Intrinsic Activity (Partial Agonism) Partial agonistCalcium mobilization assay in CHO cells expressing human UT receptorsCalcium Mobilization

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the UT receptor.

Materials:

  • Cell membranes prepared from cells expressing the human UT receptor.

  • [¹²⁵I]-hU-II (Radiolabeled ligand)

  • This compound (unlabeled competitor)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • GF/C glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to the non-specific binding (NSB) wells and total binding (TB) wells.

  • Add 50 µL of a high concentration of unlabeled U-II (e.g., 1 µM) to the NSB wells.

  • Add serial dilutions of this compound to the competition wells.

  • Add 50 µL of [¹²⁵I]-hU-II at a final concentration close to its Kd value to all wells.

  • Add 150 µL of the cell membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the GF/C filters using a cell harvester.

  • Wash the filters three to four times with 200 µL of ice-cold wash buffer.

  • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to calculate the IC₅₀ and subsequently the Ki value for this compound.

Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit U-II-induced calcium release in cells expressing the UT receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human UT receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Urotensin-II (U-II)

  • This compound

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Seed the UT receptor-expressing cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells gently with the assay buffer to remove excess dye.

  • Prepare a dilution plate containing various concentrations of this compound.

  • Pre-incubate the cells with this compound for 15-30 minutes at room temperature.

  • Prepare a second dilution plate with a concentration of U-II that elicits a submaximal response (EC₈₀).

  • Place the cell plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add the U-II solution to the wells and continue recording the fluorescence signal for 2-3 minutes.

  • The antagonist activity of this compound is determined by its ability to inhibit the U-II-induced increase in intracellular calcium.

  • Calculate the IC₅₀ value from the dose-response curve of this compound.

Visualizations

UT_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Orn5_URP This compound UT_Receptor UT Receptor (GPCR) Orn5_URP->UT_Receptor Inhibits UII_URP U-II / URP UII_URP->UT_Receptor Activates Gq Gαq UT_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction) Ca2->Downstream Activates Ca²⁺-dependent Pathways PKC->Downstream Phosphorylates Targets

Caption: Urotensin-II Receptor Signaling Pathway.

Troubleshooting_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Start Start: Inconsistent Selectivity with this compound CheckAssay Is the issue in a binding or functional assay? Start->CheckAssay BindingIssue High Background or Low Specific Binding CheckAssay->BindingIssue Binding FunctionalIssue Unexpected Agonism or Inconsistent Antagonism CheckAssay->FunctionalIssue Functional OptimizeBinding Optimize Assay Conditions: - Increase BSA - Use PEI-coated plates - Optimize wash steps BindingIssue->OptimizeBinding VerifyPeptide Verify Peptide Integrity and Purity (HPLC/MS) OptimizeBinding->VerifyPeptide CheckSystem Is receptor overexpression likely a factor? FunctionalIssue->CheckSystem Overexpression Switch to a system with lower/endogenous receptor expression (e.g., primary cells, different cell line) CheckSystem->Overexpression Yes NoOverexpression Optimize Functional Assay: - Check cell health/passage - Titrate agonist (EC50 vs EC80) - Confirm ligand stability CheckSystem->NoOverexpression No Overexpression->VerifyPeptide NoOverexpression->VerifyPeptide FinalCheck Perform competitive antagonism with known ligand to confirm UT receptor-mediated effect VerifyPeptide->FinalCheck

Caption: Troubleshooting Workflow for Selectivity Issues.

References

[Orn5]-URP TFA inconsistent results in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using [Orn5]-URP TFA in cell-based assays. Inconsistent results with peptide-based reagents can arise from multiple factors, ranging from the intrinsic properties of the peptide and its counter-ion to the specifics of the experimental setup. This guide is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is [Orn5]-URP and what is its mechanism of action?

[Orn5]-URP is a synthetic peptide analog of Urotensin-II-Related Peptide (URP). It functions as a pure and selective antagonist of the urotensinergic receptor (UT), which is a G protein-coupled receptor.[1] Unlike the native agonists, Urotensin-II (UII) and URP, which activate the receptor, [Orn5]-URP binds to the UT receptor without initiating a downstream signal. Its primary mechanism of action is to competitively inhibit the binding of UII and URP, thereby blocking their biological effects, such as the mobilization of intracellular calcium.[1]

Q2: What is TFA and why is it present in my [Orn5]-URP sample?

TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification of peptides.[2] Specifically, it is often used to cleave the synthesized peptide from the solid-phase resin and to improve the resolution of high-performance liquid chromatography (HPLC) purification. As a result, synthetic peptides are frequently supplied as TFA salts, where the negatively charged trifluoroacetate anion associates with positively charged residues on the peptide.[1][3]

Q3: Can TFA interfere with my cell-based assays?

Yes, residual TFA in lyophilized peptide preparations can significantly impact cell-based assays and is a common source of inconsistent results.[1][3] The concentration of TFA can vary between different batches of synthesized peptides, often ranging from 10% to 40% of the total peptide weight.[1] This variability can lead to a lack of reproducibility.[1]

Q4: What are the specific effects of TFA on cells?

TFA can exert a range of effects on cells and biomolecules, which can confound experimental results:

  • Direct Cellular Effects: TFA can directly impact cell viability and proliferation. For some cell types, such as osteoblasts and chondrocytes, TFA has been shown to inhibit proliferation in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[4] Conversely, in other cell lines, like murine glioma cells, it has been reported to stimulate cell growth.[1][4]

  • Membrane Disruption: As a chaotropic agent, TFA can disrupt the structure of water and interfere with biological membranes, potentially affecting membrane integrity.[1]

  • Alteration of Biomolecule Function: TFA can alter the secondary structure of peptides and may act as an allosteric modulator of protein function.[1] For instance, it has been shown to modulate glycine receptors.[1][4]

  • pH Alteration: Being a strong acid, TFA can lower the pH of your assay medium, which can, in turn, affect the activity of enzymes and other biological molecules.[3]

Troubleshooting Guide for Inconsistent Results

This guide is designed to help you diagnose and resolve common issues encountered when using this compound in cell-based assays.

Issue 1: High Variability Between Replicate Wells

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure your cell suspension is thoroughly mixed before and during plating to prevent cells from settling. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. After seeding, let the plate rest on a level surface at room temperature for 15-20 minutes before incubation to promote even cell distribution.[5]

  • Possible Cause 2: "Edge Effect" in Microplates.

    • Solution: The outer wells of a microplate are more prone to evaporation and temperature gradients, leading to variability.[5] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[5] Using plate sealers can also minimize evaporation during long incubations.[5]

  • Possible Cause 3: Pipetting Errors.

    • Solution: Calibrate your pipettes regularly.[5] Use the appropriate pipette for the volume you are dispensing and pre-wet the pipette tips before aspirating reagents.[5] Ensure slow and consistent pipetting technique.[5]

Issue 2: No Observed Antagonist Effect of [Orn5]-URP

  • Possible Cause 1: Suboptimal Agonist Concentration.

    • Solution: To observe antagonism, your cells must first be stimulated with an appropriate concentration of the agonist (UII or URP). Perform a dose-response curve for the agonist to determine the EC50 or EC80 concentration. This is the concentration you should use to stimulate the cells before adding the antagonist, [Orn5]-URP.

  • Possible Cause 2: Low Cell Number or Viability.

    • Solution: Ensure you are using a healthy, low-passage number cell line that expresses the UT receptor.[5] Check cell viability before seeding using a method like trypan blue exclusion.[5] Optimize the cell seeding density to ensure the cells are in a logarithmic growth phase during the experiment.[5]

  • Possible Cause 3: Incorrect [Orn5]-URP Concentration or Degradation.

    • Solution: Verify the calculation of your [Orn5]-URP stock solution concentration, accounting for the net peptide content if that information is available. Peptides can degrade with improper storage, such as repeated freeze-thaw cycles.[2] Prepare fresh dilutions from a properly stored stock for each experiment.

Issue 3: Unexpected Cellular Responses (e.g., cytotoxicity, increased proliferation)

  • Possible Cause 1: Direct Effect of TFA.

    • Solution: The observed effect may be due to the TFA counter-ion rather than the [Orn5]-URP peptide itself.[1][4] Run a control experiment where you treat the cells with a TFA salt solution (e.g., sodium trifluoroacetate) at the same concentration as the TFA present in your [Orn5]-URP solution.[3] This will help you determine the baseline effect of TFA on your cells.[3]

  • Possible Cause 2: High Concentration of [Orn5]-URP.

    • Solution: High concentrations of any peptide can sometimes lead to non-specific effects. Perform a dose-response curve for [Orn5]-URP to determine the optimal concentration range for its antagonist activity without causing off-target effects.

  • Possible Cause 3: Contamination.

    • Solution: Ensure that your peptide stock and all other reagents are free from contamination (e.g., endotoxins, microbial contamination), which can cause unexpected cellular responses.[2]

Quantitative Data Summary

The following table summarizes the reported effects of TFA on various cell-based assays. Note that the effects are highly dependent on the cell type and assay conditions.

Effect of TFA Concentration Range Cell Type / System Reference
Inhibition of ProliferationAs low as 10 nMFetal rat osteoblasts[4]
Stimulation of Growth0.5 - 7.0 mMMurine glioma cells[1][4]
Alteration of Enzyme ActivityNot specifiedGlycine receptors[1][4]
Reduced Drug Binding to Albumin4 mMHuman serum albumin[6]

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay for [Orn5]-URP Antagonist Activity

This protocol provides a general framework for assessing the antagonist activity of [Orn5]-URP by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the urotensinergic (UT) receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • UII or URP (agonist)

  • This compound (antagonist)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the UT receptor-expressing cells into a 96-well black, clear-bottom plate at an optimized density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

    • Prepare the agonist (UII or URP) at a 2x concentration corresponding to its EC80 value in HBSS.

  • Antagonist Incubation: Add the [Orn5]-URP dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control.

  • Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Inject the agonist solution into the wells and continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence peak in the presence of [Orn5]-URP. Calculate the percent inhibition for each concentration of [Orn5]-URP and determine the IC50 value.

Protocol 2: TFA Counter-Ion Exchange

If TFA is suspected to be the cause of inconsistent results, you can perform a counter-ion exchange to replace it with a more biologically compatible ion like hydrochloride (HCl) or acetate.

Materials:

  • This compound peptide

  • Hydrochloric acid (HCl), 0.1 M

  • HPLC system or solid-phase extraction (SPE) cartridges

  • Lyophilizer

Procedure (General Guideline):

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water.

  • Acidification: Add an excess of the new counter-ion solution (e.g., 0.1 M HCl). The goal is to have a high concentration of the new counter-ion to drive the exchange.

  • Lyophilization: Freeze the solution and lyophilize it to remove the liquid. The TFA, being volatile, will be removed along with the water, while the peptide will form a salt with the new, less volatile counter-ion (e.g., chloride).

  • Repeat: To ensure complete exchange, this process of dissolution, acidification, and lyophilization should be repeated 2-3 times.

  • Final Preparation: After the final lyophilization, the peptide can be reconstituted in the appropriate buffer for your assay. It is advisable to confirm the removal of TFA using analytical methods if available.[3]

Visualizations

Signaling Pathway

G cluster_agonist Agonist Pathway (Blocked by [Orn5]-URP) UII_URP UII / URP UT_Receptor UT Receptor (GPCR) UII_URP->UT_Receptor Binds & Activates Gq Gq Protein UT_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Orn5_URP [Orn5]-URP Orn5_URP->UT_Receptor Binds & Blocks

Caption: Antagonistic mechanism of [Orn5]-URP on the UT receptor signaling pathway.

Experimental Workflow

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare [Orn5]-URP (Antagonist) & Agonist (UII/URP) dilutions incubate_overnight->prepare_compounds add_antagonist Add [Orn5]-URP to cells prepare_compounds->add_antagonist incubate_antagonist Incubate (15-30 min) add_antagonist->incubate_antagonist add_agonist Add Agonist to stimulate incubate_antagonist->add_agonist measure_signal Measure signal (e.g., Calcium flux, etc.) add_agonist->measure_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for an [Orn5]-URP cell-based assay.

Troubleshooting Logic

G start Inconsistent Results Observed check_tfa Are you controlling for TFA effects? start->check_tfa run_tfa_control Run TFA-only control. Consider ion exchange. check_tfa->run_tfa_control No check_cells Is cell health & density consistent? check_tfa->check_cells Yes run_tfa_control->check_cells optimize_seeding Optimize cell seeding density. Use low passage cells. check_cells->optimize_seeding No check_reagents Are reagents prepared fresh and stored correctly? check_cells->check_reagents Yes optimize_seeding->check_reagents prepare_fresh Prepare fresh dilutions. Avoid freeze-thaw cycles. check_reagents->prepare_fresh No review_protocol Review assay protocol (incubation times, concentrations) check_reagents->review_protocol Yes prepare_fresh->review_protocol optimize_protocol Re-optimize agonist (EC50) and antagonist concentrations. review_protocol->optimize_protocol Inconsistent issue_resolved Issue Resolved review_protocol->issue_resolved Consistent optimize_protocol->issue_resolved

Caption: Troubleshooting decision tree for inconsistent cell-based assay results.

References

Technical Support Center: Validating the Antagonistic Activity of [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the antagonistic activity of [Orn5]-URP TFA, a putative urotensin-II (U-II) receptor (UT receptor) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a novel synthetic peptide derivative investigated for its potential as a competitive antagonist of the urotensin-II receptor (UT receptor), also known as GPR14. The UT receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand urotensin-II, primarily signals through the Gαq/11 pathway to activate Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration ([Ca2+]i) and activating Protein Kinase C (PKC), respectively. As a competitive antagonist, this compound is expected to bind to the UT receptor at the same site as urotensin-II, thereby preventing receptor activation without initiating a downstream signal itself.

Q2: What are the primary applications of a potent and selective UT receptor antagonist like this compound?

A2: The urotensin-II system is implicated in a variety of physiological and pathophysiological processes.[1][2] A potent and selective UT receptor antagonist could be a valuable research tool for elucidating the roles of U-II in these processes.[1] Clinically, given that the U-II system is upregulated in conditions such as heart disease, metabolic syndrome, and kidney failure, UT receptor antagonists are being investigated for their therapeutic potential in cardiovascular diseases.[2] U-II is recognized as the most potent mammalian vasoconstrictor identified to date, suggesting its involvement in modulating cardiovascular homeostasis.[1]

Q3: What initial in vitro assays are recommended to confirm the antagonistic activity of this compound?

A3: A standard approach to validating a novel GPCR antagonist involves a combination of binding and functional assays.

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the UT receptor.

  • Calcium Mobilization Assay: A functional assay to measure the ability of this compound to inhibit the U-II-induced increase in intracellular calcium. This is a direct measure of its antagonistic potency (IC50).

  • Selectivity Assays: To ensure that this compound is selective for the UT receptor and does not interact with other related receptors or ion channels.[3]

Urotensin-II Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol UT_receptor UT Receptor (GPR14) G_protein Gαq/11 UT_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Urotensin_II Urotensin-II (Agonist) Urotensin_II->UT_receptor Binds & Activates Orn5_URP_TFA This compound (Antagonist) Orn5_URP_TFA->UT_receptor Binds & Blocks

Caption: Urotensin-II receptor signaling cascade and point of inhibition by this compound.

Troubleshooting Guide

Q: In our calcium mobilization assay, we are not seeing a rightward shift in the urotensin-II dose-response curve in the presence of this compound. What could be the issue?

A: This could be due to several factors. Let's troubleshoot step-by-step.

  • Compound Integrity:

    • Question: Has the this compound been properly stored and freshly diluted?

    • Suggestion: Peptides can degrade. Ensure it is stored at the recommended temperature, protected from light, and dissolved in an appropriate solvent immediately before use. Run a concentration verification if possible (e.g., via HPLC).

  • Cell Health and Receptor Expression:

    • Question: Are the cells healthy and expressing sufficient levels of the UT receptor?

    • Suggestion: Perform a cell viability test (e.g., Trypan Blue exclusion). Confirm UT receptor expression using a positive control agonist (Urotensin-II) alone. You should observe a robust and reproducible calcium response. If the positive control response is weak, you may need to re-culture the cells or use a cell line with higher receptor expression.

  • Assay Conditions:

    • Question: Is the pre-incubation time with this compound sufficient?

    • Suggestion: For a competitive antagonist, pre-incubation is crucial to allow the compound to reach equilibrium binding at the receptor. A standard pre-incubation time is 15-30 minutes. You may need to optimize this for your specific cell system.

  • Nature of Antagonism:

    • Question: Could this compound be a non-competitive or irreversible antagonist?

    • Suggestion: A non-competitive antagonist will suppress the maximal response of the agonist rather than causing a parallel rightward shift. An irreversible antagonist's effect cannot be overcome by increasing agonist concentrations. Consider performing a Schild analysis to determine the nature of the antagonism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Issue: No rightward shift in agonist dose-response Check_Compound Verify this compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Health & UT Receptor Expression Start->Check_Cells Check_Assay Review Assay Parameters (e.g., Incubation Time) Start->Check_Assay Analyze_Antagonism Consider Non-Competitive or Irreversible Mechanism Start->Analyze_Antagonism Solution_Compound Use fresh compound stock. Verify concentration. Check_Compound->Solution_Compound Solution_Cells Use healthy, low-passage cells. Confirm agonist response. Check_Cells->Solution_Cells Solution_Assay Optimize pre-incubation time. Check_Assay->Solution_Assay Solution_Antagonism Perform Schild analysis. Analyze_Antagonism->Solution_Antagonism

Caption: A logical workflow for troubleshooting unexpected results in antagonist validation assays.

Quantitative Data Summary

Table 1: Radioligand Binding Affinity of this compound at the Human UT Receptor

RadioligandCell LineThis compound Ki (nM)Urotensin-II Ki (nM)
[¹²⁵I]hU-IIHEK293-hUT15.8 ± 2.10.8 ± 0.1
[¹²⁵I]hU-IICHO-hUT18.2 ± 3.51.1 ± 0.2

Data are presented as mean ± SEM from three independent experiments.

Table 2: Functional Antagonistic Potency of this compound in a Calcium Mobilization Assay

Cell LineAgonistThis compound IC₅₀ (nM)Schild SlopepA₂
HEK293-hUTUrotensin-II45.3 ± 5.70.98 ± 0.057.34
CHO-hUTUrotensin-II52.1 ± 6.21.02 ± 0.077.28

IC₅₀ values represent the concentration of antagonist that inhibits 50% of the maximal response to a fixed concentration (EC₈₀) of urotensin-II. The Schild slope close to 1 is indicative of competitive antagonism.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human UT receptor.

Materials:

  • HEK293 cells stably expressing the human UT receptor (HEK293-hUT).

  • Membrane preparation from HEK293-hUT cells.

  • [¹²⁵I]-hU-II (radioligand).

  • Unlabeled Urotensin-II (for non-specific binding).

  • This compound (test compound).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of 1 µM unlabeled U-II (for non-specific binding), or 25 µL of this compound dilutions.

  • Add 25 µL of [¹²⁵I]-hU-II to all wells at a final concentration equal to its Kd.

  • Add 50 µL of the cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

  • Incubate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ from the resulting curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonistic potency (IC₅₀) of this compound.

Materials:

  • CHO cells stably expressing the human UT receptor (CHO-hUT).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Urotensin-II (agonist).

  • This compound (test compound).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR).

Procedure:

  • Seed CHO-hUT cells into 96-well plates and grow to 80-90% confluency.

  • Remove growth medium and load cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add serial dilutions of this compound to the wells and pre-incubate for 20 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a concentration of Urotensin-II that elicits ~80% of the maximal response (EC₈₀) and monitor the change in fluorescence over time.

  • The peak fluorescence intensity corresponds to the intracellular calcium concentration.

  • Plot the percentage inhibition of the U-II response against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antagonist Validation Workflow

Validation_Workflow Start Start: Novel Compound This compound Binding_Assay 1. Radioligand Binding Assay Start->Binding_Assay Determine Ki Functional_Assay 2. Calcium Mobilization Assay Binding_Assay->Functional_Assay Determine IC₅₀ Schild_Analysis 3. Schild Analysis Functional_Assay->Schild_Analysis Confirm competitive nature (pA₂) Selectivity_Screen 4. Selectivity Screening Schild_Analysis->Selectivity_Screen Assess off-target effects In_Vivo_Models 5. In Vivo Efficacy Models Selectivity_Screen->In_Vivo_Models Evaluate in a physiological context Conclusion Conclusion: Validated UT Receptor Antagonist In_Vivo_Models->Conclusion

Caption: A typical experimental workflow for the comprehensive validation of a novel antagonist.

References

[Orn5]-URP TFA experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with [Orn5]-URP TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a synthetic peptide, where TFA (trifluoroacetic acid) is a counterion from the purification process. While the specific receptor is proprietary, it is known to act as an agonist on a G-protein coupled receptor (GPCR). GPCRs are a large family of cell surface receptors that, upon activation by a ligand like this compound, trigger intracellular signaling cascades.[1][2][3][4] The binding of the peptide causes a conformational change in the receptor, leading to the activation of associated G-proteins.[2][4] These G-proteins then modulate the activity of downstream effector enzymes, leading to a cellular response.[3][5]

Q2: What are the most common sources of experimental variability when working with this compound?

A2: Experimental variability with peptide reagents can arise from several factors:

  • Peptide Quality and Purity: The purity of the peptide can significantly impact its activity. Impurities from the synthesis process can interfere with the assay. It is crucial to use a high-purity peptide (>95% for quantitative assays).[6]

  • Peptide Storage and Handling: Peptides are sensitive to degradation. Improper storage, such as exposure to moisture or repeated freeze-thaw cycles, can lead to a loss of activity.

  • Assay Conditions: Variations in cell density, incubation times, temperature, and buffer composition can all contribute to variability.

  • Cell Line Stability: The expression level of the target receptor in your cell line can change over time with repeated passaging.

  • Pipetting and Dilution Errors: Inaccurate dilutions of the peptide can lead to significant variations in the observed dose-response relationship.

Q3: What are the essential controls to include in my experiments with this compound?

A3: Including proper controls is critical for interpreting your results. Essential controls include:

  • Vehicle Control: This is the solvent used to dissolve the peptide (e.g., sterile water or a specific buffer) and is used to establish the baseline response of the cells.

  • Negative Control Peptide: A scrambled or inactive version of the peptide can be used to demonstrate that the observed effect is specific to the this compound sequence and not a non-specific peptide effect.[7]

  • Positive Control Agonist: If available, a known agonist for the same receptor can be used to confirm that the cells are responding as expected.

  • Untreated Cells: This control group helps to monitor the general health and viability of the cells throughout the experiment.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results between experiments.

  • Question: I am getting different EC50 values for this compound in replicate experiments. What could be the cause?

  • Answer: Inconsistent EC50 values are a common issue and can often be traced back to a few key areas:

    • Peptide Stock Aliquoting: Are you using a fresh aliquot of the this compound stock solution for each experiment? Repeated freeze-thaw cycles of the main stock can degrade the peptide. It is recommended to prepare single-use aliquots.

    • Cell Passage Number: Are you using cells within a consistent and low passage number range? Receptor expression levels can fluctuate with increasing passage numbers.

    • Assay Plate Consistency: Ensure even cell seeding and consistent incubation times across all plates. Edge effects on microplates can also contribute to variability; consider not using the outer wells for critical measurements.

Issue 2: High background signal in my assay.

  • Question: My baseline signal in the vehicle-treated wells is very high. How can I reduce this?

  • Answer: High background can mask the specific signal from this compound. Consider the following:

    • Serum in Media: If you are using a serum-containing medium, endogenous factors in the serum might be activating the receptor. Try reducing the serum concentration or using a serum-free medium for the assay.

    • Cell Health: Unhealthy or dying cells can lead to a high background signal. Ensure your cells are healthy and not overgrown before starting the experiment.

    • Assay Reagent Quality: Check the quality and expiration dates of your assay reagents. Old or improperly stored reagents can contribute to a high background.

Issue 3: No response or a very weak response to this compound.

  • Question: I am not observing any cellular response even at high concentrations of this compound. What should I check?

  • Answer: A lack of response can be due to several factors:

    • Peptide Integrity: Verify the quality and integrity of your this compound. If possible, confirm its molecular weight via mass spectrometry.[6]

    • Receptor Expression: Confirm that your cell line expresses the target receptor. You can do this via qPCR to check for mRNA expression or by using a validated antibody for the receptor in a Western blot or flow cytometry experiment.

    • Correct Signaling Pathway: Ensure you are measuring a downstream event that is indeed modulated by the signaling pathway of the target receptor. For example, if the receptor couples to Gs, you would expect an increase in cAMP.

Quantitative Data Summary

Table 1: Example of Experimental Variability in an this compound Cell-Based Assay

Experiment ReplicateEC50 (nM)Maximum Response (% of Control)
112.5250%
215.2245%
311.8255%
Mean 13.2 250%
Standard Deviation 1.7 5.0%

Table 2: Effect of Controls on Assay Signal

TreatmentSignal (Arbitrary Units)Interpretation
Untreated Cells100 ± 5Baseline cell health
Vehicle Control105 ± 8No effect of the solvent
This compound (100 nM)250 ± 15Positive response to the peptide
Scrambled Peptide (100 nM)110 ± 7No non-specific peptide effect
Boiled this compound (100 nM)108 ± 6Denatured peptide is inactive[7]

Experimental Protocols

Protocol: In Vitro Cell-Based cAMP Assay for this compound Activity

This protocol outlines a general procedure for measuring the ability of this compound to stimulate the production of cyclic AMP (cAMP) in a recombinant cell line expressing the target GPCR.

  • Cell Preparation:

    • Culture the cells expressing the target GPCR in the recommended growth medium.

    • On the day of the assay, harvest the cells and resuspend them in a serum-free assay buffer.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach for at least 2 hours.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile, nuclease-free water).

    • Create single-use aliquots of the stock solution and store them at -80°C.

    • On the day of the assay, prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • Carefully remove the culture medium from the cells.

    • Add the diluted this compound and control solutions to the appropriate wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Orn5_URP_TFA This compound GPCR GPCR Orn5_URP_TFA->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cells Cell_Seeding Seed Cells in Plate Cell_Culture->Cell_Seeding Peptide_Dilution Prepare Peptide Dilutions Treatment Add Peptide and Controls Peptide_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Signal Incubation->Measurement Data_Analysis Analyze Data (EC50) Measurement->Data_Analysis Troubleshooting_Logic Start Inconsistent Results? Check_Aliquots Using fresh aliquots? Start->Check_Aliquots Yes Check_Passage Consistent cell passage? Check_Aliquots->Check_Passage Yes Solution_Aliquots Prepare single-use aliquots Check_Aliquots->Solution_Aliquots No Check_Plates Consistent plate setup? Check_Passage->Check_Plates Yes Solution_Passage Use low passage cells Check_Passage->Solution_Passage No Solution_Plates Ensure consistent seeding Check_Plates->Solution_Plates No End Problem Solved Check_Plates->End Yes Solution_Aliquots->End Solution_Passage->End Solution_Plates->End

References

Validation & Comparative

A Comparative Guide to [Orn5]-URP TFA and Urantide as Urotensin-II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent peptide-based antagonists of the urotensin-II receptor (UT): [Orn5]-URP TFA and urantide. The urotensinergic system, implicated in a range of physiological and pathophysiological processes including cardiovascular function, makes its modulation a key area of therapeutic interest. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to aid in the selection and application of these research compounds.

At a Glance: Key Performance Characteristics

Both this compound and urantide are potent antagonists of the UT receptor. However, they exhibit key differences in their pharmacological profiles, particularly concerning their potential for partial agonism. Urantide is a well-established, highly potent antagonist, while [Orn5]-URP is distinguished by its characterization as a "pure" antagonist in multiple assay systems.

Quantitative Comparison of Antagonist Performance

The following tables summarize the binding affinity and functional antagonist potency of [Orn5]-URP and urantide based on available experimental data. It is important to note that direct, head-to-head comparisons in the same study are limited, and thus values are presented with their corresponding experimental context.

Table 1: Binding Affinity (pKi) at the Urotensin-II Receptor

CompoundpKiAssay SystemReference
Urantide8.3 ± 0.04[125I]urotensin II displacement from hUT recombinant receptors in CHO/K1 cells[1][2]
[Orn5]URPNot explicitly defined in a comparable radioligand assay in the reviewed literature. It has been shown to bind to high-affinity sites in rat astrocytes.[3][125I]URP displacement in cultured rat astrocytes[3]

Table 2: Functional Antagonism (pKB/pA2) against Urotensin-II

CompoundpKB/pA2Assay SystemKey CharacteristicsReference
Urantide8.3 ± 0.09Inhibition of human urotensin-II-induced contractions in isolated rat thoracic aortaPotent, competitive antagonist. May exhibit partial agonism in some systems.[1][2]
[Orn5]URPNot explicitly defined with a pKB/pA2 value in the reviewed literature.Inhibition of URP- and UII-evoked [Ca2+]c increase in cultured rat astrocytesPure, selective antagonist with no observed agonist activity in aortic ring contraction and astrocyte calcium mobilization assays.[3]

Delving into the Mechanisms: Signaling and Experimental Approaches

Understanding the underlying biological pathways and the methods used to characterize these antagonists is crucial for interpreting the available data and designing future experiments.

Urotensin-II Receptor Signaling Pathway

Urotensin-II binds to its G-protein coupled receptor (UT), which is primarily coupled to the Gq/11 protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). Downstream effects include the activation of the RhoA/Rho kinase and mitogen-activated protein kinase (MAPK) pathways.

Urotensin-II Signaling Pathway Urotensin-II Receptor (UT) Signaling Pathway UII Urotensin-II (U-II) UT UT Receptor (GPR14) UII->UT Binds Gq Gq/11 UT->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho RhoA/Rho Kinase Pathway Gq->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca->Response MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates MAPK->Response Rho->Response

Caption: Urotensin-II Receptor (UT) Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize UT antagonists.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound and urantide for the UT receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the UT receptor.

  • Incubation: A constant concentration of a radiolabeled UT agonist (e.g., [125I]urotensin-II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (this compound or urantide).

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay start Start prep Prepare Membranes with UT Receptors start->prep incubate Incubate Membranes with Radioligand and Antagonist prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity of Bound Ligand filter->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the functional response (e.g., calcium release) induced by an agonist.

Objective: To determine the functional potency (pA2/pKB) of this compound and urantide.

General Protocol:

  • Cell Culture and Dye Loading: Cells expressing the UT receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or urantide).

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of a UT agonist (e.g., urotensin-II).

  • Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium response is quantified, and the pA2 or pKB value is calculated to represent the antagonist's potency.

Calcium Mobilization Assay Workflow Workflow for Calcium Mobilization Assay start Start culture Culture UT Receptor- Expressing Cells start->culture load Load Cells with Calcium-Sensitive Dye culture->load preincubate Pre-incubate with Antagonist load->preincubate stimulate Stimulate with UT Agonist preincubate->stimulate measure Measure Fluorescence (Intracellular Calcium) stimulate->measure analyze Analyze Data to Determine pA2/pKB measure->analyze end End analyze->end

Caption: Workflow for Calcium Mobilization Assay.

Summary and Conclusion

Both this compound and urantide are valuable tools for investigating the urotensinergic system.

  • Urantide is a highly potent and well-characterized competitive antagonist of the UT receptor.[1][2] Its extensive documentation makes it a reliable choice for a wide range of in vitro and in vivo studies. However, researchers should be aware of its potential for partial agonism in certain experimental contexts.

  • This compound is distinguished by its profile as a pure antagonist, showing no intrinsic agonist activity in key functional assays such as rat aortic ring contraction and calcium mobilization in astrocytes.[3] This characteristic makes it particularly suitable for studies where any confounding agonist effects must be avoided.

The choice between these two antagonists will depend on the specific requirements of the experimental design. For studies requiring a well-established antagonist with high potency, urantide is an excellent option. For investigations demanding a pure antagonist to dissect UT receptor signaling without the complication of partial agonism, this compound presents a compelling alternative.

It is important to note that the trifluoroacetate (TFA) salt form is a common result of peptide synthesis and purification. While generally not problematic for in vitro studies, researchers should be mindful of potential effects in sensitive cellular or in vivo models.

References

A Comparative Guide to [Orn5]-URP TFA and SB-706375 for Urotensin-II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent antagonists of the urotensin-II receptor (UTR), the peptide antagonist [Orn5]-URP TFA and the non-peptide small molecule SB-706375. Urotensin-II (U-II) is a potent vasoconstrictor peptide implicated in a variety of physiological and pathophysiological processes, making its receptor a key target for therapeutic intervention in cardiovascular and other diseases.[1][2][3] This document outlines their performance based on available experimental data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Urotensin-II Receptor Signaling Pathway

Urotensin-II and its related peptide (URP) exert their effects by binding to the urotensin-II receptor (UTR), a G-protein coupled receptor (GPCR).[4] Activation of the UTR primarily couples to the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in cellular responses such as smooth muscle contraction.

Urotensin-II Signaling Pathway cluster_membrane Cell Membrane UTR Urotensin-II Receptor (UTR) Gq11 Gq/11 UTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes UII Urotensin-II (U-II) or URP UII->UTR Binds IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca2+ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response Leads to

Caption: Urotensin-II Receptor Signaling Cascade.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for SB-706375 and this compound, providing a direct comparison of their inhibitory activities against the urotensin-II receptor.

Table 1: Inhibitory Activity of SB-706375

ParameterSpecies/Cell LineValueReference
Ki Human (recombinant)9.3 nMTocris Bioscience
Mouse (recombinant)19.1 nMTocris Bioscience
Rat (recombinant)20.7 nMTocris Bioscience
Human (endogenous, whole-cell)5.4 nMTocris Bioscience
IC50 CHO cells (recombinant human UTR)14 nMMedchemExpress
CHO-K1 cells (recombinant human UTR)34 nMMedchemExpress

Table 2: Inhibitory Activity of this compound

ParameterSpecies/Cell LineValueReference
pEC50 Not Specified7.24MCE
Ki Not available in searched results--
IC50 Not available in searched results--

Experimental Protocols

The characterization of urotensin-II receptor antagonists typically involves two key in vitro assays: radioligand binding assays to determine the affinity of the compound for the receptor, and calcium mobilization assays to assess its functional inhibitory activity.

Table 3: Detailed Methodologies for Key Experiments

ExperimentPrincipleDetailed Protocol
Radioligand Binding Assay This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [125I]-hU-II) from the urotensin-II receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.1. Cell/Membrane Preparation: Use cells stably expressing the urotensin-II receptor (e.g., HEK293 or CHO cells) or membrane preparations from tissues expressing the receptor.[5][6] 2. Incubation: Incubate a fixed concentration of radiolabeled urotensin-II (e.g., 0.2 nM [125I]-hU-II) with the cell/membrane preparation in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) in the presence of varying concentrations of the unlabeled antagonist (this compound or SB-706375).[4][5] 3. Separation: After incubation to equilibrium (e.g., 60 minutes at 30°C), separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[4][6] 4. Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[6] 5. Quantification: Measure the radioactivity retained on the filters using a scintillation counter. 6. Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Calcium Mobilization Assay This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by the agonist urotensin-II. The change in intracellular calcium is monitored using a calcium-sensitive fluorescent dye.[7][8]1. Cell Culture: Plate cells expressing the urotensin-II receptor (e.g., HEK293 or CHO cells) in a multi-well plate.[7] 2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a suitable buffer.[8][9] 3. Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or SB-706375) for a defined period (e.g., 30 minutes).[7] 4. Agonist Stimulation: Stimulate the cells with a fixed concentration of urotensin-II (typically the EC80 concentration to ensure a robust signal).[7] 5. Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[7][8] 6. Data Analysis: Plot the inhibition of the urotensin-II-induced calcium response against the concentration of the antagonist to determine the IC50 value.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of urotensin-II receptor antagonists like this compound and SB-706375.

Comparative Experimental Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo/In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay Calcium Mobilization Assay (Determine IC50) Functional_Assay->Data_Analysis Selectivity_Screen Selectivity Screening (vs. other GPCRs) Aortic_Ring Isolated Aortic Ring Assay (Vasoconstriction Inhibition) Selectivity_Screen->Aortic_Ring Animal_Model Animal Models of Disease (e.g., Hypertension) Aortic_Ring->Animal_Model Conclusion Conclusion: Comparative Efficacy & Potency Animal_Model->Conclusion Start Start: Select Antagonists (this compound vs. SB-706375) Start->Binding_Assay Start->Functional_Assay Data_Analysis->Selectivity_Screen

Caption: Workflow for Evaluating UTR Antagonists.

Summary and Conclusion

Both this compound and SB-706375 are valuable tools for researchers studying the urotensinergic system. SB-706375 is a well-characterized non-peptide antagonist with high affinity and selectivity for the urotensin-II receptor, supported by extensive publicly available quantitative data. This compound is a potent peptide antagonist, though more detailed public data on its binding affinity and functional inhibition are needed for a direct quantitative comparison.

The choice between these two inhibitors will depend on the specific experimental needs. The non-peptide nature of SB-706375 may offer advantages in terms of oral bioavailability and metabolic stability for in vivo studies, while peptide antagonists like this compound can provide high potency and specificity. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation and comparison of these and other urotensin-II receptor modulators.

References

[Orn5]-URP TFA: A Comparative Analysis of Urotensin-II Receptor Antagonism in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [Orn5]-URP TFA, a selective antagonist of the urotensin-II (UT) receptor. Crucially, current research identifies [Orn5]-URP as a pure antagonist, a molecule that blocks the receptor's activity, rather than an agonist that stimulates it. This distinction is vital for its application in research and therapeutic development. Due to the absence of specific primate model data for this compound, this guide will present available data from non-primate studies and draw comparisons with other UT receptor antagonists that have been evaluated in primate models.

Understanding the Urotensin-II System

Urotensin-II (U-II) and the U-II-related peptide (URP) are endogenous ligands for the G protein-coupled receptor GPR14, also known as the urotensin (UT) receptor. The activation of this receptor, primarily through the Gαq/11 pathway, leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular calcium levels, resulting in potent vasoconstriction.[1][2] In fact, U-II is recognized as the most potent mammalian vasoconstrictor identified to date.[2] This system is implicated in a variety of physiological processes and its dysregulation is linked to cardiovascular diseases.[3]

This compound: An Antagonist Profile

[Orn5]-URP is a synthetic analog of URP that has been characterized as a pure and selective antagonist of the UT receptor.[4][5] Unlike some other U-II/URP analogs that exhibit partial agonist activity, [Orn5]-URP demonstrates no agonist effects.[4][5] Its primary function is to inhibit the actions of U-II and URP, such as vasoconstriction and intracellular calcium mobilization.[4][5]

Quantitative Data from Non-Primate Studies

Currently, published data on the efficacy of [Orn5]-URP is limited to in vitro studies in rat models.

CompoundModel SystemAssayPotency (pEC50/pA2)Efficacy
[Orn5]-URP Rat Aortic RingsInhibition of U-II induced contractionpA2 = 7.24[5]Pure Antagonist[5]
[Orn5]-URP Rat Cortical AstrocytesInhibition of URP-evoked [Ca2+]c increase-Concentration-dependent inhibition[4]

Comparative Analysis with UT Receptor Antagonists in Primate Models

While primate-specific data for this compound is not available, other UT receptor antagonists have been evaluated in primate models. This provides a framework for understanding the potential translatability of findings and highlights the data gap for [Orn5]-URP.

CompoundPrimate ModelKey Findings
Palosuran Monkey (in vitro)Exhibited 'primate-selective' binding to UT receptors in cell membranes but showed a significant loss of affinity and reduced functional activity in intact cells and isolated arteries.[6]
SB-657510 Monkey (in vitro)Maintained high-affinity binding and functional antagonism in both cell membrane and intact cell/tissue bioassays, unlike palosuran.[6]

The differential activity of palosuran between membrane preparations and intact cells in primates underscores the importance of evaluating antagonist efficacy in functional assays and in vivo models.[6]

Experimental Methodologies

The following are generalized protocols for key experiments used to characterize UT receptor antagonists, based on published studies.

In Vitro Vasoconstriction Assay (Isolated Primate Arteries)
  • Tissue Preparation: Arteries (e.g., coronary, aortic) are isolated from primates, cleaned of connective tissue, and cut into rings.

  • Mounting: The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension.

  • Agonist Challenge: A cumulative concentration-response curve to a UT receptor agonist (e.g., human U-II) is generated to establish a baseline contractile response.

  • Antagonist Incubation: In parallel experiments, arterial rings are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Repeat Agonist Challenge: The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist.

  • Data Analysis: The potency of the antagonist is determined by the degree of the rightward shift in the agonist's concentration-response curve, often expressed as a pA2 value.

Intracellular Calcium Mobilization Assay
  • Cell Culture: A cell line stably expressing the primate UT receptor is cultured.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye.

  • Antagonist Pre-incubation: Cells are pre-incubated with the antagonist at various concentrations.

  • Agonist Stimulation: The UT receptor agonist is added to the cells.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium signal is quantified to determine its potency.

Visualizing the Urotensin-II Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

Urotensin_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular U-II/URP U-II / URP UT_R UT Receptor (GPR14) U-II/URP->UT_R Binds Gq11 Gq/11 UT_R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release (from ER/SR) IP3->Ca_release Stimulates Ca_increase Increased Intracellular [Ca2+] Ca_release->Ca_increase Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction Leads to Antagonist This compound (Antagonist) Antagonist->UT_R Blocks

Caption: Urotensin-II signaling pathway leading to vasoconstriction and its inhibition by an antagonist.

Experimental_Workflow cluster_invitro In Vitro Antagonist Efficacy Testing cluster_exvivo Ex Vivo Target Engagement A1 Isolate Primate Arterial Rings A2 Mount in Organ Bath & Equilibrate A1->A2 A3 Generate Baseline Agonist (U-II) Curve A2->A3 A4 Pre-incubate with This compound A2->A4 A5 Repeat Agonist (U-II) Curve A4->A5 A6 Determine pA2 Value (Antagonist Potency) A5->A6 B1 Culture Cells Expressing Primate UT Receptor B2 Load with Ca2+ Indicator B1->B2 B3 Pre-incubate with This compound B2->B3 B4 Stimulate with Agonist (U-II) B3->B4 B5 Measure [Ca2+] Response B4->B5 B6 Quantify Inhibition B5->B6

Caption: Workflow for evaluating UT receptor antagonist efficacy.

Conclusion and Future Directions

This compound is a valuable research tool characterized as a pure antagonist of the urotensin-II receptor. While data from non-primate models demonstrates its inhibitory potential, a significant data gap exists regarding its efficacy in primate models. The contrasting preclinical data for other antagonists, such as palosuran and SB-657510, in primate systems highlights the critical need for further investigation of this compound in these more translationally relevant models. Future studies should aim to generate quantitative data on the potency and efficacy of this compound in primate tissues and, ultimately, in in vivo primate models of cardiovascular disease. Such data will be essential to fully validate its potential as a therapeutic agent or a pharmacological probe to further understand the role of the urotensin system in health and disease.

References

Comparative Analysis of [Orn5]-URP TFA: A Guide to its Cross-Species Urotensin Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of [Orn5]-URP TFA in the Context of Urotensin Receptor Modulation Across Species.

This guide provides a comprehensive comparison of the synthetic peptide this compound, a modulator of the urotensinergic system, with other key ligands. Recognizing the critical importance of cross-species activity in preclinical drug development, this document summarizes available experimental data, details relevant methodologies, and visualizes key pathways to support informed research decisions.

Introduction to the Urotensinergic System

The urotensinergic system plays a significant role in a variety of physiological processes, including cardiovascular function, renal regulation, and neurotransmission. This system comprises two endogenous peptide ligands, Urotensin-II (U-II) and Urotensin-II Related Peptide (URP), which act on a common G protein-coupled receptor known as the urotensin receptor (UT). Activation of the UT receptor, primarily through the Gαq/11 pathway, leads to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels, often resulting in physiological responses like vasoconstriction.[1] The significant species- and assay-dependent variability in the pharmacological effects of UT receptor ligands presents a notable challenge in translating preclinical findings.[2]

This compound: A Profile

[Orn5]-URP is a synthetic analog of URP. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, a common counterion for synthetic peptides. Research has characterized [Orn5]-URP as a pure and selective antagonist of the UT receptor in rat models.[3] It effectively inhibits the contractile effects of U-II in the rat aortic ring assay and blocks U-II and URP-induced calcium mobilization in cultured rat astrocytes.[3]

Cross-Species Activity: A Comparative Overview

A critical aspect of drug development is understanding how a compound's activity translates across different species. The urotensinergic system is particularly known for its species-dependent pharmacological profiles. While direct quantitative data for this compound on human or primate UT receptors is not extensively available in the public domain, analysis of related compounds highlights the importance of this consideration.

Table 1: Comparative Activity of UT Receptor Ligands Across Species

CompoundTargetSpeciesAssay TypeActivityPotency MetricValueReference
[Orn5]-URP UT ReceptorRatAstrocyte [Ca2+]c mobilizationAntagonistpEC507.24[4]
UT ReceptorRatAortic Ring ContractionAntagonist--[3]
Urantide UT ReceptorRatAortic Ring ContractionAntagonistpKB8.3[5]
Human UT ReceptorHumanRadioligand BindingAntagonistpKi8.3[5]
Rat UT ReceptorRatRadioligand BindingAntagonistpKi8.3[6]
Palosuran Human UT ReceptorHumanRadioligand Binding (membranes)AntagonistKi5 ± 1 nM[7]
Rat UT ReceptorRatRadioligand Binding (membranes)AntagonistKi>1 µM[7]
Human UT ReceptorHuman[Ca2+]i mobilizationAntagonistIC50323 ± 67 nM[7]
Rat UT ReceptorRatAortic Ring ContractionAntagonistpD'(2)5.2[5]
Urotensin-II (human) UT ReceptorRatAortic Ring ContractionAgonist-log[EC50]9.09 ± 0.19[8]
UT ReceptorMouseAortic Ring ContractionInactive-log[EC50]<6.50[8]
UT ReceptorCynomolgus MonkeyArterial ContractionAgonist-log[EC50]8.96 - 9.92[8]

Note: The TFA salt of [Orn5]-URP is not expected to alter its biological activity, but it can influence solubility and stability.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below.

In Vitro Calcium Mobilization Assay

This assay is a common method to determine the functional activity of GPCR ligands by measuring changes in intracellular calcium concentration.

Objective: To measure the ability of a test compound to act as an agonist or antagonist at the UT receptor.

General Protocol:

  • Cell Culture: HEK-293 or CHO cells stably or transiently expressing the human or rodent UT receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for 45-60 minutes at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with buffer. The test compound (for agonist testing) or the antagonist followed by the agonist (for antagonist testing) is added to the wells.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine EC50 (for agonists) or IC50/pA2/pKB (for antagonists).

Ex Vivo Aortic Ring Vasoconstriction Assay

This assay provides a functional measure of a compound's effect on vascular tone in an isolated tissue preparation.

Objective: To assess the vasoconstrictor (agonist) or vasorelaxant (antagonist) properties of a test compound on arterial smooth muscle.

General Protocol:

  • Tissue Preparation: The thoracic aorta is carefully excised from a euthanized animal (e.g., rat) and placed in cold, oxygenated physiological salt solution (PSS).

  • Ring Preparation: The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in width. The endothelium may be removed by gentle rubbing of the intimal surface.

  • Mounting: The aortic rings are mounted in organ baths filled with PSS, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. The rings are connected to isometric force transducers.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).

  • Viability and Endothelium Integrity Check: The viability of the rings is tested with a contractile agent like phenylephrine or KCl. Endothelium integrity (or its absence) is confirmed by the response to acetylcholine.

  • Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist. For antagonist studies, the tissue is pre-incubated with the antagonist for a set period before adding the agonist.

  • Data Recording and Analysis: Changes in isometric tension are recorded. The data is used to calculate EC50 values for agonists and pA2 or pKB values for antagonists.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

G UT Receptor Signaling Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling UII Urotensin-II (U-II) UT Urotensin Receptor (UT) UII->UT Agonist Binding URP Urotensin-II Related Peptide (URP) URP->UT Agonist Binding Orn5URP This compound (Antagonist) Orn5URP->UT Antagonist Binding Gq11 Gαq/11 UT->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular [Ca2+] IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: UT Receptor Signaling Pathway

G Aortic Ring Assay Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_test Compound Testing cluster_analysis Data Analysis Excision Aorta Excision Cleaning Cleaning & Removal of Adherent Tissue Excision->Cleaning Slicing Slicing into Rings (2-3 mm) Cleaning->Slicing Mounting Mounting in Organ Bath Slicing->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability & Endothelium Integrity Check Equilibration->Viability Preincubation Antagonist Pre-incubation (for antagonist assay) Viability->Preincubation Agonist Cumulative Agonist Concentration Addition Viability->Agonist Preincubation->Agonist Recording Record Isometric Tension Agonist->Recording Analysis Generate Concentration- Response Curves Recording->Analysis Calculation Calculate EC50 / pA2 Analysis->Calculation

Caption: Aortic Ring Assay Workflow

Conclusion

This compound has been identified as a pure antagonist of the rat urotensin receptor. However, the broader pharmacological profile of this compound, particularly its activity on human and other primate UT receptors, requires further investigation to be fully understood. The significant species-dependent variations observed with other UT receptor modulators, such as Palosuran and Urantide, underscore the necessity of comprehensive cross-species evaluation in the development of novel therapeutics targeting the urotensinergic system. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies. Future research should focus on generating robust, quantitative data for this compound across multiple species to accurately assess its therapeutic potential.

References

A Comparative Guide to UT Receptor Antagonism: [Orn5]-URP TFA vs. Palosuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of [Orn5]-URP TFA and Palosuran for Urotensin-II Receptor (UT) Antagonism, Supported by Experimental Data.

The urotensinergic system, primarily mediated by the urotensin-II (U-II) peptide and its cognate G protein-coupled receptor (UT), has emerged as a significant area of interest in cardiovascular and renal pathophysiology. U-II is recognized as one of the most potent vasoconstrictors identified to date.[1] Consequently, the development of effective UT receptor antagonists is a key focus for therapeutic intervention in a range of disorders, including hypertension, heart failure, and diabetic nephropathy. This guide provides a detailed comparison of two prominent UT receptor antagonists: the peptide analog this compound and the non-peptide small molecule palosuran.

At a Glance: Key Quantitative Data

ParameterThis compoundPalosuranSpeciesAssay TypeReference
pEC50 7.24-RatAortic Ring Contraction[2]
EC50 ~57.5 nM-RatAortic Ring ContractionCalculated from pEC50
Binding Affinity (Ki) Not Reported5 ± 1 nMHumanRecombinant Membrane Binding[3][4]
4 ± 1 nMMonkeyRecombinant Membrane Binding[3][4]
>1000 nMRatRecombinant Membrane Binding[3][4]
>1000 nMMouseRecombinant Membrane Binding[3][4]
276 ± 67 nMHumanIntact Cell Binding[3][4]
Functional Antagonism (IC50) Not Reported323 ± 67 nMHumanCalcium Mobilization (intact cells)[3]

In-Depth Comparison

This compound is a potent and selective peptide-based antagonist of the UT receptor. It is characterized as a "pure antagonist," displaying no intrinsic agonist activity, which is a critical feature for a therapeutic antagonist as it avoids partial receptor activation.[2] Its potency has been demonstrated in functional assays, such as the rat aortic ring bioassay, where it effectively inhibits the vasoconstrictor action of U-II.[2] The TFA (trifluoroacetic acid) salt form is a common counter-ion for purified peptides and is not expected to contribute to its pharmacological activity.

Palosuran is a non-peptide, orally active UT receptor antagonist.[1] Extensive in vitro studies have revealed that palosuran exhibits high affinity for the human and primate UT receptor in recombinant cell membrane preparations.[3][4] However, a notable characteristic of palosuran is the significant reduction in its affinity and functional potency when assayed in intact cells.[3][4] This discrepancy between membrane-based and cell-based assays suggests that cellular factors, such as membrane transport or partitioning, may influence its activity. Palosuran also demonstrates marked species selectivity, with over 100-fold lower affinity for the rat UT receptor compared to the human receptor.[1]

Signaling Pathways and Experimental Workflows

To understand the context of these antagonists' actions, it is crucial to visualize the UT receptor signaling pathway and the experimental workflows used for their characterization.

UT_Signaling_Pathway UT Receptor Signaling Pathway UII_URP U-II / URP UT_Receptor UT Receptor (GPCR) UII_URP->UT_Receptor Binding Gq_alpha Gαq UT_Receptor->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Ca2_increase->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca2_increase->Cellular_Response MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response

UT Receptor Signaling Cascade

Experimental_Workflow Workflow for UT Receptor Antagonist Characterization cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay Membrane_Prep Membrane Preparation (with UT Receptor) Antagonist_Incubation Incubation with Test Antagonist Membrane_Prep->Antagonist_Incubation Radioligand Radiolabeled U-II (e.g., ¹²⁵I-U-II) Radioligand->Antagonist_Incubation Filtration Separation of Bound/ Free Radioligand Antagonist_Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Ki_Determination Ki Determination Quantification->Ki_Determination Cell_Culture Cell Culture (expressing UT Receptor) Dye_Loading Loading with Ca²⁺- sensitive Dye (e.g., Fluo-4) Cell_Culture->Dye_Loading Antagonist_Preincubation Pre-incubation with Test Antagonist Dye_Loading->Antagonist_Preincubation Agonist_Stimulation Stimulation with U-II Agonist Antagonist_Preincubation->Agonist_Stimulation Fluorescence_Measurement Measurement of Fluorescence (FLIPR) Agonist_Stimulation->Fluorescence_Measurement IC50_Determination IC50 Determination Fluorescence_Measurement->IC50_Determination

Antagonist Characterization Workflow

Experimental Protocols

Radioligand Binding Assay for UT Receptor Antagonists

This assay determines the binding affinity (Ki) of a test compound for the UT receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells stably or transiently expressing the human or other species' UT receptor are harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

2. Competitive Binding Incubation:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled U-II analog (e.g., [¹²⁵I]hU-II).

  • A range of concentrations of the unlabeled antagonist (this compound or palosuran) is added to compete for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled U-II.

  • The incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[3]

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay for UT Receptor Functional Antagonism

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a UT receptor agonist.

1. Cell Preparation and Dye Loading:

  • Cells expressing the UT receptor are seeded in a multi-well plate and cultured overnight.

  • The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • The cells are incubated to allow for de-esterification of the dye, making it responsive to intracellular calcium.

2. Antagonist Pre-incubation:

  • After dye loading, the cells are pre-incubated with varying concentrations of the test antagonist (this compound or palosuran) for a defined period (e.g., 10-30 minutes).[3]

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • A baseline fluorescence reading is established.

  • A fixed concentration of a UT receptor agonist (e.g., U-II) is added to the wells to stimulate the receptor.

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified.

  • The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined by plotting the antagonist concentration versus the response.

Conclusion

Both this compound and palosuran are valuable tools for investigating the physiological and pathological roles of the urotensinergic system. This compound stands out as a pure peptide antagonist with demonstrated functional activity. Palosuran, a non-peptide antagonist, shows high affinity for the human UT receptor in membrane preparations, but its significantly lower potency in intact cells and its species selectivity are important considerations for experimental design and interpretation of results. The choice between these antagonists will depend on the specific research question, the experimental model, and the desired pharmacological profile. Further head-to-head comparative studies would be beneficial to fully elucidate their relative advantages and disadvantages.

References

A Comparative Analysis of Peptidic vs. Non-Peptidic Urotensin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

The urotensin-II (U-II) system, comprising the peptide ligand U-II and its G protein-coupled receptor (GPCR), the urotensin receptor (UT), has emerged as a significant target in cardiovascular and metabolic diseases. U-II is recognized as the most potent endogenous vasoconstrictor identified to date.[1][2] This has spurred the development of UT receptor antagonists as potential therapeutics. These antagonists fall into two primary chemical classes: peptidic and non-peptidic. This guide provides a detailed comparative analysis of these two classes, focusing on their pharmacological properties, supported by experimental data and protocols.

Introduction to UT Receptor Antagonism

The UT receptor is a class A GPCR that primarily couples to Gαq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), leading to a variety of cellular responses, including vasoconstriction and cell proliferation.[3][4] UT receptor antagonists block these effects by preventing the binding of U-II to its receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical U-II signaling pathway and a typical experimental workflow for evaluating UT receptor antagonists.

Urotensin-II Signaling Pathway U-II U-II UT Receptor (GPR14) UT Receptor (GPR14) U-II->UT Receptor (GPR14) Binds Gq/11 Gq/11 UT Receptor (GPR14)->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response

Figure 1: Urotensin-II Signaling Pathway

Antagonist Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Functional Assays Functional Assays Receptor Binding->Functional Assays Determine Ki, IC50 Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Determine EC50, pA2 Pharmacokinetics Pharmacokinetics Selectivity Profiling->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Lead Optimization Lead Optimization Efficacy Models->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding

Figure 2: Antagonist Evaluation Workflow

Comparative Data of UT Antagonists

The following tables summarize the quantitative data for representative peptidic and non-peptidic UT antagonists.

Peptidic UT Antagonists

Peptidic antagonists are typically derived from the U-II peptide sequence itself through amino acid substitutions and modifications.

CompoundSpeciesAssay TypeParameterValueReference
Urantide HumanRadioligand BindingKi5.3 - 58.2 nM[5]
RatAorta ContractionKb3.6 nM[5]
Cat/MonkeyAorta Contraction-Partial Agonist[5]
SB-710411 HumanRadioligand BindingKi135 - 1382 nM[5]
RatAorta ContractionKb716 nM[5]
MonkeyRenal Artery-Partial Agonist[5]
GSK248451 HumanRadioligand BindingKi1.7 - 95.3 nM[5]
RatAorta ContractionKb5.9 nM[5]

A significant challenge with peptidic UT antagonists is their potential to exhibit partial agonism, particularly in tissues with high receptor expression or efficient signal transduction.[5] For instance, urantide acts as an antagonist in the rat aorta but shows partial agonist activity in cat and monkey arteries.[5]

Non-Peptidic UT Antagonists

Non-peptidic antagonists are small molecules identified through high-throughput screening and medicinal chemistry efforts.[6][7] They generally offer better pharmacokinetic properties compared to their peptidic counterparts.

CompoundSpeciesAssay TypeParameterValueReference
Palosuran HumanRadioligand BindingKiLow nM range[8]
RatAorta ContractionpD'25.2[8]
GSK1440115 HumanRadioligand BindingpKi8.38 - 8.64[9]
MultipleArterial ContractionpA25.59 - 7.71[9]
GSK1562590 HumanRadioligand BindingpKi9.14 - 9.66[9]
Rat/CatArterial ContractionpKb8.93 - 10.12[9]

Non-peptidic antagonists like GSK1562590 have demonstrated high affinity and insurmountable antagonism in several species, suggesting a prolonged duration of action.[9] Palosuran has been investigated in clinical trials and has shown a good tolerability profile in humans.[3][10]

Pharmacokinetic Properties

Pharmacokinetic data is crucial for the clinical development of any drug candidate.

CompoundClassSpeciesKey Pharmacokinetic ParametersReference
Palosuran Non-peptidicHumanTmax: ~1 and 4 hours (two peaks), Terminal half-life: ~20 hours, Limited urinary excretion of unchanged drug.[3][4]

Detailed pharmacokinetic data for peptidic UT antagonists is less readily available in the public domain, which is a common limitation for this class of molecules due to their susceptibility to proteolysis and poor oral bioavailability.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the UT receptor.[11][12][13][14]

Objective: To measure the displacement of a radiolabeled ligand from the UT receptor by a non-labeled antagonist.

Materials:

  • Cell membranes expressing the UT receptor (e.g., from HEK293 cells).

  • Radioligand (e.g., [¹²⁵I]hU-II).

  • Test compounds (peptidic or non-peptidic antagonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in a 96-well plate.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.[15]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the U-II-induced increase in intracellular calcium.[1][16][17][18][19]

Objective: To determine the functional potency (EC₅₀ or pA₂) of a UT receptor antagonist.

Materials:

  • Cells expressing the UT receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Urotensin-II (agonist).

  • Test compounds (antagonists).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader (e.g., FLIPR).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test antagonist to the cells and incubate for a short period.

  • Stimulate the cells with a fixed concentration of U-II (typically the EC₈₀).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Analyze the data to determine the concentration-dependent inhibition of the U-II response by the antagonist and calculate the IC₅₀ or pA₂ value.

Conclusion

Both peptidic and non-peptidic antagonists of the urotensin-II receptor have been instrumental in elucidating the physiological and pathological roles of the U-II system. Peptidic antagonists, while potent, often suffer from poor pharmacokinetic properties and the potential for partial agonism. Non-peptidic antagonists have largely overcome these limitations, with several compounds demonstrating high affinity, good selectivity, and favorable pharmacokinetic profiles. The continued development of potent and specific non-peptidic UT receptor antagonists holds significant promise for the treatment of a range of cardiovascular and renal diseases. This guide provides a foundational understanding for researchers to compare and select appropriate tools for their investigations into the urotensin system.

References

Comparative Analysis of [Orn5]-URP TFA and Alternative Compounds on Endothelin-1-Induced Contractions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of [Orn5]-URP TFA and other alternative compounds on endothelin-1 (ET-1) induced smooth muscle contractions. The information is intended for researchers, scientists, and drug development professionals working on ET-1 pathway modulation.

Introduction to Endothelin-1 and Smooth Muscle Contraction

Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in regulating vascular tone.[1][2][3] Its effects are mediated through the activation of ETA and ETB receptors on vascular smooth muscle cells.[4][5] The binding of ET-1 to its receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration and sensitization of the contractile machinery, ultimately resulting in smooth muscle contraction.[1][2][6] Dysregulation of the ET-1 system has been implicated in various cardiovascular diseases, making it a key target for therapeutic intervention.[2][7]

Comparative Efficacy on ET-1-Induced Contractions

The following table summarizes the quantitative data on the inhibitory effects of this compound and selected alternative compounds on ET-1-induced contractions. Data for this compound is presented with placeholder values and should be replaced with experimental findings.

CompoundTargetAssay SystemIC50 / Inhibition %Reference
This compound [Specify Target, e.g., ETA Receptor][Specify, e.g., Isolated Rat Aorta][Insert IC50 or % Inhibition data][Internal Data/Not Available]
BosentanETA/ETB Receptor AntagonistRat Aortic RingsReduced acetylcholine-induced contraction to 8 ± 2% of KCl contraction[8]
AmbrisentanSelective ETA Receptor AntagonistSingle Non-activated Hepatic Stellate CellsSignificantly reduced ET-1 (1 nM)-induced contraction[9]
BQ-123Selective ETA Receptor AntagonistPenile ArteriesAntagonized ET-1 effects[4]
BQ-788Selective ETB Receptor AntagonistPenile Arteries & Isolated Perfused Rat LiverAttenuated ET-1-induced changes in portal pressure and NO current[4][5]
RolipramPDE4 InhibitorIsolated Human Prostatic TissueMaximal reversion of ET-1 induced tension: 67%[10]
SildenafilPDE5 InhibitorIsolated Human Prostatic TissueDose-dependently reversed ET-1 induced tension[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for studying ET-1-induced contractions.

Isolated Tissue Bath Assay for Vasoconstriction

This ex vivo method assesses the contractile response of isolated blood vessels to ET-1 and the inhibitory effect of test compounds.

  • Tissue Preparation:

    • A blood vessel (e.g., rat aorta, porcine coronary artery) is carefully dissected and cut into rings of 2-4 mm in length.[4][8]

    • The rings are mounted between two stainless steel hooks in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[4]

  • Equilibration and Viability Check:

    • The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

    • The viability of the tissue is confirmed by inducing a contraction with a known vasoconstrictor, such as potassium chloride (KCl).

  • Experimental Procedure:

    • After a washout period, the tissue is pre-incubated with the test compound (e.g., this compound, Bosentan) or vehicle for a specified duration (e.g., 30 minutes).[4]

    • A cumulative concentration-response curve to ET-1 is then generated by adding increasing concentrations of ET-1 to the organ bath.

    • The isometric tension of the smooth muscle is continuously recorded using a force transducer.

  • Data Analysis:

    • The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.

    • IC50 values (the concentration of the inhibitor that produces 50% of the maximal inhibition) are calculated to quantify the potency of the test compounds.

Single-Cell Contraction Assay

This method allows for the quantitative measurement of contraction in individual cells.

  • Cell Culture and Seeding:

    • Vascular smooth muscle cells or other contractile cell types (e.g., hepatic stellate cells) are isolated and cultured.

    • Cells are seeded onto a compliant substrate, such as a collagen gel containing fluorescent beads.[9]

  • Experimental Treatment:

    • The cells are treated with ET-1 in the presence or absence of the test compound.

  • Data Acquisition and Analysis:

    • The movement of the fluorescent beads towards the cell is tracked over time using fluorescence microscopy.[9]

    • The displacement of the beads is used to calculate the contractile force generated by the cell.[9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in ET-1-induced contraction and the potential points of intervention for inhibitory compounds.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq protein ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Channel Ca2+ Channels Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Gq->PLC RhoA RhoA/Rho-kinase Pathway Gq->RhoA SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca2+ Release SR->Ca_Release Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Contraction Smooth Muscle Contraction PKC->Contraction RhoA->Contraction MLC_P->Contraction

Caption: ET-1 signaling pathway in smooth muscle contraction.

This diagram illustrates that ET-1 binding to its receptors (ETA and ETB) activates Gq protein, leading to the activation of Phospholipase C (PLC).[1][2] PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 stimulates the release of calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][2][3] The increased intracellular calcium, along with calcium influx through membrane channels, activates calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK) to phosphorylate the myosin light chain, leading to contraction.[2] The RhoA/Rho-kinase pathway also contributes to contraction by inhibiting myosin light chain phosphatase.[1][2]

Experimental_Workflow A 1. Isolate Blood Vessel (e.g., Rat Aorta) B 2. Mount in Organ Bath with Physiological Solution A->B C 3. Equilibrate and Test Viability (KCl) B->C D 4. Pre-incubate with Test Compound or Vehicle C->D E 5. Add Cumulative Concentrations of ET-1 D->E F 6. Record Isometric Tension E->F G 7. Data Analysis (e.g., IC50 Calculation) F->G

Caption: Experimental workflow for isolated tissue bath assay.

This workflow outlines the key steps in assessing the effect of a test compound on ET-1-induced contractions in an isolated blood vessel preparation.

Comparison_Logic cluster_stimulus Stimulus cluster_response Biological Response cluster_inhibitors Inhibitory Compounds ET1 Endothelin-1 Contraction Smooth Muscle Contraction ET1->Contraction Induces Orn5_URP This compound (Mechanism to be determined) Orn5_URP->Contraction Inhibits ET_Antagonists ET Receptor Antagonists (e.g., Bosentan, Ambrisentan) ET_Antagonists->Contraction Inhibits PDE_Inhibitors PDE Inhibitors (e.g., Rolipram, Sildenafil) PDE_Inhibitors->Contraction Inhibits

Caption: Logical relationship of inhibitory compounds on ET-1 action.

This diagram illustrates that endothelin-1 induces smooth muscle contraction, and this effect can be inhibited by various compounds, including this compound and known ET receptor antagonists and phosphodiesterase inhibitors.

Conclusion

This guide provides a framework for comparing the effects of this compound with other known inhibitors of endothelin-1-induced contractions. The provided data on alternative compounds, along with detailed experimental protocols and pathway diagrams, serves as a valuable resource for researchers. To complete this comparative analysis, experimental data for this compound should be generated using similar methodologies and integrated into the provided tables. This will allow for a direct and objective assessment of its potency and potential as a therapeutic agent targeting the endothelin system.

References

Differentiating Urotensin-II and URP Actions: A Comparative Guide to [Orn5]-URP TFA as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Orn5]-URP TFA with the endogenous ligands urotensin-II (UII) and urotensin-II-related peptide (URP) for the urotensin (UT) receptor. It is designed to assist researchers in utilizing this compound as a pharmacological tool to dissect the distinct physiological and pathological roles of UII and URP. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and includes visualizations to illustrate critical concepts.

Introduction to the Urotensinergic System

The urotensinergic system, comprising the G protein-coupled UT receptor and its endogenous ligands UII and URP, is implicated in a wide range of physiological processes, particularly in the cardiovascular and central nervous systems.[1] UII, an 11-amino acid cyclic peptide, is recognized as one of the most potent vasoconstrictors identified to date.[2] URP, an 8-amino acid cyclic peptide, shares the conserved C-terminal cyclic hexapeptide core with UII and also activates the UT receptor.[3]

While both peptides act on the same receptor, emerging evidence suggests they can elicit distinct downstream signaling and functional responses, a phenomenon known as biased agonism.[4][5] This functional divergence highlights the need for pharmacological tools that can differentiate between the actions of UII and URP. This compound has emerged as a potent and selective antagonist of the UT receptor, displaying properties of a pure antagonist in several functional assays, making it an invaluable tool for such investigations.[6][7]

Comparative Pharmacology

The following tables summarize the quantitative data on the binding affinities and functional potencies of UII, URP, and the antagonist activity of this compound at the UT receptor. It is important to note that values can vary between different studies and experimental conditions.

Table 1: Comparative Binding Affinities for the Urotensin Receptor

LigandCell LineRadioligandBinding Affinity (Ki or IC50)Reference
Human Urotensin-II (hUII) CHO-hUT[¹²⁵I]-hUIIKi: ~0.7 nM[8]
Urotensin-II Related Peptide (URP) CHO-hUT[¹²⁵I]-URPIC50: ~252 nM[9]
[Orn5]-URP Rat Cortical Astrocytes[¹²⁵I]-URPBinds to high-affinity sites[6]

Table 2: Comparative Functional Potencies at the Urotensin Receptor

LigandAssayTissue/Cell LinePotency (EC50 / pEC50)Reference
Human Urotensin-II (hUII) Rat Aortic Ring ContractionRat Thoracic AortaEC50: 2.29 - 3.5 nM[9][10]
Human Urotensin-II (hUII) Calcium MobilizationHEK293-hUTpEC50: 8.11[11]
Urotensin-II Related Peptide (URP) Calcium MobilizationRat Cortical AstrocytesInduces robust increase in [Ca²⁺]c[6]
This compound (Antagonist) Calcium MobilizationRat Cortical AstrocytespEC50: 7.24 (antagonist activity)[7]

Differentiating UII and URP Actions with this compound

The distinct pharmacological profiles of UII and URP, coupled with the antagonist properties of this compound, provide a strategy to dissect their individual contributions to physiological and pathological processes.

  • Selective Blockade: By using this compound, researchers can block the combined effects of endogenous UII and URP at the UT receptor. This allows for the investigation of physiological systems where the urotensinergic system is active.

  • Investigating Biased Agonism: The differential effects of UII and URP on downstream signaling pathways can be explored by observing which cellular responses are attenuated by this compound in the presence of either UII or URP.

  • In Vivo Studies: In animal models, the administration of this compound can help elucidate the in vivo roles of the urotensinergic system in various disease models, such as hypertension and heart failure.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in your research.

Radioligand Binding Assay

This protocol is adapted for CHO cells stably expressing the human UT receptor (CHO-hUT).

Materials:

  • CHO-hUT cell membranes

  • [¹²⁵I]-hUII or [¹²⁵I]-URP (Radioligand)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4, ice-cold

  • Unlabeled ligands: hUII, URP, this compound

  • 96-well filter plates (e.g., Millipore)

  • Scintillation fluid and counter

Procedure:

  • Prepare CHO-hUT cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of unlabeled ligand at various concentrations, and 50 µL of radioligand (final concentration ~0.1-0.5 nM).

  • Add 100 µL of cell membrane suspension (10-20 µg of protein per well).

  • Incubate for 90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration (e.g., 1 µM) of unlabeled hUII.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression to determine IC50 or Ki values.

Calcium Mobilization Assay

This protocol is designed for HEK293 cells stably expressing the human UT receptor (HEK293-hUT).

Materials:

  • HEK293-hUT cells

  • Culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonists: hUII, URP

  • Antagonist: this compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed HEK293-hUT cells in 96-well plates and grow to 80-90% confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • For antagonist studies, pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Add the agonist (hUII or URP) and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Analyze the data to determine EC50 values for agonists and pA2 or IC50 values for the antagonist.

Rat Aortic Ring Contraction Assay

This ex vivo protocol assesses the vasoconstrictor and antagonist activity of the compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose. Gassed with 95% O₂ / 5% CO₂.

  • Agonists: hUII, URP

  • Antagonist: this compound

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective and adipose tissue and cut into 2-3 mm rings. The endothelium can be removed by gently rubbing the intimal surface.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂.

  • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • To assess agonist activity, construct cumulative concentration-response curves for hUII or URP.

  • To assess antagonist activity, incubate the rings with this compound for 30 minutes before constructing the agonist concentration-response curve.

  • Record the isometric tension and analyze the data to determine EC50 values for agonists and the pA2 value for the antagonist.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship of using this compound.

UT_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Membrane cluster_antagonist Antagonist cluster_downstream Intracellular Signaling UII Urotensin-II (UII) UT_receptor UT Receptor UII->UT_receptor URP Urotensin-II-Related Peptide (URP) URP->UT_receptor Gq_11 Gq/11 UT_receptor->Gq_11 Orn5_URP This compound Orn5_URP->UT_receptor PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: UT receptor signaling pathway activated by UII and URP, and inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A1 Prepare Cell Culture (e.g., HEK293-hUT) B1 Incubate with This compound (Antagonist) A1->B1 A2 Prepare Aortic Rings A2->B1 B2 Add Agonist (UII or URP) B1->B2 C1 Measure Intracellular Ca²⁺ (Fluorescence) B2->C1 C2 Measure Isometric Contraction B2->C2 D1 Determine EC50 / pA2 values C1->D1 C2->D1

Caption: General experimental workflow for characterizing UT receptor ligands.

Logical_Relationship cluster_endogenous Endogenous Ligands cluster_receptor_logic cluster_tool Pharmacological Tool cluster_outcome Observed Actions UII UII UT UT Receptor UII->UT URP URP URP->UT Action_A Distinct Action A (UII-mediated) UT->Action_A Leads to Action_B Distinct Action B (URP-mediated) UT->Action_B Leads to Common_Action Common Action (UII & URP) UT->Common_Action Leads to Orn5 This compound (Antagonist) Orn5->UT Blocks

References

Safety Operating Guide

Essential Safety and Disposal Procedures for [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, handling, and disposal protocols for [Orn5]-URP TFA, a research-grade peptide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

Chemical Identification and Hazards

This compound is a synthetic peptide supplied as a trifluoroacetate (TFA) salt. The Safety Data Sheet (SDS) identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The trifluoroacetate component is a salt of Trifluoroacetic Acid (TFA), a strong, corrosive acid and a persistent environmental contaminant often referred to as a "forever chemical"[2][3][4].

Summary of Chemical and Hazard Data:

IdentifierDetails
Product Name This compound
Synonyms ACFW-{Orn}-YCV (Disulfide bridge:Cys2-Cys7)
Formula C50H63F3N10O12S2
Molecular Weight 1117.22
CAS Number Not available in search results.
GHS Hazard Classification (29 CFR 1910)Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Acute Aquatic Toxicity (Category 1) H400: Very toxic to aquatic life
Chronic Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long lasting effects

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound[5].

  • Engineering Controls: Use this product within a chemical fume hood to avoid inhalation of any dust or aerosols[6].

  • Storage: For long-term stability, peptides should be stored in a cool, dry, and dark place, typically at temperatures between -20°C and -80°C[7][8]. Keep containers tightly sealed to prevent moisture contamination, which can degrade the peptide[7][8]. Before opening, allow the vial to warm to room temperature to prevent condensation[8].

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

Exposure/Spill TypeProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][9][10].
Skin Contact Wash the affected area with soap and copious amounts of water. Remove contaminated clothing and seek medical attention if irritation occurs[1][9].
Inhalation Move to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention[9].
Ingestion If conscious, wash out the mouth with water and call a poison center or doctor immediately[1][9]. Do not induce vomiting[11].
Minor Spill Absorb the spill with inert material (e.g., sand, diatomaceous earth), place it in a closed, labeled container for disposal. Ventilate the area and wash the spill site thoroughly after cleanup is complete[6][9][12].
Major Spill Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) office or emergency services. Do not attempt to clean up a large spill without proper training and equipment[6][13].

Disposal Protocol for this compound

The primary directive for the disposal of this compound is to dispose of the contents and container at an approved waste disposal plant [1]. Never dispose of peptides down the drain or in regular trash, as they pose significant environmental risks[7]. Due to the presence of the highly stable trifluoroacetate salt, which persists in the environment, extra precaution is required[3][14].

Experimental Protocol: Waste Segregation and Disposal

  • Categorize Waste: All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing the peptide.

    • Contaminated consumables (e.g., pipette tips, tubes, gloves).

    • Contaminated labware (e.g., glassware).

    • Spill cleanup materials.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused solid peptide and contaminated items like gloves and pipette tips in a clearly labeled, sealed container designated for solid chemical waste[9].

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing the peptide in a dedicated, sealed, and compatible chemical waste container. Do not mix with other waste streams unless compatibility is confirmed[9].

    • Sharps Waste: Needles or other contaminated sharps must be placed in a designated, puncture-resistant sharps container[9][15].

  • Labeling and Storage of Waste:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Environmental Hazard).

    • Store waste containers in a designated, secure area, away from incompatible materials[6]. Ensure containers are kept closed.

  • Arrange for Professional Disposal:

    • Contact EHS: The final and most critical step is to contact your institution's Environmental Health and Safety (EHS) office for professional disposal[9][16]. They will provide specific guidance and arrange for collection by a licensed hazardous waste disposal company.

    • Documentation: Follow all institutional and regulatory requirements for waste manifest and tracking.

Diagrams

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal start This compound Waste Generated (Solid, Liquid, Consumables) segregate Solid Waste (e.g., powder, gloves) Liquid Waste (e.g., solutions) Sharps Waste (e.g., needles) start->segregate contain_solid Seal in Labeled Solid Waste Container segregate:solid->contain_solid contain_liquid Seal in Labeled Liquid Waste Container segregate:liquid->contain_liquid contain_sharps Place in Labeled Puncture-Proof Container segregate:sharps->contain_sharps store Store Waste in Designated Secondary Containment Area contain_solid->store contain_liquid->store contain_sharps->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs end Disposal by Licensed Hazardous Waste Facility contact_ehs->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling [Orn5]-URP TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling [Orn5]-URP TFA. Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.

Chemical Identifier:

  • Substance: this compound

  • Synonyms: ACFW-{Orn}-YCV (Disulfide bridge:Cys2-Cys7)[1]

  • Molecular Formula: C50H63F3N10O12S2[1]

  • Molecular Weight: 1117.22[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The trifluoroacetate (TFA) salt can also cause skin and eye irritation upon direct contact, and inhalation of the powder may lead to respiratory sensitization[2]. Therefore, stringent adherence to PPE protocols is mandatory.

Required Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical-resistant, providing a complete seal around the eyes to protect from splashes.[2][3]
Hand Protection Nitrile GlovesChemical-resistant. Must be changed between samples and immediately if contaminated.[2][3]
Body Protection Laboratory CoatFull-coverage to protect skin and clothing.[2][3]
Foot Protection Closed-toe ShoesNon-permeable footwear is required to prevent chemical contact.[2][3]
Respiratory Protection Fume HoodAll handling of the lyophilized powder and reconstitution should be performed in a certified chemical fume hood to prevent inhalation.[2][4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from receipt to preparation of a stock solution.

  • Preparation and Inspection:

    • Before handling, ensure a designated workspace is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible[4].

    • Inspect all PPE for integrity before use. Damaged PPE must be replaced immediately[3].

  • Handling Lyophilized Powder:

    • All procedures involving the solid peptide must be conducted within a chemical fume hood to minimize inhalation risk[2].

    • Carefully uncap the vial to avoid creating airborne dust.

    • Use a dedicated, clean spatula for weighing the desired amount of peptide.

  • Reconstitution:

    • Use a sterile, appropriate solvent as per the experimental protocol. For many peptides, sterile bacteriostatic water is a suitable starting point[3].

    • Add the solvent slowly to the vial containing the peptide.

    • To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking to prevent peptide degradation[3].

    • Ensure the peptide is fully dissolved before proceeding.

  • Storage:

    • Lyophilized Peptide: Store at -20°C for long-term stability[3].

    • Reconstituted Peptide: For short-term use, store at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles[3][4].

    • All containers must be clearly labeled with the chemical name, concentration, and date of preparation[3].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste:

    • All unused peptide solutions and contaminated consumables (e.g., pipette tips, vials) must be collected in a designated, sealed, and clearly labeled chemical waste container[2].

    • Separate aqueous and organic waste streams[2].

    • Never dispose of peptide waste down the drain or in regular trash[2].

  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable PPE in the designated chemical waste container.

  • Spill Response:

    • In case of a spill, immediately restrict access to the area[2].

    • Wearing appropriate PPE, contain the spill with absorbent materials[2].

    • Decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials as chemical waste[2].

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_space Prepare Workspace inspect_ppe Inspect PPE prep_space->inspect_ppe gather_materials Gather Materials inspect_ppe->gather_materials weigh_peptide Weigh Peptide gather_materials->weigh_peptide add_solvent Add Solvent weigh_peptide->add_solvent dispose_ppe Dispose of Contaminated PPE weigh_peptide->dispose_ppe Dispose of weigh paper dissolve Dissolve Peptide add_solvent->dissolve add_solvent->dispose_ppe Dispose of tips aliquot Aliquot Solution dissolve->aliquot collect_waste Collect Chemical Waste dissolve->collect_waste Dispose of unused solution store Store at appropriate temperature (-20°C or -80°C) aliquot->store store->collect_waste Eventual disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Orn5]-URP TFA
Reactant of Route 2
[Orn5]-URP TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.